(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSZKPRYZCKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656993 | |
| Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-51-3 | |
| Record name | B-[3-Chloro-5-[(methylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide to (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications
Foreword
In the landscape of modern medicinal chemistry and materials science, the utility of a synthetic building block is measured by its versatility, reliability, and the unique structural motifs it can introduce. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid emerges as a reagent of significant interest, offering a trifunctional scaffold that is primed for strategic molecular construction. The presence of a boronic acid group, a chloro substituent, and a methylcarbamoyl moiety on a central phenyl ring provides a rich platform for generating chemical diversity. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth examination of this compound's core properties, offers field-proven insights into its synthesis and characterization, and explores its application as a pivotal intermediate in contemporary organic synthesis.
Core Physicochemical & Structural Characteristics
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid. Structurally, it is a benzene ring substituted at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] at C1 makes it a cornerstone reagent for palladium-catalyzed cross-coupling reactions. The chloro group at C3 and the methylcarbamoyl group [-C(=O)NHCH₃] at C5 are critical for modulating the electronic properties of the ring and for establishing specific, non-covalent interactions in a target-bound state, such as hydrogen bonding.
Key Property Summary
The physical and chemical properties of a reagent are fundamental to its application in synthesis, dictating reaction conditions, solvent choice, and purification strategies. The data below is compiled from empirical data for closely related analogs and predictive models, providing a reliable baseline for laboratory use.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₉BClNO₃ | Derived from structure |
| Molecular Weight | 213.44 g/mol | Calculated from formula |
| IUPAC Name | (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid | Standard nomenclature |
| CAS Number | Not assigned; (analogs 957120-57-9, 957120-49-9) | [1][2] |
| Appearance | White to off-white crystalline powder | Typical for arylboronic acids[3][4] |
| Melting Point | Expected >180 °C | Based on analogs like 3-chlorophenylboronic acid (185-189 °C) |
| pKa | ~6.9 - 8.8 | Predicted for diethyl analog is 6.98. The electron-withdrawing groups lower the pKa from the baseline for phenylboronic acid (~8.8)[4][5][6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol); low water solubility | Based on general phenylboronic acid properties[4] |
| Stability | Stable under dry, inert conditions. Moisture sensitive. | Can dehydrate to form boroxine anhydrides, especially upon heating[4][7] |
Synthesis and Purification Protocol
The synthesis of arylboronic acids is a well-established process in organic chemistry. The most robust and common pathway involves the formation of an organometallic intermediate (typically a Grignard reagent) from an aryl halide, followed by quenching with a boron electrophile and subsequent hydrolysis.[8] This approach ensures high yields and purity, which are critical for downstream applications.
Recommended Synthetic Workflow
The logical synthetic route begins with a commercially available precursor, 3-bromo-5-chlorobenzoyl chloride, and proceeds through amidation and metal-halogen exchange to the final product.
Caption: Synthetic pathway for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 3-bromo-5-chloro-N-methylbenzamide (Intermediate)
-
Reaction Setup: To a solution of 3-bromo-5-chlorobenzoyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask cooled to 0°C, add aqueous methylamine solution (40%, 1.2 eq) dropwise.
-
Reaction Execution: Stir the mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup and Isolation: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure amide intermediate.
Part 2: Synthesis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
-
Grignard Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.5 eq). Add a solution of the 3-bromo-5-chloro-N-methylbenzamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. Once initiated, reflux the mixture until the magnesium is consumed (approx. 2-3 hours).[8]
-
Borylation: Cool the resulting Grignard solution to -78°C (dry ice/acetone bath). Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -65°C.[9]
-
Hydrolysis: After stirring at -78°C for 1 hour, allow the reaction to warm slowly to 0°C. Quench the reaction by the slow addition of 1M aqueous HCl. Stir vigorously for 30 minutes.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid is the crude boronic acid, which can be purified by trituration with a hexane/ethyl acetate mixture or by column chromatography.
Chemical Reactivity and Core Applications
The primary utility of this reagent lies in its role as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.[6]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
In drug discovery, this reaction is invaluable.[3] It allows for the modular assembly of complex molecules. The (3-chloro-5-(methylcarbamoyl)phenyl) moiety can be precisely installed into a lead compound to probe structure-activity relationships (SAR). The chloro group acts as a lipophilic element and can occupy halogen pockets in protein active sites, while the methylcarbamoyl group is an excellent hydrogen bond donor and acceptor, capable of forming key interactions to improve binding affinity and selectivity.[10] The boronic acid functional group itself has seen a dramatic rise in importance, with several FDA-approved drugs, such as Velcade (Bortezomib), being boronic acid derivatives themselves.[6][11]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized material is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive analytical profile.
Spectroscopic Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.5-8.2 (br s, 2H): Protons of the B(OH)₂ group.
-
δ 8.4-8.6 (q, 1H): N-H proton of the amide, shows coupling to the methyl group.
-
δ 8.0-7.8 (m, 3H): Three aromatic protons on the phenyl ring.
-
δ 2.8 (d, 3H): Methyl group protons, doublet due to coupling with the N-H proton.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 166-164: Carbonyl carbon (C=O).
-
δ 140-120: Aromatic carbons. The carbon attached to boron (C-B) may be broad or unobserved.[12]
-
δ 26-25: Methyl carbon (-CH₃).
-
-
¹¹B NMR (128 MHz, DMSO-d₆):
-
Mass Spectrometry (LC-MS, ESI-):
-
A high-sensitivity LC-MS/MS method is the preferred technique for boronic acid analysis.[14][15] Analysis in negative electrospray ionization (ESI-) mode is typical.
-
Expected Ion: [M-H]⁻ at m/z 212.03.
-
Note: Boronic acids can be challenging to analyze by MS due to in-source dehydration to boroxines.[16] Using optimized conditions with a mobile phase modifier like ammonium acetate can improve detection.[16] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[17]
-
Stability, Storage, and Handling
Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.
-
Stability: The primary degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon exposure to water but can complicate stoichiometry in reactions if not accounted for. The compound is also sensitive to moisture and air.[7]
-
Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Nitrogen or Argon) is recommended to minimize degradation.[5]
-
Handling: As a laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Avoid inhalation of dust and direct skin contact. The compound is classified as an irritant and is harmful if swallowed.[18]
Conclusion
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed functionality allows for the rapid generation of analogs in drug discovery campaigns and the synthesis of precisely functionalized materials. Understanding its properties, synthesis, and analytical profile, as detailed in this guide, empowers researchers to leverage its full potential, accelerating the pace of innovation in both pharmaceutical and materials science.
References
-
The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. (n.d.). Available at: [Link] (3-CHLORO-5-CYANOPHENYL)BORONIC%20ACID.html
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Fulcrum Pharma. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. Available at: [Link]
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Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Available at: [Link]
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Supplemental Information for Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. (2012). The Royal Society of Chemistry. Available at: [Link]
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Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. RSC Adv., 9, 30773. Available at: [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. Available at: [Link]
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Jian, J., et al. (2022). Dissociation of 2,6‐Diarylphenylboronic acids in water. Chemistry – A European Journal. Available at: [Link]
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Angiulli, G., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(22), 16458. Available at: [Link]
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Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available at: [Link]
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PubChem. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. Available at: [Link]
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ResearchGate. Selected boronic acids and their pKa values. (Diagram). Available at: [Link]
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Pasilis, S. P., & Kaddis, C. S. (2019). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Anal. Chem., 91(22), 14659–14665. Available at: [Link]
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Liu, Z., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for biomaterials, 2(1), 1-10. Available at: [Link]
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Kador, P. F., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors, 11(4), 244. Available at: [Link]
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Ishihara, K., et al. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES. Organic Syntheses, 79, 176. Available at: [Link]
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Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]
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Semantic Scholar. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Available at: [Link]
- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 5, 3386-3394. Available at: [Link]
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PubChem. Phenylboronic Acid. Available at: [Link]
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Bioon. (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. Available at: [Link]
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Kairav Chemofarbe Industries Ltd. Phenyl Boronic Acid (PBA). Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, boronic acids and their derivatives have ascended from niche reagents to indispensable cornerstones of drug discovery and development.[1][2] Their remarkable versatility is twofold: they are crucial partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient construction of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a potent pharmacophore, capable of forming reversible covalent bonds with enzyme active sites, a feature famously exploited in drugs like the proteasome inhibitor Bortezomib.[3][4]
The target molecule of this guide, (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, represents a highly valuable, trifunctional building block. Its distinct substitution pattern—featuring a chloro group, a methylcarbamoyl (amide) group, and the boronic acid—offers multiple points for diversification, making it an attractive starting point for library synthesis and lead optimization campaigns. This guide provides a comprehensive overview of the viable synthetic strategies for its preparation, grounded in mechanistic principles and practical laboratory considerations, to empower researchers in their pursuit of novel therapeutics.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A logical analysis of the target structure reveals two primary bond disconnections that inform the most practical synthetic strategies: the Carbon-Boron (C-B) bond and the Carbon-Nitrogen (C-N) amide bond. This leads to two divergent, high-level approaches.
Caption: High-level retrosynthetic strategies for the target molecule.
-
Strategy A (Late-Stage Borylation): This approach involves installing the boronic acid group onto a pre-existing 3-chloro-N-methylbenzamide scaffold. This is often the preferred route as amide formation is typically robust, and late-stage C-H or C-Halogen functionalization is well-established.
-
Strategy B (Late-Stage Amidation): This strategy begins with a phenylboronic acid already containing the chloro and a carboxylic acid (or ester) substituent. The final step is the formation of the methyl amide. This route's viability depends on the stability of the boronic acid moiety during the amidation reaction conditions.
Synthesis Route I: Palladium-Catalyzed Miyaura Borylation (Preferred Method)
This is arguably the most reliable and functional-group-tolerant method for synthesizing the target compound. The strategy involves a palladium-catalyzed cross-coupling reaction between a halo-substituted benzamide and a diboron reagent.[5][6] The reaction typically yields the boronic acid pinacol ester, which is a stable, crystalline solid that is easily purified and can be used directly in subsequent Suzuki couplings or hydrolyzed to the free boronic acid.
Overall Workflow
Caption: Workflow for the Miyaura Borylation synthesis route.
Rationale and Mechanistic Considerations
The Miyaura borylation is prized for its mild conditions and broad substrate scope.[7][8]
-
Catalyst Choice: Palladium complexes with bulky phosphine ligands, such as PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, are highly effective. The ligand promotes the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to release the borylated product.
-
Base: A mild base like potassium acetate (KOAc) is crucial. Mechanistic studies suggest the base facilitates the transmetalation step by forming a more reactive palladium(II) acetate complex or by activating the diboron reagent.[6] Its mildness prevents unwanted side reactions, such as hydrolysis of the amide or the product ester.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, easy-to-handle solid, and the resulting pinacol esters are generally robust enough for chromatographic purification.[6]
Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-5-iodo-N-methylbenzamide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-iodobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of gas ceases and the solution is clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
In a separate flask, prepare a solution of methylamine (2.0 M in THF, 1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in the same solvent, cooled to 0 °C.
-
Slowly add the acid chloride solution to the methylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the amide, which can be purified by recrystallization or chromatography.
Step 2: Miyaura Borylation to form 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2271133-59-4) [9][10]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-5-iodo-N-methylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Add PdCl₂(dppf) (0.03 eq, 3 mol%).
-
Add a dry, degassed solvent such as 1,4-dioxane or DMSO.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure pinacol ester as a solid.
Step 3 (Optional): Hydrolysis to (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
-
Dissolve the purified pinacol ester from Step 2 in a mixture of THF or acetone and 1 M aqueous HCl.
-
Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final boronic acid. The product may co-exist in equilibrium with its trimeric anhydride form (a boroxine).
Synthesis Route II: Borylation via Organometallic Intermediates
This classical approach involves the formation of a highly reactive organometallic species (Grignard or organolithium) from an aryl halide, followed by quenching with a boron electrophile.[11][12][13]
Rationale and Key Challenges
-
Organometallic Formation: This is typically achieved via metal-halogen exchange using magnesium for a Grignard reagent or an alkyllithium reagent (e.g., n-BuLi) for an organolithium.[12]
-
Electrophilic Quench: The generated nucleophilic carbon is reacted with a mild boron electrophile like trimethyl borate or triisopropyl borate at very low temperatures (-78 °C) to form a boronate ester.[14]
-
Functional Group Incompatibility: This is the primary drawback of this route for the target molecule. The amide N-H proton is acidic and will be deprotonated by the highly basic organometallic reagent, consuming at least one equivalent. Furthermore, the amide carbonyl is susceptible to nucleophilic attack. These side reactions significantly complicate the reaction and often lead to lower yields, making this route less desirable than the Miyaura borylation for this specific substrate.[8]
General Protocol (Lithiation)
-
Dissolve 3-chloro-5-bromo-N-methylbenzamide (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq, to account for deprotonation of the amide) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add trimethyl borate (1.5 eq) dropwise.
-
Stir for another 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution, followed by acidification with 1 M HCl.
-
Perform a standard aqueous workup and extraction with ethyl acetate. Purification of the crude product is often challenging due to byproducts.
Comparative Analysis of Synthesis Routes
| Feature | Route I: Miyaura Borylation | Route II: Organometallic Method |
| Starting Material | 3-Chloro-5-(iodo/bromo)-N-methylbenzamide | 3-Chloro-5-bromo-N-methylbenzamide |
| Key Reagents | PdCl₂(dppf), KOAc, B₂pin₂ | n-BuLi or Mg, B(OMe)₃ |
| Functional Group Tolerance | Excellent; tolerates amides, esters, etc.[7] | Poor; incompatible with acidic protons and carbonyls. |
| Reaction Conditions | Mild (80-90 °C) | Cryogenic (-78 °C) |
| Typical Yields | Good to Excellent | Variable to Poor |
| Scalability & Robustness | High; a preferred industrial method. | Low; sensitive to stoichiometry and temperature. |
| Product Form | Stable, isolable pinacol ester.[6] | Boronic acid/boroxine mixture after workup. |
Conclusion and Scientist's Recommendation
For the synthesis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, the Miyaura borylation route (Route I) is unequivocally the superior strategy for researchers in a drug development setting. Its exceptional functional group tolerance circumvents the challenges posed by the amide group, which would plague an organometallic approach. The reaction is robust, scalable, and proceeds under relatively mild conditions. Critically, it generates a stable and easily purifiable pinacol ester intermediate, (3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide), which is an ideal precursor for subsequent diversification efforts using Suzuki-Miyaura cross-coupling reactions. This strategic advantage allows for the direct use of the synthesized building block in library generation without the need for an additional, potentially complicating, deprotection step.
References
- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Google AI Test Kitchen.
- Al-Zoubi, R. M., et al. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Al-Zoubi, R. M., et al. (2022). Design and discovery of boronic acid drugs. ResearchGate.
- Frisbee, A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
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3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-benzamide. (n.d.). Matrix Scientific. Retrieved from
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Molecular structure and weight of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide to (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Executive Summary
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a specialized phenylboronic acid derivative of significant interest to researchers and professionals in drug discovery and synthetic organic chemistry. Its unique trifunctional substitution pattern—comprising a boronic acid, a chloro group, and a methylcarbamoyl moiety—positions it as a versatile building block for constructing complex molecular architectures. The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision. The chloro and methylcarbamoyl groups offer additional points for chemical modification and influence the molecule's electronic properties and biological interactions. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis approach, and its critical applications, particularly as a pharmaceutical intermediate.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and properties is fundamental to its effective application. The precise arrangement of functional groups in (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid dictates its reactivity, stability, and utility.
Chemical Identity and Molecular Weight
The foundational identity of this compound is established by its IUPAC name, CAS registry number, and molecular formula. These identifiers ensure unambiguous communication and sourcing in a research and development setting.
-
IUPAC Name: [3-chloro-5-(methylcarbamoyl)phenyl]boronic acid[1]
-
CAS Number: 957120-51-3[1]
-
Molecular Formula: C₈H₉BClNO₃
-
SMILES: OB(O)c1cc(C(=O)NC)cc(Cl)c1[1]
The calculated molecular weight, based on its formula, is a critical parameter for all stoichiometric calculations in synthesis and analysis.
| Property | Value |
| Molecular Weight | 213.43 g/mol |
| Monoisotopic Mass | 213.0313 g/mol |
| PubChem CID | 44118791[1] |
Structural Elucidation
The molecular architecture features a central benzene ring substituted at positions 1, 3, and 5. The boron atom of the boronic acid is sp²-hybridized, resulting in a planar geometry for the B(OH)₂ group, a characteristic feature of phenylboronic acids.[2] This planarity is crucial for its engagement in catalytic cycles, such as the Suzuki-Miyaura coupling. The chloro and methylcarbamoyl groups are positioned meta to the boronic acid, influencing the electronic landscape of the phenyl ring.
Caption: 2D structure of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
Synthesis and Characterization
The synthesis of substituted phenylboronic acids is a well-established field, yet requires careful selection of methodology to ensure high yield and purity, which are paramount for pharmaceutical applications.
Recommended Synthetic Pathway: Grignard-Mediated Borylation
A robust and widely applicable method for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4] This approach is favored for its reliability and scalability.
Workflow Diagram:
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative)
-
Step 1: Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Add a solution of 1,3-dibromo-5-chlorobenzene in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating may be required to initiate the reaction. The selective formation of the Grignard reagent at one of the bromine positions is a key consideration.
-
Step 2: Borylation: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature to prevent over-addition and side reactions.
-
Step 3: Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid. This hydrolyzes the boronate ester to the corresponding boronic acid.
-
Step 4: Functional Group Interconversion: The resulting (3-bromo-5-chlorophenyl)boronic acid must then be converted to the final product. This typically involves a palladium-catalyzed carbonylation under methylamine atmosphere or a multi-step sequence involving conversion to the carboxylic acid followed by amide coupling.
-
Step 5: Purification: The crude product is purified by recrystallization or column chromatography to achieve the high purity (>95%) required for subsequent applications.
Analytical Characterization
Self-validation of the synthesized compound is critical. The identity and purity of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid must be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structural integrity, verifying the presence and connectivity of all protons and carbons.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the amide, and the N-H stretch.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Applications in Drug Discovery and Development
Boronic acids are indispensable tools in modern medicinal chemistry. Their stability, ease of handling, and versatile reactivity make them ideal intermediates.[5]
Role as a Suzuki-Miyaura Coupling Partner
The primary application of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is one of the most powerful methods for creating C-C bonds, specifically for linking aryl groups.
Mechanism Overview:
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
This reaction allows medicinal chemists to introduce the specific 3-chloro-5-(methylcarbamoyl)phenyl moiety into a larger, more complex molecule. This is invaluable for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its therapeutic properties. The chloro and methylcarbamoyl groups can form key hydrogen bonds or other interactions within a biological target's binding site.
Importance in Fragment-Based Drug Discovery (FBDD)
In FBDD, small molecular fragments are screened for binding to a biological target. Fragments that bind can be elaborated into more potent lead compounds. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid serves as an excellent starting point or intermediate for creating a library of such fragments. Its relatively low molecular weight and presence of key interaction-mediating groups make it an ideal candidate for this approach. The boronic acid itself can act as a reversible covalent inhibitor, a mechanism exploited by several FDA-approved drugs like bortezomib (Velcade).[5]
Conclusion
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science.[1][6] Its well-defined structure provides a reliable platform for predictable and efficient synthesis of novel compounds. As the demand for targeted and potent therapeutics grows, the strategic use of such precisely functionalized building blocks will continue to be a cornerstone of successful drug discovery campaigns. Researchers employing this compound are encouraged to perform rigorous analytical characterization to ensure the integrity of their synthetic outcomes.
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National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available from: [Link]
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The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. Available from: [Link]
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Wikipedia. Phenylboronic acid. Available from: [Link]
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1H NMR and 13C NMR spectral data for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Introduction: Elucidating the Structure of a Key Synthetic Building Block
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a substituted aromatic boronic acid, a class of compounds indispensable to modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Its trifunctional nature—featuring a chloro group, a methylcarbamoyl moiety, and the reactive boronic acid—makes it a versatile building block for constructing complex molecular architectures in drug discovery and materials science.
Given its pivotal role, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing a detailed fingerprint of the molecular structure. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the ¹H and ¹³C NMR spectral data of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and present a systematic interpretation of the resulting data, grounded in established spectroscopic principles.
Molecular Structure and Predicted NMR Environment
To interpret the NMR spectra of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, we must first analyze its structure and identify the electronically distinct proton and carbon environments. The substituents on the benzene ring dictate the electronic density at each position, which in turn governs the chemical shifts (δ) of the attached nuclei.
The structure is a 1,3,5-trisubstituted benzene ring. The three substituents—chloro, methylcarbamoyl, and boronic acid—are all electron-withdrawing groups. This collective electron withdrawal will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm value) compared to benzene (δ ≈ 7.3 ppm)[1].
Below is the labeled structure for our analysis:
Caption: Labeled structure of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
Proton Environments:
-
Aromatic Protons (H2, H4, H6): Three distinct signals are expected in the aromatic region.
-
Amide Proton (N-H): One proton signal, which can be broad and its chemical shift is often solvent-dependent.
-
Methyl Protons (C8H₃): One signal for the three equivalent methyl protons.
-
Boronic Acid Protons (B(OH)₂): These two protons are acidic and often exchange rapidly with trace water or protic solvents, resulting in a very broad signal or no observable signal at all.
Carbon Environments:
-
Aromatic Carbons (C1-C6): Six distinct signals are expected. The carbons directly attached to substituents (ipso-carbons C1, C3, C5) will have their chemical shifts significantly influenced by them. The carbon attached to the boron (C1) may be difficult to observe due to quadrupolar broadening.[2][3]
-
Carbonyl Carbon (C7): One signal expected in the typical carbonyl region (160-180 ppm).
-
Methyl Carbon (C8): One signal expected in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters. For boronic acids, a key challenge is their propensity to form cyclic anhydride trimers known as boroxines, especially in non-coordinating solvents like CDCl₃. This oligomerization can lead to complex or uninterpretable spectra.[4]
Workflow for NMR Analysis
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An In-depth Technical Guide to the Solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in Organic Solvents
Introduction
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a bespoke chemical entity of significant interest in contemporary drug discovery and medicinal chemistry. As a trifunctional building block, it incorporates a boronic acid moiety, a chloro substituent, and a methylcarbamoyl group, each contributing to its unique physicochemical properties and reactivity profile. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutic agents.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation into drug delivery systems. A comprehensive understanding of its solubility is, therefore, paramount for its effective application.
This technical guide provides a detailed exploration of the solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from analogous compounds, outlines the key physicochemical drivers of its solubility, and provides robust experimental protocols for its empirical determination.
Predicted Solubility Profile of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Predicting the solubility of a complex molecule like (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid requires an analysis of its constituent parts and a comparison with well-characterized analogues. The parent compound, phenylboronic acid, serves as a foundational reference.
Insights from Analogous Compounds
Studies on phenylboronic acid and its derivatives reveal general solubility trends in common organic solvents. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] The introduction of substituents can significantly alter this profile.[5]
Based on the behavior of analogous substituted phenylboronic acids, a qualitative prediction of the solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is presented in Table 1.
Table 1: Predicted Qualitative Solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | The boronic acid and methylcarbamoyl groups can form hydrogen bonds with protic solvents. |
| Aprotic Polar Solvents | DMSO, DMF, Acetonitrile | High to Moderate | The polar nature of the molecule will favor interaction with polar aprotic solvents. |
| Ethers | THF, 1,4-Dioxane | High to Moderate | Consistent with the high solubility of phenylboronic acid in ethers.[3][4] |
| Ketones | Acetone, MEK | High to Moderate | Phenylboronic acid shows good solubility in ketones.[3][4] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | The chloro substituent may enhance solubility, but the overall polarity will be a key factor. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The polar functional groups are likely to limit solubility in non-polar aromatic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant polarity of the molecule will lead to poor miscibility with non-polar aliphatic solvents. |
Physicochemical Drivers of Solubility
The solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is governed by a complex interplay of its structural features and the properties of the solvent.
-
Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as a hydrogen bond donor. It can also undergo dehydration to form a cyclic trimer (a boroxine), which is less polar and may have different solubility characteristics.[3]
-
Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the overall polarity and dipole moment of the molecule. This can influence interactions with polar solvents.[6]
-
Methylcarbamoyl Group (-C(O)NHCH₃): This amide group is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This significantly enhances the potential for interactions with polar and protic solvents.
-
Crystal Lattice Energy: The arrangement of molecules in the solid state and the energy required to overcome these interactions is a critical factor. Strong intermolecular forces, such as hydrogen bonding between the methylcarbamoyl and boronic acid groups, can lead to a stable crystal lattice and consequently, lower solubility.
The interplay of these functional groups suggests that the solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid will be highest in polar, hydrogen-bond-accepting or -donating solvents.
Experimental Determination of Solubility
Given the limitations of predictive models, empirical determination of solubility is essential for accurate and reliable data. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[7] It is a fundamental property of the compound in its most stable solid form. In contrast, kinetic solubility is determined by dissolving a compound from a high-concentration stock solution (typically in DMSO) into an aqueous or organic buffer.[8] The concentration at which precipitation occurs is the kinetic solubility. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions or the presence of amorphous material.[9] For drug development, thermodynamic solubility is the more relevant parameter for formulation and biopharmaceutical assessment.[10]
Experimental Workflow for Solubility Determination
The following diagram and protocol outline a comprehensive workflow for determining both the kinetic and thermodynamic solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the industry-standard shake-flask method for determining thermodynamic solubility.
-
Preparation:
-
Accurately weigh an excess amount of solid (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
Include a control vial with no compound for each solvent to serve as a blank.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 16, 24, 48 hours) until the concentration in solution plateaus.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or molarity.
-
Report the temperature at which the solubility was determined.
-
It is good practice to visually inspect the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation), which could affect the solubility measurement.
-
Conclusion
References
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Ribeiro, A. C. F., & Santos, C. I. A. V. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
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Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-831. [Link]
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Sporzyński, A., Adamczyk-Woźniak, A., Białecka, M., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
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Al-Aqtash, R. A., & Al-Halasah, H. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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Sporzyński, A., Adamczyk-Woźniak, A., Białecka, M., & Leszczyński, P. (2017). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496-4503. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
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Baker, D. E. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]
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Unistra. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]
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ChemicalRegister. (3-Chloro-5-(trifluoromethoxy)phenyl)boronic acid Suppliers. ChemicalRegister.com. [Link]
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Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1041-1045. [Link]
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Kim, M. S., Kim, J. S., Park, H. J., & Cho, C. W. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(11), 3333. [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. LibreTexts. [Link]
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Jędrzejewska, B., & Krawczyk, P. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(16), 4983. [Link]
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Kairav Chemofarbe Industries Ltd. Phenyl Boronic Acid (PBA). Kairav Chemofarbe Industries Ltd. [Link]
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Jouyban, A. (2010). Solubility of methocarbamol in some cosolvent+water mixtures at 298.15K and correlation with the Jouyban–Acree model. ResearchGate. [Link]
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A Technical Guide to the Stability and Storage of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Introduction
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex biaryl structures that are often the core of novel therapeutic agents.[1] The presence of the chloro and methylcarbamoyl substituents provides specific electronic and steric properties that are leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
However, the inherent chemical nature of the boronic acid functional group presents unique challenges regarding the compound's stability and storage. Degradation of this critical reagent can lead to impurities in subsequent synthetic steps, reduced reaction yields, and potentially misleading biological data. This in-depth technical guide provides a comprehensive overview of the stability profile of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, recommended storage and handling conditions, and detailed experimental protocols for assessing its stability.
The Chemical Landscape of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid: Inherent Instabilities
The stability of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is primarily dictated by the chemistry of the boronic acid moiety and influenced by the electron-withdrawing nature of the chloro and methylcarbamoyl substituents on the phenyl ring. The key degradation pathways are hydrolysis, oxidation, and boroxine formation.
Hydrolytic Instability and Protodeboronation
Arylboronic acids are susceptible to hydrolysis, a reaction with water that can, under certain conditions, lead to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often facilitated by acidic or basic conditions. The electron-withdrawing chloro and methylcarbamoyl groups can influence the electron density at the carbon-boron bond, potentially affecting its susceptibility to cleavage.
Oxidative Degradation
The boronic acid group is prone to oxidation, which can lead to the formation of the corresponding phenol. This oxidative cleavage of the C-B bond can be initiated by atmospheric oxygen or other oxidizing agents. For some peptide boronic acid derivatives, oxidative degradation has been identified as a major pathway.[2] Given that many chemical reactions are not performed under strictly anaerobic conditions, understanding and mitigating oxidative instability is crucial.
Boroxine Formation: A Reversible Dehydration
In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine. This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid. The formation of boroxine alters the reactivity and solubility of the material and can be a significant source of variability if not controlled.
Caption: Major degradation pathways for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and performance of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, strict adherence to appropriate storage and handling procedures is essential. The following recommendations are based on best practices for this class of compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Refrigeration slows down the rates of all potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, directly mitigating oxidative degradation and hydrolysis. |
| Moisture | Store in a desiccator | Minimizing exposure to water vapor is critical to prevent hydrolysis and protodeboronation. |
| Light | Amber vial or dark storage | Protection from light is a general precaution for complex organic molecules to prevent photolytic degradation. |
Handling Best Practices:
-
Inert Atmosphere: When handling the solid, it is best practice to work within a glovebox or under a stream of inert gas.
-
Rapid Weighing: Minimize the time the compound is exposed to the ambient atmosphere during weighing.
-
Solvent Choice: For preparing solutions, use anhydrous solvents to prevent hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used immediately.
Experimental Assessment of Stability: A Validating System
A robust assessment of stability requires a well-designed experimental plan, including forced degradation studies and the use of stability-indicating analytical methods.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[3] These studies are a cornerstone of pharmaceutical development as mandated by the International Conference on Harmonisation (ICH) guidelines.[4]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation:
-
Sample Preparation: Prepare stock solutions of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary. Monitor the reaction over time.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating method like HPLC-UV/MS.
Stability-Indicating Analytical Methods
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.
3.2.1 High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for stability testing.
Example HPLC Method Parameters:
-
Column: C18, e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for peak identification.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹¹B NMR, is a powerful tool for studying boronic acids.
-
¹¹B NMR: The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. The sp²-hybridized boron of the boronic acid will have a different chemical shift from the sp³-hybridized boron in a boronate ester or the boron in a boroxine ring. This allows for the direct observation and quantification of the equilibrium between these species.
-
¹H NMR: Can be used to monitor the disappearance of the parent compound's signals and the appearance of new signals from degradation products.
Protocol for ¹¹B NMR Analysis of Boroxine Formation:
-
Sample Preparation: Dissolve a known concentration of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initial Spectrum: Acquire a ¹¹B NMR spectrum immediately after dissolution.
-
Time-Course Monitoring: Acquire spectra at regular intervals to observe any changes in the signals, which would indicate the formation of boroxine.
-
Water Titration: To confirm the reversibility, a small amount of D₂O can be added to the NMR tube, which should shift the equilibrium back towards the boronic acid.
Conclusion
While (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is an invaluable reagent in pharmaceutical research, its inherent instability necessitates careful storage and handling. By understanding the primary degradation pathways—hydrolysis, oxidation, and boroxine formation—and implementing the recommended storage protocols of refrigeration under an inert, dry, and dark environment, researchers can ensure the integrity and reactivity of this compound. The implementation of systematic stability testing, including forced degradation studies and the use of stability-indicating analytical methods like HPLC and ¹¹B NMR, provides a robust framework for quality control and ensures the reliability of experimental outcomes in drug discovery and development programs.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
- Forced Degradation Studies. MedCrave online. 2016;3(6).
- Forced Degradation Study as per ICH Guidelines: Wh
- Patolia, V. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. 2020.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- Wang, Y., et al. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. 2000;89(6):758-765.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.
- Valenzuela, S. A., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. 2022;87(22):15071-15076.
- Tokunaga, Y., et al. Formation of boroxine: Its stability and thermodynamic parameters in solution.
- Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. 2013;77:171-177.
- Duval, F., et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. Fulcrum Pharma. Accessed January 20, 2026.
- (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid. Fluorochem. Accessed January 20, 2026.
- (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. AiFChem. Accessed January 20, 2026.
- (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. BLDpharm. Accessed January 20, 2026.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. PharmaBlock. Accessed January 20, 2026.
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The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis
Introduction: The Unseen Architects of Therapeutic Innovation
In the intricate and meticulously controlled world of pharmaceutical manufacturing, the journey from a simple starting material to a life-saving Active Pharmaceutical Ingredient (API) is a multi-step chemical symphony. At the heart of this process lie the key intermediates : discrete, isolable chemical compounds that serve as critical building blocks in the synthesis of APIs.[1][2] These molecules are not merely transient species but are the foundational pillars upon which the efficiency, purity, cost-effectiveness, and ultimately, the safety and efficacy of the final drug product are built.[3][4] The strategic selection and synthesis of these intermediates are pivotal decisions in drug development, profoundly impacting downstream processes and the overall viability of a pharmaceutical product.[5][6]
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis of crucial pharmaceutical intermediates. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into why certain reagents, conditions, and methodologies are employed. By understanding the fundamental principles that govern the synthesis of these vital compounds, we can unlock new avenues for process optimization, impurity control, and the development of novel, more efficient routes to the medicines of tomorrow.
The Strategic Importance of Intermediates in API Synthesis
The synthesis of a complex API is rarely a single-step affair. Instead, it is a carefully choreographed sequence of reactions, each designed to introduce specific functional groups or build up the desired molecular architecture. Intermediates are the tangible products of these individual steps, and their strategic importance cannot be overstated.[7] They represent key milestones in the synthetic pathway, allowing for purification and characterization before proceeding to subsequent, often more complex, transformations.[8][9] This stepwise approach provides greater control over the entire manufacturing process, ensuring the final API meets the stringent purity requirements set forth by regulatory bodies.[10][11]
Furthermore, the choice of a key intermediate can significantly influence the overall efficiency and economics of a drug manufacturing process.[2] A well-designed synthetic route will feature stable, high-yielding intermediates that are readily purified, minimizing waste and reducing the cost of goods.[12] In an increasingly competitive global market, the ability to produce high-quality intermediates efficiently is a critical determinant of a pharmaceutical company's success.[13]
Case Study 1: 2-Amino-5-bromopyridine - A Versatile Building Block in Medicinal Chemistry
Introduction: 2-Amino-5-bromopyridine is a vital intermediate in the synthesis of a diverse range of pharmaceutical compounds, finding applications in therapeutic areas such as oncology and neuroscience.[1] Its synthesis is a foundational process in medicinal chemistry, and the choice of brominating agent significantly impacts the yield and impurity profile of the final product.
Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine:
This protocol details two common methods for the synthesis of 2-amino-5-bromopyridine from the readily available starting material, 2-aminopyridine.
Method 1: Bromination using Bromine in Acetic Acid
-
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine (3.0 moles) in glacial acetic acid (500 ml) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over a period of 1 hour.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour.
-
Pour the reaction mixture onto ice and neutralize with a 40% sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water until the washings are neutral, and dry to afford 2-amino-5-bromopyridine.[2]
-
-
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve both the starting material and the bromine. It also acts as a mild acid, which can protonate the pyridine nitrogen, but the amino group remains sufficiently nucleophilic to react with bromine.
-
Low Temperature: The bromination of 2-aminopyridine is an exothermic reaction. Maintaining a low temperature (below 20°C) is crucial to control the reaction rate and minimize the formation of over-brominated byproducts, such as 2-amino-3,5-dibromopyridine.[2]
-
Neutralization: The addition of a strong base like sodium hydroxide is necessary to neutralize the acetic acid and hydrobromic acid formed during the reaction, allowing for the precipitation of the free base form of the product.
-
Method 2: Bromination using Phenyltrimethylammonium Tribromide
-
Experimental Protocol:
-
In a 1L three-necked flask, suspend 2-aminopyridine (0.1 mol) and phenyltrimethylammonium tribromide (0.1 mol) in 300 ml of chloroform.
-
Stir the mixture at 25°C for 2 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution (40 ml).
-
Separate the organic layer and wash it with water (2 x 20 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.
-
Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine.[3][14]
-
-
Causality Behind Experimental Choices:
-
Phenyltrimethylammonium Tribromide (PTT): PTT is a solid, stable, and safer alternative to liquid bromine. It acts as a source of electrophilic bromine in a more controlled manner, often leading to higher selectivity and yields. The reaction can be performed under milder conditions, avoiding the use of strong acids like acetic acid.
-
Chloroform as Solvent: Chloroform is a suitable solvent for this reaction as it dissolves the reactants and is relatively inert under the reaction conditions.
-
Aqueous Workup: The washing steps with saturated sodium chloride and water are essential to remove any unreacted PTT, its byproducts, and any other water-soluble impurities.
-
Quantitative Data:
| Parameter | Method 1 (Bromine in Acetic Acid) | Method 2 (Phenyltrimethylammonium Tribromide) | Reference |
| Starting Material | 2-Aminopyridine | 2-Aminopyridine | [2],[3] |
| Brominating Agent | Bromine | Phenyltrimethylammonium Tribromide | [2],[3] |
| Yield | 62-67% | 75-81% | [1] |
| Melting Point | 132-135 °C | 132-135 °C | [1] |
| Appearance | Yellow solid | Yellow solid | [1] |
Synthetic Workflow Diagram:
Caption: Synthesis of 2-Amino-5-bromopyridine.
Case Study 2: 6-Chloropurine - A Key Intermediate for Antimetabolites
Introduction: 6-Chloropurine is a crucial intermediate in the synthesis of various purine analogs, many of which exhibit potent antimetabolite and antitumor activities.[15][16] Its synthesis from hypoxanthine is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.
Synthesis of 6-Chloropurine from Hypoxanthine:
-
Experimental Protocol:
-
In a reaction vessel, suspend hypoxanthine in an excess of phosphoryl chloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.
-
Adjust the pH of the aqueous solution to neutral or slightly basic with a suitable base (e.g., ammonia or sodium hydroxide) to precipitate the 6-chloropurine.
-
Collect the solid by filtration, wash with cold water, and dry.[12]
-
-
Causality Behind Experimental Choices:
-
Phosphoryl Chloride (POCl₃): POCl₃ serves a dual role in this reaction. It acts as both the chlorinating agent and the solvent. The hydroxyl group of the tautomeric form of hypoxanthine (6-hydroxypurine) is converted into a good leaving group by phosphorylation with POCl₃. A subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the phosphate group, yielding 6-chloropurine.
-
N,N-Dimethylaniline: This tertiary amine acts as a catalyst. It reacts with POCl₃ to form a Vilsmeier-Haack type reagent, which is a more potent electrophile and facilitates the initial phosphorylation of hypoxanthine, thereby accelerating the reaction.
-
Reflux Conditions: The reaction requires elevated temperatures (reflux) to overcome the activation energy for the nucleophilic aromatic substitution on the purine ring.
-
Quenching and Neutralization: The careful quenching of excess POCl₃ with ice water is a critical safety step, as the reaction is highly exothermic. Neutralization is necessary to deprotonate the product and induce its precipitation from the aqueous solution.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Hypoxanthine | [12] |
| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | [12] |
| Catalyst | N,N-Dimethylaniline | [12] |
| Yield | Typically > 80% | [12] |
| Purity | Sufficient for subsequent steps | [15] |
Synthetic Workflow Diagram:
Caption: Synthesis of 6-Chloropurine.
Case Study 3: 2-Chloro-5-iodobenzoic Acid - A Precursor to SGLT2 Inhibitors
Introduction: 2-Chloro-5-iodobenzoic acid is a key starting material for the synthesis of a new class of antidiabetic drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin.[17] The regioselective iodination of 2-chlorobenzoic acid is a critical step in its synthesis.
Synthesis of 2-Chloro-5-iodobenzoic Acid from 2-Chlorobenzoic Acid:
-
Experimental Protocol:
-
Combine 2-chlorobenzoic acid and iodine in a suitable solvent.
-
Add an oxidizing agent to the reaction mixture.
-
Heat the mixture to 50-60°C while slowly adding a dehydrating agent.
-
Perform iodine sublimation by further heating the reaction mixture.
-
Cool the suspension and add demineralized water to precipitate the crude product.
-
Filter, wash, and dry the crude crystalline precipitate.
-
Purify the crude product by recrystallization from a mixture of acetic acid and water, followed by a second recrystallization from toluene to obtain a pharmaceutically acceptable grade of 2-chloro-5-iodobenzoic acid.[4][18]
-
-
Causality Behind Experimental Choices:
-
Iodination: The direct iodination of the aromatic ring requires an oxidizing agent to generate a more electrophilic iodine species (e.g., I⁺), which can then attack the electron-rich aromatic ring. The chloro and carboxylic acid groups are deactivating, but the para position to the chloro group (and meta to the carboxylic acid) is the most favorable for electrophilic substitution.
-
Dehydrating Agent: The removal of water from the reaction mixture can help to drive the reaction to completion.
-
Iodine Sublimation: This step helps to remove any unreacted iodine from the reaction mixture.
-
Multi-step Recrystallization: The two-step recrystallization process is crucial for achieving the high purity required for a pharmaceutical intermediate. The first recrystallization removes the bulk of the impurities, while the second, using a different solvent system, removes any remaining trace impurities with different solubility profiles.[19][20]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chlorobenzoic Acid | [4] |
| Iodinating Agent | Iodine | [4] |
| Yield (after purification) | 56.25-59.5% | [4][18] |
| Purity | > 99.8% | [4][18] |
| Melting Point | 158-161°C | [19] |
Synthetic Workflow Diagram:
Caption: Synthesis of 2-Chloro-5-iodobenzoic Acid.
Case Study 4: Dihydroartemisinic Acid - The Precursor to a Potent Antimalarial
Introduction: Dihydroartemisinic acid is the direct biosynthetic precursor to artemisinin, a Nobel Prize-winning endoperoxide-containing natural product that is a cornerstone of modern malaria treatment.[21][22] The conversion of dihydroartemisinic acid to artemisinin is a fascinating and complex chemical transformation.
Synthesis of Artemisinin from Dihydroartemisinic Acid:
-
Experimental Protocol (Photooxygenation):
-
Dissolve dihydroartemisinic acid in a suitable solvent (e.g., a mixture of methylene chloride and methanol).
-
Add a photosensitizer (e.g., Rose Bengal).
-
Irradiate the solution with visible light while bubbling oxygen through the mixture.
-
After the reaction is complete, purify the resulting artemisinin by chromatography.[23]
-
-
Causality Behind Experimental Choices:
-
Photooxygenation: This reaction mimics the proposed final steps of the biosynthesis of artemisinin. The photosensitizer absorbs light and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.
-
Singlet Oxygen: Singlet oxygen undergoes an ene reaction with the exocyclic double bond of dihydroartemisinic acid to form an allylic hydroperoxide.
-
Cascade Reaction: The initially formed hydroperoxide then undergoes a series of intramolecular radical cyclizations and rearrangements, ultimately leading to the formation of the characteristic endoperoxide bridge and the caged tricyclic structure of artemisinin.[21][24] The presence of light can accelerate this conversion.[21]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic Acid | [23] |
| Reagents | Oxygen, Photosensitizer, Light | [23] |
| Yield | 69% (in continuous flow) | [23] |
Synthetic Workflow Diagram:
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The Phenylboronic Acid Moiety: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
Substituted phenylboronic acids have emerged from the realm of synthetic curiosities to become a cornerstone of modern medicinal chemistry. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols has unlocked novel therapeutic and diagnostic strategies, leading to the development of innovative drugs and smart biomaterials. This guide provides a comprehensive exploration of the core principles governing the application of substituted phenylboronic acids in drug discovery. We will delve into the fundamental chemistry, strategic synthetic methodologies, and the intricate mechanisms of action that underpin their diverse biological activities. Through a blend of theoretical grounding and practical protocols, this document aims to equip researchers with the knowledge to effectively harness the potential of this remarkable chemical entity.
The Boronic Acid Functional Group: A Unique Chemical Entity
The cornerstone of the phenylboronic acid scaffold is the boronic acid group [-B(OH)₂]. This moiety possesses a trigonal planar geometry with a vacant p-orbital on the boron atom, rendering it a Lewis acid. This Lewis acidity is central to its reactivity and biological interactions. In aqueous solution, the boronic acid exists in equilibrium between an uncharged trigonal form and a negatively charged tetrahedral boronate species. The pKa of this equilibrium is a critical parameter, as it dictates the proportion of the more reactive tetrahedral form at physiological pH.
The true therapeutic potential of phenylboronic acids is realized through their interaction with cis-diols, which are prevalent in biological systems in the form of carbohydrates and certain amino acid side chains. This interaction leads to the formation of a five- or six-membered cyclic boronate ester, a reversible covalent bond. The stability of this ester is highly dependent on the pH of the environment and the nature of the substituents on the phenyl ring.
The Impact of Phenyl Ring Substitution
The strategic placement of substituents on the phenyl ring is a powerful tool for modulating the physicochemical properties and biological activity of phenylboronic acids. Electron-withdrawing groups, such as nitro or fluoro groups, increase the Lewis acidity of the boron atom, thereby lowering the pKa. This can enhance the affinity for diols at physiological pH. Conversely, electron-donating groups raise the pKa. This tunability allows for the fine-tuning of binding affinities for specific biological targets.
Synthesis and Characterization of Substituted Phenylboronic Acids
The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry, with several robust methods available. A common and versatile approach begins with a substituted bromobenzene, which is converted to an organometallic intermediate (either a Grignard or organolithium reagent) and subsequently trapped with a trialkyl borate ester.
Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid
This protocol details the synthesis of 4-formylphenylboronic acid, a versatile building block, from 4-bromobenzaldehyde.
Step 1: Acetal Protection of 4-Bromobenzaldehyde
-
Rationale: The formyl group is highly reactive towards the organometallic intermediates that will be formed in the subsequent step. Therefore, it must be protected as an acetal.
-
Procedure:
-
To a solution of 4-bromobenzaldehyde in ethanol, add diethoxymethoxyethane.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction and neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product, 1-bromo-4-(diethoxymethyl)benzene, with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Step 2: Grignard Reagent Formation and Borylation
-
Rationale: The aryl bromide is converted to a highly nucleophilic Grignard reagent, which will then attack the electrophilic boron atom of the trialkyl borate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous tetrahydrofuran (THF). Initiation of the Grignard reaction may require gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a change in color), cool the reaction mixture to -60 °C.
-
Slowly add a solution of tri-n-butyl borate in anhydrous THF. Maintain the low temperature during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Step 3: Deprotection and Isolation
-
Rationale: Acidic work-up serves a dual purpose: it hydrolyzes the boronic ester to the desired boronic acid and removes the acetal protecting group to regenerate the formyl group.
-
Procedure:
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C.
-
Stir the mixture vigorously to ensure complete hydrolysis.
-
Extract the aqueous layer with an organic solvent to remove any non-polar impurities.
-
The product, 4-formylphenylboronic acid, will precipitate from the aqueous layer. It can be collected by filtration, washed with cold water, and dried under vacuum.[1]
-
Characterization Techniques
The structural elucidation of newly synthesized phenylboronic acid derivatives is crucial. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the phenyl ring.[2]
-
¹¹B NMR: This is a particularly powerful tool for studying boronic acids. The chemical shift of the boron nucleus is highly sensitive to its coordination state (trigonal vs. tetrahedral), allowing for the direct observation of diol binding and the determination of pKa values.[3][4][5]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.[2]
Applications in Medicinal Chemistry
The unique properties of substituted phenylboronic acids have led to their application in a wide range of therapeutic areas.
Enzyme Inhibition
The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases. The boron atom forms a covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This has been a particularly successful strategy in the development of anticancer agents.
-
Bortezomib (Velcade®): A dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome, a key regulator of intracellular protein degradation. Its inhibition leads to the accumulation of pro-apoptotic factors in cancer cells, inducing cell death.
Glucose-Sensing and Insulin Delivery
The reversible binding of phenylboronic acids to glucose has been extensively exploited in the development of "smart" insulin delivery systems for the treatment of diabetes mellitus. These systems are designed to release insulin in a glucose-dependent manner, mimicking the function of pancreatic β-cells.
-
Mechanism: Phenylboronic acid-containing polymers can be formulated into hydrogels that encapsulate insulin. In the presence of high glucose concentrations, the boronic acid moieties bind to glucose, leading to a change in the hydrogel's structure (e.g., swelling or dissolution), which triggers the release of the encapsulated insulin.[6][7] As glucose levels fall, the equilibrium shifts, the hydrogel returns to its initial state, and insulin release is attenuated.
Targeting Sialic Acid in Cancer Therapy
Sialic acid is often overexpressed on the surface of cancer cells and plays a crucial role in tumor progression and metastasis. Phenylboronic acids can selectively bind to the cis-diol groups of sialic acid, providing a powerful strategy for targeted drug delivery to tumors.[8]
-
Nanoparticle-based Drug Delivery: Phenylboronic acid-functionalized nanoparticles can be loaded with chemotherapeutic agents. These nanoparticles preferentially accumulate in tumor tissue due to the enhanced permeability and retention (EPR) effect and are then internalized by cancer cells via the specific interaction between the boronic acid and sialic acid.[8][9] This targeted approach can increase the therapeutic efficacy of the drug while minimizing off-target toxicity.[8]
Experimental Workflows for Biological Evaluation
In Vitro Cytotoxicity Assay
This protocol describes a standard MTT assay to determine the cytotoxic effects of a substituted phenylboronic acid derivative against cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the phenylboronic acid compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Glucose-Responsive Insulin Release from a Hydrogel
This protocol outlines a method to assess the glucose-responsive release of insulin from a phenylboronic acid-based hydrogel.[10]
-
Procedure:
-
Hydrogel Preparation: Prepare the insulin-loaded hydrogel according to the specific formulation protocol.
-
Release Study Setup: Place a known amount of the hydrogel in separate vials containing buffer solutions with varying glucose concentrations (e.g., corresponding to hypoglycemic, normoglycemic, and hyperglycemic conditions).[10]
-
Incubation: Incubate the vials at 37 °C with gentle agitation.
-
Sampling: At predetermined time points, withdraw an aliquot of the buffer from each vial and replace it with fresh buffer of the same glucose concentration.[11]
-
Insulin Quantification: Quantify the amount of insulin in the collected aliquots using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of insulin released over time for each glucose concentration. A significant increase in the release rate at higher glucose concentrations demonstrates the glucose-responsive nature of the hydrogel.[10]
-
Visualizing Key Concepts
Synthesis of 4-Formylphenylboronic Acid
Caption: Synthetic workflow for 4-formylphenylboronic acid.
Glucose-Responsive Insulin Release Mechanism
Caption: Reversible mechanism of glucose-responsive insulin release.
Conclusion and Future Perspectives
Substituted phenylboronic acids represent a privileged scaffold in medicinal chemistry, offering a unique combination of chemical tractability and diverse biological applicability. The ability to fine-tune their properties through synthetic modification has enabled the development of targeted therapies and intelligent drug delivery systems. Future research will likely focus on the development of novel substitution patterns to further enhance selectivity and potency, as well as the design of multifunctional systems that combine diagnostic and therapeutic capabilities. The continued exploration of the rich chemistry of boronic acids promises to yield even more sophisticated and effective solutions to pressing medical challenges.
References
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Li, M., et al. (2025). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. National Institutes of Health. [Link]
-
Wu, Y., et al. (n.d.). Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evaluation criteria. National Institutes of Health. [Link]
-
Goldsmith, C. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
ACS Publications. (2024). Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. [Link]
-
ACS Publications. (n.d.). Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. [Link]
-
MDPI. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
ACS Publications. (2022). Materials and Carriers Development for Glucose-Responsive Insulin. [Link]
-
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]
-
ResearchGate. (2025). (PDF) Sialic Acid-Targeted Biointerface Materials and Bio-Applications. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
RSC Publishing. (n.d.). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. [Link]
-
Park, K. (2023). Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Target. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
ACS Publications. (n.d.). Versatile Microfluidic Platform for the Assessment of Sialic Acid Expression on Cancer Cells Using Quantum Dots with Phenylboronic Acid Tags. [Link]
-
DSpace@MIT. (n.d.). Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. [Link]
-
RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
-
YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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Methodological & Application
Application Notes & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Abstract
This comprehensive guide details a robust protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid with a variety of aryl and heteroaryl halides. This application note is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, a step-by-step experimental procedure, and a thorough examination of the reaction's mechanistic underpinnings. The protocol addresses the specific challenges posed by the electronically deactivated nature of the boronic acid due to the presence of both a chloro and a methylcarbamoyl substituent. Furthermore, this guide offers troubleshooting strategies and discusses the scope and limitations of the methodology, ensuring a high rate of success for users.
Introduction: The Strategic Importance of Biaryl Amides
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1] Its significance is particularly pronounced in the pharmaceutical industry, where the formation of biaryl and heteroaryl structures is a cornerstone of medicinal chemistry.[2][3] The target molecule, (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, is a valuable building block for the synthesis of complex molecular architectures containing a substituted biaryl amide moiety, a common scaffold in biologically active compounds.
The presence of both a chloro and a methylcarbamoyl group on the phenylboronic acid presents a unique set of challenges. These electron-withdrawing substituents decrease the nucleophilicity of the boronic acid, potentially slowing the rate-determining transmetalation step of the catalytic cycle.[4] This guide provides a carefully optimized protocol to overcome these challenges, ensuring efficient and high-yielding coupling reactions.
Mechanism & Rationale: A Self-Validating System
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]
The Catalytic Cycle
The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. For aryl chlorides, this step is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands.[1][5]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. The base plays a crucial role in this step by converting the boronic acid to a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Rationale for Protocol Choices
The selection of each component in the following protocol is based on established principles to address the specific characteristics of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands are known to be highly effective for the coupling of challenging substrates, including electron-deficient boronic acids and unactivated aryl chlorides.[7]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective bases for promoting the formation of the reactive boronate species.[7] The choice of a moderately strong base is crucial to facilitate the reaction without promoting significant protodeboronation, a common side reaction with electron-deficient boronic acids.[8]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the catalyst and the organic reactants.[7]
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid with an aryl or heteroaryl halide. Optimization may be required for specific substrates.
Materials and Reagents
-
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, ensuring all solids are suspended). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amide product.[9]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Key Reaction Parameters
The following table summarizes the recommended starting conditions and potential ranges for optimization.
| Parameter | Recommended Condition | Range for Optimization | Rationale |
| Boronic Acid Equiv. | 1.2 | 1.1 - 1.5 | A slight excess ensures complete consumption of the often more valuable aryl halide. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) | A moderate base is crucial for boronate formation without excessive protodeboronation. |
| Catalyst Loading | Pd(OAc)₂ (2 mol%) | 1 - 5 mol% | Lower loadings are desirable, but higher loadings may be needed for challenging substrates. |
| Ligand Loading | SPhos (4 mol%) | 2 - 10 mol% (Ligand:Pd ratio 1:1 to 2:1) | A 2:1 ligand-to-palladium ratio is often optimal for catalyst stability and activity. |
| Solvent | Dioxane/Water (4:1) | Toluene/Water, THF/Water (ratios from 4:1 to 10:1) | The solvent system needs to be optimized for substrate solubility and reaction efficiency. |
| Temperature | 90 °C | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Reaction Time | 12 h | 4 - 24 h | Monitored by TLC or LC-MS for completion. |
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition (especially with aryl chlorides). | Increase temperature. Switch to a more electron-rich and bulky ligand (e.g., RuPhos). Ensure rigorous degassing of solvents. |
| Catalyst deactivation. | Use a pre-catalyst. Increase catalyst/ligand loading. Ensure inert atmosphere is maintained. | |
| Poor solubility of reactants. | Try a different solvent system (e.g., DMF/water, toluene/ethanol/water). | |
| Protodeboronation | Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Minimize reaction time once the starting material is consumed. |
| Presence of excess water. | Use a higher ratio of organic solvent to water. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of solvents and maintenance of an inert atmosphere. |
| Inefficient transmetalation. | Optimize the base and solvent system to favor the desired cross-coupling pathway. | |
| Hydrolysis of Amide | Harsh basic conditions and prolonged heating. | Use the mildest effective base and temperature. Minimize reaction time. |
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the Suzuki-Miyaura cross-coupling of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can successfully synthesize a wide range of valuable biaryl amide compounds. The insights into potential challenges and troubleshooting strategies further empower scientists to adapt and optimize this powerful synthetic tool for their specific research and development needs.
References
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Bentham Science. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. [Link]
-
Nickel‐catalyzed Suzuki–Miayura cross‐coupling reaction of amides with phenylboronic acids or boronates through N−C activation. ResearchGate. [Link]
-
Couplings of aryl chlorides with aryl boronic acids. ResearchGate. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Practical synthesis of new and highly efficient ligands for the Suzuki reaction of aryl chlorides. Semantic Scholar. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Optimization of the reaction conditions for the synthesis of 12-14. ResearchGate. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. [Link]
-
2' biaryl amides as novel and subtype selective M1 agonists. Part II: Further optimization and profiling. PubMed. [Link]
-
Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PubMed. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. [Link]
Sources
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- 2. 2' biaryl amides as novel and subtype selective M1 agonists. Part II: Further optimization and profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. reddit.com [reddit.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in kinase inhibitor synthesis
Application Note & Protocol
Topic: Strategic Application of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Boronic Acids in Modern Drug Discovery
The landscape of medicinal chemistry has been profoundly shaped by the advent of robust and versatile synthetic methodologies. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the assembly of complex biaryl structures that form the backbone of numerous active pharmaceutical ingredients (APIs).[1] Boronic acids and their derivatives have emerged as exceptionally valuable building blocks in this context, prized for their stability, functional group tolerance, and generally low toxicity.[2][3]
Their utility extends beyond being mere synthetic intermediates; the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with key residues in enzyme active sites, a feature famously exploited in proteasome inhibitors like Bortezomib.[3][4] In the realm of kinase inhibitor development, boronic acids serve as indispensable handles for introducing specific, functionalized aryl groups into heterocyclic scaffolds, enabling the precise tuning of a molecule's potency, selectivity, and pharmacokinetic properties.[5][6]
This application note provides a detailed guide on the use of a highly strategic building block, (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid . We will explore its physicochemical properties, detail a comprehensive protocol for its application in a Suzuki-Miyaura coupling reaction, and contextualize its importance through a case study on the synthesis of multi-kinase inhibitors targeting critical oncogenic pathways.
Physicochemical Profile of the Key Building Block
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a custom-designed building block for drug discovery. Its structure is not arbitrary; each functional group is placed to fulfill a specific role in the final inhibitor's interaction with its target kinase.
-
The boronic acid group is the reactive handle for Suzuki-Miyaura coupling.
-
The chloro substituent can provide additional binding interactions within the kinase active site and modulate the electronic properties of the phenyl ring.
-
The methylcarbamoyl group is a potent hydrogen bond donor and acceptor, often critical for anchoring the inhibitor to the hinge region of a kinase.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid |
| Molecular Formula | C₈H₉BClNO₃ |
| Molecular Weight | 213.43 g/mol |
| CAS Number | 913835-81-7 |
| Appearance | Off-white to white solid |
| Solubility | Soluble in organic solvents like Dioxane, DMF, DMSO |
(Note: Data is compiled from common chemical supplier information for the closest related structures such as the ethylcarbamoyl analogue[7][8] and is representative for the methylcarbamoyl title compound.)
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is the reaction of choice for incorporating the (3-Chloro-5-(methylcarbamoyl)phenyl) moiety into a target scaffold. The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction.[9]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X).
-
Base Activation & Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base, facilitating the transfer of the R² group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]
Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Core
This protocol details a general procedure for the Suzuki-Miyaura coupling of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid with a generic, heterocyclic halide (e.g., a substituted chloro-quinoline), a common core in kinase inhibitors.[10]
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Materials and Reagents
| Reagent | CAS No. | M.W. | Amount | Mmol | Equiv. |
| Heterocyclic Halide (e.g., 4-chloro-7-methoxyquinoline) | 68500-37-8 | 193.63 | 194 mg | 1.0 | 1.0 |
| (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid | 913835-81-7 | 213.43 | 256 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | - | 8 mL | - | - |
| Water (degassed) | 7732-18-5 | - | 2 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv.), (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Lower the flask into a pre-heated oil bath at 90-100 °C. Allow the reaction to stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Quench by adding 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). The organic layers are combined.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application Case Study: Foretinib, a Multi-Kinase Inhibitor
The true value of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is demonstrated by its use in synthesizing potent kinase inhibitors like Foretinib (GSK1363089) . Foretinib is an oral multi-kinase inhibitor that potently targets several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, most notably MET and VEGFR2.[10][11]
Mechanism of Action
Dysregulation of the MET (Mesenchymal-Epithelial Transition factor) and VEGFR (Vascular Endothelial Growth Factor Receptor) signaling pathways is a hallmark of many aggressive cancers.[12][13]
-
MET Signaling: When activated by its ligand, HGF, the MET receptor drives tumor cell proliferation, survival, invasion, and metastasis.[14]
-
VEGFR Signaling: Activated by VEGF, VEGFR2 is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[13][15]
Foretinib was designed to simultaneously block both of these critical pathways.[14] By binding to the ATP pocket of MET and VEGFR2, it prevents their phosphorylation and activation, thereby shutting down their downstream signaling cascades.[10][16] This dual inhibition leads to both a direct anti-proliferative effect on tumor cells and an anti-angiogenic effect on the tumor microenvironment.[12][17]
Caption: Figure 3: Simplified MET/VEGFR Signaling and Foretinib Inhibition.
Therapeutic Relevance
The dual inhibition profile of Foretinib makes it a promising therapeutic agent for cancers where MET and/or VEGFR signaling are key drivers. It has been investigated in clinical trials for various solid tumors, including:
-
Papillary Renal Cell Carcinoma (PRCC)[11]
-
Gastric Cancer[17]
-
Hepatocellular Carcinoma (HCC)[11]
-
Non-Small Cell Lung Cancer (NSCLC)
The ability to target both the tumor cells directly (via MET) and their blood supply (via VEGFR) represents a powerful strategy to overcome tumor resistance and improve patient outcomes.[14][15]
Conclusion
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is more than a simple chemical reagent; it is a purpose-built molecular tool for the rational design of sophisticated kinase inhibitors. Its strategic placement of functional groups facilitates high-yield synthesis via robust Suzuki-Miyaura coupling reactions and ensures potent, specific interactions within the target kinase active site. As demonstrated by its role in the development of multi-kinase inhibitors like Foretinib, this building block empowers medicinal chemists to construct next-generation therapeutics that can simultaneously attack multiple oncogenic pathways, offering new hope in the treatment of complex and resistant cancers.
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Application Notes and Protocols: (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid as a Versatile Building Block for Biaryl Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Carboxamides and the Role of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to controllably synthesize unsymmetrical biaryls with diverse functional groups is therefore of paramount importance. Among these, biaryl carboxamides are of particular interest due to their prevalence in biologically active molecules, where the amide group can engage in crucial hydrogen bonding interactions with biological targets.
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid emerges as a highly valuable building block for the synthesis of such structures. Its trifunctional nature—featuring a boronic acid for cross-coupling, a chloro substituent for potential further functionalization or metabolic blocking, and a methylcarbamoyl group to introduce a key pharmacophoric element—makes it a strategic component in the design of complex molecules. This application note provides a comprehensive guide to the properties, handling, and application of this versatile reagent, with a focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is critical for its safe and effective use in the laboratory.
Physicochemical Data
While specific experimental data for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is not widely published, the properties can be estimated based on its close structural analogues, such as the ethylcarbamoyl, diethylcarbamoyl, and methoxycarbonyl derivatives.[3][4][5][6][7]
| Property | Value (Estimated) | Source/Analogue |
| CAS Number | Not explicitly assigned; analogues in 957120-xx-x range | Inferred from analogues |
| Molecular Formula | C₈H₉BClNO₃ | - |
| Molecular Weight | 213.43 g/mol | - |
| Appearance | White to off-white solid | [8][9] |
| Melting Point | >180 °C | Based on (3-Chloro-5-methoxyphenyl)boronic acid[10] |
| Solubility | Soluble in methanol, DMSO; slightly soluble in chloroform | [8] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Safety and Handling
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid and its analogues are classified as hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [4][5][11][12][13][14]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4][5][11][12][13][14]
-
P261: Avoid breathing dust.
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most powerful and widely used method for the synthesis of biaryl compounds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][15][16]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then exchanges its organic group with the halide on the palladium complex.[17]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
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Experimental setup for amide formation using arylboronic acid catalysts
Application Note & Protocol
Harnessing the Power of Arylboronic Acids for Catalytic Amide Bond Formation: A Detailed Guide for Researchers
Introduction: A Modern Approach to a Cornerstone Reaction
The amide bond is a ubiquitous functional group, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Consequently, the development of efficient and sustainable methods for amide synthesis is a central theme in modern organic chemistry.[3] Traditionally, amide formation relies on the use of stoichiometric activating agents (e.g., carbodiimides) or the conversion of carboxylic acids to more reactive derivatives like acid chlorides or anhydrides.[2][4] While effective, these methods often suffer from poor atom economy and the generation of significant chemical waste.[4]
Direct catalytic amidation, the condensation of a carboxylic acid and an amine with the extrusion of water, represents a more environmentally benign and atom-economical alternative.[1][5] Among the various catalysts developed for this transformation, arylboronic acids have emerged as a particularly versatile and effective class.[1][6][7][8] These catalysts are typically stable, easy to handle, and operate under relatively mild conditions, offering a broad substrate scope and functional group tolerance.[2][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the experimental setup for amide formation using arylboronic acid catalysts. We will explore the underlying catalytic mechanism, provide detailed, field-proven protocols, discuss the scope and limitations of the methodology, and offer practical troubleshooting advice.
The Catalytic Machinery: Unraveling the Mechanism
The catalytic prowess of arylboronic acids in direct amidation stems from their Lewis acidic nature and their ability to reversibly form covalent intermediates with the carboxylic acid partner.[8][9][10] The currently accepted mechanism, supported by both experimental and theoretical studies, involves a dehydrative catalytic cycle.[6][7][8][11][12][13]
The catalytic cycle can be broken down into three key stages:
-
Activation of the Carboxylic Acid: The arylboronic acid catalyst reacts with the carboxylic acid in a condensation reaction to form one or more (acyloxy)boron intermediates.[8] This step is an equilibrium process where water is eliminated. The formation of these intermediates, which are essentially mixed anhydrides, activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.[5][12]
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon of the (acyloxy)boron intermediate. Theoretical calculations suggest that the rate-determining step is often the cleavage of the C-O bond of a tetracoordinate acyl boronate intermediate formed after the amine attack.[6][7]
-
Catalyst Regeneration: The resulting tetrahedral intermediate collapses to furnish the desired amide and regenerates the arylboronic acid catalyst, which can then enter a new catalytic cycle. The overall transformation is driven forward by the removal of water from the reaction medium.[6][7][14]
The efficiency of the catalyst is influenced by the electronic properties of the arylboronic acid. Electron-withdrawing groups on the aromatic ring enhance the Lewis acidity of the boron atom, which can accelerate the initial activation of the carboxylic acid.[8][15] Furthermore, ortho-substituents, such as iodine, have been shown to dramatically increase catalytic activity, potentially by participating in hydrogen bonding to stabilize the transition state.[6][7][16]
Figure 1: Proposed Catalytic Cycle for Arylboronic Acid-Catalyzed Amide Formation.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, generalized protocol for the direct amidation of a carboxylic acid and an amine using an arylboronic acid catalyst. It is crucial to note that optimal conditions may vary depending on the specific substrates used.
Materials and Reagents
-
Carboxylic Acid: Substrate of interest.
-
Amine: Substrate of interest.
-
Arylboronic Acid Catalyst: e.g., Phenylboronic acid, 3,4,5-Trifluorophenylboronic acid, or 5-Methoxy-2-iodophenylboronic acid (MIBA). Catalyst loading typically ranges from 1 to 10 mol%.
-
Solvent: Anhydrous non-polar aprotic solvents are preferred (e.g., toluene, xylenes, or dichloromethane).
-
Dehydrating Agent: Activated molecular sieves (3Å or 4Å) or a Dean-Stark apparatus for azeotropic water removal.[1][6][14]
-
Inert Gas: Nitrogen or Argon for reactions sensitive to air or moisture.
-
Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, etc.
Catalyst Selection and Preparation
The choice of catalyst is critical for reaction efficiency. For general applications, commercially available phenylboronic acid can be effective. However, for more challenging substrates or to achieve higher reaction rates, more specialized catalysts are recommended.
| Catalyst | Key Features | Typical Applications |
| Phenylboronic Acid | Readily available, cost-effective. | General purpose, simple aliphatic and aromatic substrates. |
| Electron-Deficient Arylboronic Acids (e.g., 3,4,5-Trifluorophenylboronic acid) | Enhanced Lewis acidity.[8] | Can improve reaction rates, particularly with less reactive acids. |
| ortho-Iodoarylboronic Acids (e.g., MIBA) | High catalytic activity, often effective at room temperature.[16] | Mild condition reactions, synthesis of complex molecules.[17] |
| Solid-Supported Arylboronic Acids | Heterogeneous, allows for easy catalyst recovery and reuse.[18] | Flow chemistry applications, greener synthesis. |
-
Activation of Molecular Sieves: Molecular sieves should be activated by heating in a laboratory oven at >200 °C under vacuum for several hours prior to use.[1]
Reaction Setup and Procedure (Using Molecular Sieves)
Figure 2: Step-by-Step Experimental Workflow.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv), the arylboronic acid catalyst (0.05 mmol, 5 mol%), and activated 4Å molecular sieves (approx. 200-500 mg per mmol of carboxylic acid).
-
Solvent Addition: The flask is sealed with a septum and purged with an inert gas (N₂ or Ar). Anhydrous solvent (e.g., toluene, 5 mL) is then added via syringe.
-
Amine Addition: The amine (1.0-1.2 mmol, 1.0-1.2 equiv) is added to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitored for completion.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The molecular sieves are removed by filtration through a pad of celite, washing with a suitable solvent (e.g., ethyl acetate). The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Procedure Using Dean-Stark Apparatus
For reactions at higher temperatures, azeotropic removal of water is highly effective.
-
Setup: A round-bottom flask is charged with the carboxylic acid (1.0 mmol, 1.0 equiv), amine (1.0-1.2 mmol, 1.0-1.2 equiv), and arylboronic acid catalyst (0.05 mmol, 5 mol%) in a suitable solvent (e.g., toluene). The flask is fitted with a Dean-Stark trap and a reflux condenser.
-
Reaction: The mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap.
-
Monitoring and Work-up: The reaction is monitored as described previously. Once complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to standard extractive work-up and purification.[5]
Scope and Limitations
Arylboronic acid catalysis is applicable to a wide range of substrates, but some limitations exist.
Substrate Scope
-
Carboxylic Acids: A broad array of aliphatic and aromatic carboxylic acids are suitable substrates. Sterically hindered acids may react more slowly.[4]
-
Amines: Primary and secondary aliphatic amines generally react well. Aromatic amines, being less nucleophilic, may require more forcing conditions or highly active catalysts.[8] The chemoselective amidation at a primary amine in the presence of a secondary amine has been demonstrated.[4]
-
Functional Group Tolerance: This method is known for its good functional group tolerance. Stereogenic centers in both the carboxylic acid and amine components are generally preserved, with no significant epimerization observed under typical conditions.[4]
Table 1: Representative Examples of Arylboronic Acid-Catalyzed Amidation
| Carboxylic Acid | Amine | Catalyst (mol%) | Conditions | Yield (%) |
| Phenylacetic Acid | Benzylamine | 2-Iodophenylboronic acid (5) | CH₂Cl₂, 4Å MS, RT, 2h | 95 |
| Benzoic Acid | 4-Phenylbutylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid (5) | Toluene, Dean-Stark, reflux, 4h | 92 |
| Boc-Phe-OH | Benzylamine | 3,4,5-Trifluorophenylboronic acid (10) | Toluene, Dean-Stark, reflux | 85 |
| Adipic Acid | N-Methylbenzylamine | Boric Acid (10) | Xylene, Dean-Stark, reflux | 88 |
Limitations
-
Water Management: The success of the reaction is critically dependent on the efficient removal of water. Inadequate drying of reagents, solvents, or inefficient water trapping will lead to low yields.[6][7][14]
-
Catalyst Deactivation: In some cases, the boronic acid catalyst can form an unreactive trimeric boroxine.[19] The use of ortho-substituted arylboronic acids can disfavor the formation of these boroxines.[1]
-
Substrate Reactivity: Very hindered substrates or extremely electron-poor amines may not be suitable or may require significant optimization of reaction conditions and catalyst choice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient water removal. 2. Catalyst is inactive. 3. Reaction temperature is too low. | 1. Ensure molecular sieves are freshly activated or use a Dean-Stark apparatus. Use anhydrous solvents. 2. Try a more active catalyst (e.g., MIBA). 3. Increase the reaction temperature. |
| Formation of Side Products | 1. Thermal degradation of substrates at high temperatures. 2. Formation of boroxine. | 1. Use a more active catalyst that allows for lower reaction temperatures. 2. Consider using an ortho-substituted arylboronic acid catalyst. |
| Difficulty in Product Purification | Residual boronic acid or boron-containing byproducts. | Perform an aqueous basic wash (e.g., with dilute NaOH) during work-up to remove the acidic boronic acid catalyst. |
Conclusion
Arylboronic acid-catalyzed direct amidation is a powerful and practical tool for the modern synthetic chemist. Its operational simplicity, mild reaction conditions, and high functional group tolerance make it an attractive alternative to traditional amide synthesis methods. By understanding the underlying mechanism and carefully selecting the appropriate catalyst and reaction conditions, researchers can effectively implement this methodology for the efficient and sustainable synthesis of a wide range of amide-containing molecules.
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Wang, C., Yu, H., Fu, Y., & Guo, Q. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(13), 2140-2146. [Link]
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(21), 5888–5891. [Link]
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El-Dine, T. M., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(22), 5010-5020. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2016). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Angewandte Chemie International Edition, 55(1), 163-166. [Link]
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ResearchGate. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. [Link]
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Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]
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Du, Y., et al. (2019). A solid-supported arylboronic acid catalyst for direct amidation. Chemical Communications, 55(20), 2916-2919. [Link]
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Gonzalez, A. M., & Marquez, M. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(1), 1-4. [Link]
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ResearchGate. (2020). Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. [Link]
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Gavit, A. V., et al. (2023). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry, 88(16), 11527–11535. [Link]
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Shmakov, M. M., et al. (2022). The organoboron compounds: their Lewis acidity and catalytic activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 415-424. [Link]
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Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL Discovery. [Link]
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Hudson, Z. M. (2015). Emergent Organoboron Acid Catalysts. Israel Journal of Chemistry, 55(2), 169-181. [Link]
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Baxendale Group, Durham University. (2019). A solid-supported arylboronic acid catalyst for direct amidation. [Link]
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Organic Chemistry Portal. (2024). Amide synthesis by acylation. [Link]
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SlideShare. (2018). Boron-catalyzed Amide Formation. [Link]
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ResearchGate. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho -Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. [Link]
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Ghaffar, T., & Parkin, A. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Catalysts, 12(1), 1. [Link]
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Royal Society of Chemistry. (2024). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry. [Link]
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Royal Society of Chemistry. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. [Link]
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ChemRxiv. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. [Link]
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The Resurgence of Covalent Inhibition: A Practical Guide to Design, Synthesis, and Characterization in Drug Discovery
Introduction: From Serendipity to Rational Design
For over a century, covalent inhibitors have been impactful therapeutic agents, with early examples like penicillin and aspirin discovered through serendipity rather than deliberate design.[1][2] These drugs form a stable, covalent bond with their protein targets, often leading to irreversible inhibition.[3] This mechanism can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[2][4][5]
Historically, the pharmaceutical industry approached covalent inhibitors with caution due to concerns about potential off-target reactivity and immunogenicity.[6][7] However, a deeper understanding of reaction mechanisms and advancements in screening and analytical technologies have fueled a renaissance in the field.[2][6] Modern drug discovery now embraces the rational design of targeted covalent inhibitors (TCIs), which combine a high-affinity "guidance system" for a specific protein target with a moderately reactive "warhead" that forms the covalent bond.[1][2] This approach has led to the successful development and FDA approval of numerous covalent drugs, particularly in oncology.[3][4][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principles and practical workflows for the preparation and characterization of covalent inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights to navigate the challenges and opportunities in this exciting area of drug discovery.
I. The Strategic Design of Covalent Inhibitors
The design of a successful covalent inhibitor hinges on a delicate balance: the molecule must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other biomolecules.[2] This "Goldilocks principle" is central to minimizing off-target toxicity.[2] The design process can be broadly categorized into two synergistic approaches: ligand-first and electrophile-first.[2]
A. Ligand-First Approach: Optimizing the Guidance System
This strategy begins with a known, high-affinity non-covalent binder (a "scaffold") for the target protein.[2] The goal is to append a suitable electrophilic warhead to this scaffold in a position that allows for reaction with a nearby nucleophilic amino acid residue on the target.[8]
-
Key Considerations:
-
Structural Information: High-resolution crystal structures of the target protein in complex with the non-covalent scaffold are invaluable for identifying proximal nucleophilic residues (e.g., cysteine, lysine, serine, tyrosine).[9]
-
Computational Modeling: Covalent docking and molecular dynamics simulations can help predict the optimal placement and reactivity of the warhead.[9][10]
-
Structure-Activity Relationship (SAR): Iterative chemical synthesis and biological testing are used to refine the linker and warhead for optimal potency and selectivity.[11]
-
B. Electrophile-First Approach: The Power of Fragment-Based Screening
Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying novel covalent binders, especially for challenging targets with shallow or cryptic binding sites.[4][12][13][14] This approach involves screening a library of small, electrophilic molecules ("fragments") to identify those that form a covalent bond with the target protein.[4][14]
-
Advantages of Covalent FBDD:
-
Drugging the "Undruggable": Covalent fragments can bind to and reveal previously unknown allosteric or cryptic sites.[4][12]
-
High Hit Rates: The irreversible nature of the binding can lead to higher hit rates in screening campaigns.
-
Efficiency: Identified fragments serve as starting points for optimization into more potent and selective inhibitors.[15]
-
The general workflow for covalent drug discovery integrates these design principles with robust screening and characterization methodologies.
Caption: A generalized workflow for the discovery and development of targeted covalent inhibitors.
II. The Chemist's Toolkit: Electrophilic Warheads and Targetable Residues
The choice of the electrophilic warhead is critical and depends on the target nucleophile and the desired reactivity profile (irreversible vs. reversible).[16]
| Target Residue | Common Electrophilic Warheads (Irreversible) | Common Electrophilic Warheads (Reversible) |
| Cysteine (Cys) | Acrylamides, Vinyl sulfonamides, Chloroacetamides, Propargyl amides | Nitriles, Aldehydes, Boronic acids |
| Lysine (Lys) | Activated esters, Sulfonyl fluorides | Imines |
| Serine (Ser) | Activated esters, Carbamates, Sulfonyl fluorides | Boronic acids |
| Tyrosine (Tyr) | Sulfonyl fluorides | - |
Table 1: Common electrophilic warheads and their target amino acid residues.
Cysteine is the most frequently targeted residue due to the high nucleophilicity of its thiol group.[17] However, expanding the repertoire to other nucleophilic residues like lysine and tyrosine is an active area of research to broaden the scope of targetable proteins.[12][18]
III. Experimental Protocols: From Screening to Validation
Rigorous experimental protocols are essential to identify and validate true covalent inhibitors while filtering out false positives.[11]
Protocol 1: Covalent Fragment Screening using Intact Protein Mass Spectrometry
This protocol outlines a primary screen to identify fragments that covalently modify a target protein.
Objective: To identify covalent fragment hits from a library by detecting the mass shift of the target protein upon modification.
Materials:
-
Purified target protein (e.g., >95% purity)
-
Covalent fragment library (e.g., acrylamides, chloroacetamides) dissolved in DMSO
-
Assay buffer (e.g., PBS or HEPES, pH 7.4)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Protein-Fragment Incubation:
-
Prepare a solution of the target protein in the assay buffer at a final concentration of 1-5 µM.
-
In a 96-well plate, add the protein solution to each well.
-
Add the covalent fragments from the library to individual wells at a final concentration of 100-200 µM (final DMSO concentration should be <1%). Include a DMSO-only control.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-4 hours).
-
-
LC-MS Analysis:
-
Following incubation, quench the reaction if necessary (e.g., by adding formic acid).
-
Inject an aliquot of each sample into the LC-MS system. A desalting step is typically included to remove non-volatile salts.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the mass of the intact protein.
-
Compare the mass of the protein in the fragment-treated samples to the DMSO control.
-
A mass increase corresponding to the molecular weight of the fragment indicates a covalent binding event.
-
Calculate the percentage of bound protein to rank the hits.[19]
-
Causality Behind Choices:
-
Intact Protein MS: This technique is a direct and unambiguous method to confirm covalent modification, as it measures the mass of the entire protein-inhibitor adduct.[20][21]
-
DMSO Control: Essential for establishing the baseline mass of the unmodified protein and ensuring that any observed mass shifts are due to the fragment.
-
Defined Incubation Time: Covalent bond formation is time-dependent, so a consistent incubation time is crucial for comparing the reactivity of different fragments.[11]
Protocol 2: Determining the Rate of Inactivation (k_inact/K_I)
For irreversible inhibitors, the IC50 value is time-dependent and not an accurate measure of potency. The second-order rate constant, k_inact/K_I, provides a more meaningful parameter to characterize the efficiency of covalent bond formation.[19]
Objective: To determine the kinetic parameters of an irreversible covalent inhibitor.
Materials:
-
Purified enzyme and its substrate
-
Validated covalent inhibitor
-
Assay buffer
-
Plate reader or other suitable detection instrument
Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the covalent inhibitor.
-
In a 96-well plate, mix the enzyme with each inhibitor concentration and a vehicle control.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Enzymatic Reaction:
-
At the end of each pre-incubation time point, initiate the enzymatic reaction by adding a saturating concentration of the substrate.
-
Measure the reaction progress (e.g., absorbance or fluorescence) over a short period.
-
-
Data Analysis:
-
Determine the initial velocity (rate) for each inhibitor concentration and time point.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for covalent inhibitors to determine k_inact and K_I. The ratio k_inact/K_I represents the efficiency of inactivation.
-
Causality Behind Choices:
-
k_inact/K_I: This composite rate constant reflects both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact), providing a comprehensive measure of inhibitor potency.[19]
-
Saturating Substrate Concentration: Adding a high concentration of substrate after pre-incubation effectively stops further inactivation and allows for the measurement of the remaining active enzyme.
Protocol 3: Proteome-Wide Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
A critical step in derisking covalent inhibitors is to assess their selectivity across the entire proteome. ABPP is a powerful chemoproteomic technique for this purpose.[22][23]
Objective: To identify the on- and off-targets of a covalent inhibitor in a complex biological system (e.g., cell lysate or live cells).
Caption: A schematic of a competitive Activity-Based Protein Profiling (ABPP) workflow.
Procedure:
-
Sample Preparation and Treatment:
-
Prepare cell lysates or treat intact cells with various concentrations of the covalent inhibitor and a vehicle control for a defined time.
-
-
Probe Labeling:
-
Add a broad-spectrum, alkyne-functionalized covalent probe that targets the same class of residues as the inhibitor (e.g., an iodoacetamide probe for cysteines).[24] This probe will react with accessible residues that are not blocked by the inhibitor.
-
-
Click Chemistry and Enrichment:
-
Lyse the cells (if treated intact).
-
Perform a click reaction to attach a biotin tag to the alkyne-functionalized probe.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides/proteins in the inhibitor-treated samples relative to the control.
-
A significant reduction in the signal for a particular protein in the inhibitor-treated sample indicates that the inhibitor has bound to that protein, preventing the probe from binding. This identifies it as a target.
-
Causality Behind Choices:
-
Competitive Profiling: This approach allows for an unbiased, proteome-wide assessment of inhibitor targets.[20] The inhibitor's binding "protects" its targets from being labeled by the broad-spectrum probe.
-
Quantitative Mass Spectrometry: Provides the ability to quantify changes in probe labeling across thousands of proteins, allowing for the determination of target engagement and selectivity in a dose-dependent manner.[25][26]
IV. Conclusion and Future Perspectives
The field of covalent drug discovery has undergone a remarkable transformation, moving from accidental discoveries to a highly rational and technology-driven discipline.[2][5] The ability of covalent inhibitors to achieve high potency and prolonged target engagement offers a compelling strategy for tackling challenging diseases.[2][4]
Future advancements will likely focus on:
-
Expanding the Warhead Toolkit: Developing novel electrophiles to target a wider range of amino acid residues with greater precision and reversible kinetics.[3][12]
-
Targeting Protein-Protein Interactions: Designing covalent inhibitors to disrupt protein-protein interaction networks, which have traditionally been difficult to target with small molecules.[9]
-
Covalent PROTACs: Combining covalent inhibition with targeted protein degradation (PROTACs) to create highly selective and potent therapeutics.[16][27]
By integrating rational design, robust screening protocols, and advanced analytical techniques, the scientific community is well-positioned to continue unlocking the full therapeutic potential of covalent inhibitors.
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Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation. PubMed. [Link]
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A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]
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Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Certara. [Link]
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Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. Journal of the American Chemical Society. [Link]
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Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]
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Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central. [Link]
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The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]
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Characterization of Covalent-Reversible EGFR Inhibitors. Researcher.Life. [Link]
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Recent advances in the development of covalent inhibitors. PubMed Central. [Link]
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The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. [Link]
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High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]
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Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega. [Link]
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Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. Bentham Science. [Link]
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Application Note: Streamlining Lead Optimization with Focused Libraries using (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Introduction
In the landscape of modern drug discovery, lead optimization stands as a critical phase, bridging the gap between a promising hit and a viable clinical candidate. This process is fundamentally driven by the systematic exploration of the Structure-Activity Relationship (SAR), which seeks to understand how incremental changes in a molecule's structure affect its biological activity, selectivity, and pharmacokinetic properties.[1][2] The construction of focused chemical libraries around a core scaffold is a highly effective strategy for efficiently navigating this complex chemical space.[3][4]
This application note provides a comprehensive guide to the synthesis of focused libraries for lead optimization utilizing (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. This particular building block is of significant interest due to the strategic placement of its functional groups, which can play crucial roles in target engagement and modulation of physicochemical properties. The chloro substituent can participate in halogen bonding and influence the molecule's electronic character, while the methylcarbamoyl group offers a hydrogen bond donor-acceptor motif that can enhance target affinity and improve solubility.[5][6]
We will detail a robust protocol for the parallel synthesis of a biaryl library via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry due to its broad functional group tolerance and reliability.[7] This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate their lead optimization campaigns through the efficient and rational design and synthesis of focused compound libraries.
Featured Building Block: (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
The judicious selection of building blocks is paramount in library design. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid offers a unique combination of features that make it an attractive scaffold for lead optimization.
| Property | Value |
| IUPAC Name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid |
| CAS Number | 957120-51-3 |
| Molecular Formula | C₈H₉BClNO₃ |
| Molecular Weight | 213.43 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Boronic Acid, Chloro, N-methylamide |
The N-methylamide (methylcarbamoyl) group is a common feature in drug molecules, often serving as a bioisostere for other functional groups and participating in key hydrogen bonding interactions with protein targets.[5][8] The chlorine atom, beyond its steric and electronic influence, can form halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding. The boronic acid itself is a versatile functional group, primarily used in C-C bond-forming reactions like the Suzuki-Miyaura coupling, but also known to interact with certain biological targets.[9]
Experimental Workflow for High-Throughput Library Synthesis
The overall workflow for generating a focused library for lead optimization is a multi-step process that requires careful planning and execution. The following diagram outlines the key stages, from initial library design to the final analysis of the synthesized compounds.
Caption: A generalized workflow for library synthesis and lead optimization.
Detailed Protocol: High-Throughput Suzuki-Miyaura Coupling
This protocol is designed for the synthesis of a 96-compound library in a 96-well plate format. All manipulations of reagents sensitive to air or moisture should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
-
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 equivalents)
-
A diverse set of 96 aryl halides or triflates (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or a suitable pre-catalyst, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene/water)
-
96-well reaction block with magnetic stirring capabilities
-
Inert atmosphere manifold for 96-well plates
-
Automated liquid handler (optional, but recommended for efficiency and accuracy)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in the chosen solvent.
-
Prepare a stock solution of the palladium catalyst and a separate stock solution of the base.
-
If using an automated liquid handler, prepare a plate map with the locations and volumes of each reagent to be dispensed.
-
-
Dispensing of Aryl Halides:
-
Dispense the individual aryl halide coupling partners into the corresponding wells of the 96-well reaction block. This is often done from pre-weighed plates or from stock solutions.
-
-
Addition of Reagents:
-
Under an inert atmosphere, add the stock solution of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid to each well.
-
Add the base solution, followed by the palladium catalyst solution to each well.
-
-
Reaction:
-
Seal the 96-well plate with a cap mat.
-
Place the reaction block on a magnetic stirrer and heat to the desired temperature (typically 80-120 °C).
-
Allow the reactions to stir for the specified time (typically 2-16 hours), monitoring by LC-MS if necessary.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Perform a parallel liquid-liquid extraction (LLE) by adding an organic solvent (e.g., ethyl acetate), mixing, and then separating the layers. Alternatively, a solid-phase extraction (SPE) protocol can be employed.
-
Collect the organic layers in a new 96-well plate.
-
-
Purification and Analysis:
-
Concentrate the organic extracts to dryness.
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO).
-
Purify the library members using mass-directed automated HPLC.
-
Perform final quality control on the purified samples using LC-MS to confirm identity and purity.
-
Representative Library Synthesis Parameters
| Entry | Aryl Halide Example | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Expected Product Structure |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 3'-Chloro-5'-methoxy-5-(methylcarbamoyl)-[1,1'-biphenyl] |
| 2 | 2-Chloropyridine | XPhos Pd G3 (2) | K₃PO₄ (3) | Toluene/H₂O | 110 | 3-Chloro-N-methyl-5-(pyridin-2-yl)benzamide |
| 3 | 3-Iodobenzonitrile | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | DMF | 90 | 3'-Chloro-3-cyano-5-(methylcarbamoyl)-[1,1'-biphenyl] |
| 4 | 4-(Trifluoromethyl)phenyl triflate | SPhos Pd G3 (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 3'-Chloro-5-(methylcarbamoyl)-4'-(trifluoromethyl)-[1,1'-biphenyl] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.
Sources
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Application Notes & Protocols: Miyaura Borylation for the Synthesis of Boronic Esters from Aryl Halides
Introduction: The Gateway to Modern Cross-Coupling
Aryl boronic acids and their ester derivatives are foundational pillars in modern organic synthesis, primarily serving as indispensable precursors for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] The ability to forge carbon-carbon bonds with high efficiency and selectivity has revolutionized the construction of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] The Miyaura borylation reaction stands as a premier method for accessing these versatile building blocks.[4][5][6] First reported by Norio Miyaura and colleagues in 1995, this palladium-catalyzed process enables the direct synthesis of aryl boronic esters from aryl halides and pseudohalides.[7] Its primary advantage lies in its remarkable functional group tolerance and mild reaction conditions, circumventing the need for highly reactive and often functionally incompatible organolithium or Grignard reagents.[5][8] This guide provides a detailed exploration of the reaction's mechanism, practical protocols, and field-proven insights for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the catalytic cycle is paramount to mastering the Miyaura borylation. It allows for rational optimization and effective troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.
-
Step 1: Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition into the aryl-halide (Ar-X) bond. This step forms a square planar Pd(II) complex.[5]
-
Step 2: Transmetalation (The C-B Bond Forming Step): This is the heart of the reaction and where the choice of base becomes critical. A weak base, classically potassium acetate (KOAc), is essential.[4][7] It reacts with the Pd(II)-halide complex to form an acetato-palladium(II) intermediate. The Pd-O bond in this intermediate is significantly more reactive than the initial Pd-X bond.[4] This acetate ligand is then displaced by the diboron reagent. The high oxophilicity of boron serves as a powerful thermodynamic driving force for this exchange, leading to the formation of the Ar-Pd-Bpin species.[4][5] Using a strong base can inadvertently trigger a subsequent Suzuki-Miyaura coupling between the newly formed boronic ester and unreacted aryl halide, leading to undesired homocoupling byproducts.[4][5]
-
Step 3: Reductive Elimination: The final step involves the reductive elimination of the aryl boronic ester (Ar-Bpin) from the palladium center. This step regenerates the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[5]
Caption: The Palladium-Catalyzed Miyaura Borylation Cycle.
Optimizing Reaction Parameters: A Scientist's Guide
The success of a Miyaura borylation hinges on the judicious selection of each component. The interplay between the substrate, catalyst, ligand, base, and solvent dictates the reaction's efficiency, yield, and purity.
| Component | Options & Key Considerations |
| Aryl Halide | Reactivity: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2][9] Aryl chlorides are the most challenging but are often preferred in industrial settings due to lower cost.[2] Functional Group Tolerance: Highly tolerant of esters, ketones, amides, nitriles, and ethers.[5][7][8] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂): The workhorse reagent. Produces air-stable, easily purified pinacol esters.[4][5] Tetrahydroxydiboron (B₂(OH)₄): A "greener," more atom-economical option that directly yields boronic acids.[1][9] Pinacolborane (HBPin): Useful alternative, especially in large-scale synthesis.[4] |
| Catalyst/Ligand | For Ar-I, Ar-Br: PdCl₂(dppf) or Pd(PPh₃)₄ are classic, reliable choices.[5][8] For Ar-Cl: More active systems are required. Buchwald's biaryl monophosphine ligands (e.g., XPhos, SPhos) with Pd precursors like [(allyl)PdCl]₂ or pre-formed catalysts (e.g., XPhos-Pd-G2) are highly effective.[2][9] |
| Base | Critical Role: Facilitates the key transmetalation step.[4][10] Standard Choice: Potassium Acetate (KOAc) is the most common and effective weak base.[4] Alternatives: K₃PO₄, KOPh. For milder room-temperature reactions, lipophilic bases like potassium 2-ethylhexanoate (2-KEH) can be beneficial.[4][9] |
| Solvent | Common Solvents: Polar aprotic solvents like 1,4-Dioxane, DMSO, or THF are standard.[8] Greener Alternatives: Protocols have been developed in ethanol or even water using micellar catalysis for improved environmental impact.[2][8] |
Experimental Protocols: From Bench to Scale-Up
A robust and reproducible protocol is the cornerstone of successful synthesis. Below are two validated procedures, one for a standard aryl bromide and another for a more challenging aryl chloride, reflecting both classic and modern approaches.
Sources
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: The Suzuki-Miyaura Coupling Reaction with Organoboronic Acids
For: Researchers, scientists, and drug development professionals
Introduction: A Cornerstone of Modern Synthesis
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides, now famously known as the Suzuki-Miyaura or simply Suzuki coupling, has become one of the most versatile and widely used reactions in modern organic synthesis.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1] This reaction facilitates the formation of carbon-carbon (C-C) bonds, which is fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The Suzuki coupling is particularly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents, especially boronic acids, when compared to other organometallic reagents like organostannanes (used in Stille coupling) or organozinc compounds.[2][3] This application note provides a detailed overview of the general mechanism of the Suzuki coupling reaction with organoboronic acids, practical guidance on experimental setup, and a standard laboratory protocol.
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism of the Suzuki coupling reaction revolves around a palladium catalyst and can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The active catalytic species is a Pd(0) complex, which is often generated in situ from a more stable Pd(II) precatalyst.[5]
Oxidative Addition
The catalytic cycle begins with the oxidative addition of an organohalide (or pseudohalide, such as a triflate) to the coordinatively unsaturated 14-electron Pd(0) species.[4] This step involves the insertion of the palladium atom into the carbon-halogen (C-X) bond, resulting in the formation of a square-planar Pd(II) complex.[2][5] This is typically the rate-determining step of the entire catalytic cycle.[2][3] The reactivity of the organohalide is dependent on the identity of the halogen, following the general trend: I > OTf > Br >> Cl.[1] Consequently, couplings involving less reactive aryl chlorides often necessitate more active catalyst systems.
Transmetalation
Transmetalation is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium(II) complex.[1] This process is not straightforward and requires the activation of the organoboronic acid by a base.[6] The role of the base is multifaceted; it reacts with the boronic acid to form a more nucleophilic "ate" complex, such as a boronate anion [RB(OH)3]⁻.[7][8][9] This activated boron species then reacts with the Pd(II) complex.
There are two main proposed pathways for this step:
-
Path A: The base first activates the boronic acid to form the boronate, which then reacts with the Pd(II)-halide complex.[7]
-
Path B: The base first displaces the halide on the Pd(II) complex, forming a Pd(II)-alkoxide or -hydroxide species, which then reacts with the neutral boronic acid.[7]
Current evidence suggests that the formation of the boronate species is a key aspect of facilitating the transfer of the organic group to the palladium center.[7][8]
Reductive Elimination
In the final step of the catalytic cycle, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the product.[3] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5] For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium complex.
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Components and Considerations
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key components.
The Palladium Catalyst and Ligands
The choice of palladium source and ligand is critical for catalytic activity. While Pd(PPh₃)₄ can be used directly as a source of Pd(0), it is more common to use stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ in combination with phosphine ligands.[3] The ligands play a crucial role in stabilizing the palladium species, preventing the formation of inactive palladium black, and influencing the electronic and steric environment around the metal center.[5]
-
Phosphine Ligands: These are the most common type of ligands used.[3] Electron-rich and bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphines, can significantly enhance the rate of oxidative addition and reductive elimination, allowing for the coupling of less reactive substrates like aryl chlorides.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for Suzuki couplings. They are often more thermally stable and can be even more electron-donating than phosphines, leading to highly active catalysts.[1]
| Ligand Type | Examples | Key Features |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, SPhos | Simple, widely used. Bulky, electron-rich variants improve reactivity.[1][3] |
| Bidentate Phosphines | dppf, Xantphos | Can chelate to the metal center, offering different stability and reactivity profiles.[3] |
| N-Heterocyclic Carbenes | IPr, SIMes | Highly electron-donating, thermally stable, very active for challenging couplings.[1] |
The Base
The base is essential for the reaction to proceed, as organoboron compounds do not readily transmetalate in its absence.[1][6] Its primary role is to activate the boronic acid.[6]
Commonly used bases include:
-
Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF, CsF
The choice of base can significantly affect the reaction outcome and is often dependent on the substrates and solvent system. For instance, weaker bases like K₂CO₃ are often used in the presence of base-sensitive functional groups, while stronger bases like K₃PO₄ may be required for more challenging couplings.
The Solvent
A wide variety of solvents can be used for Suzuki couplings, and the choice often influences reaction rates and yields. Common solvents include:[1][5]
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene, Xylenes
-
Amides: Dimethylformamide (DMF)
-
Alcohols/Water: Often used as a co-solvent, particularly with inorganic bases, creating a biphasic system.[1]
The use of aqueous solvent systems is a notable advantage of the Suzuki coupling, making it a "greener" reaction.[1]
Common Side Reactions and Troubleshooting
Despite its robustness, several side reactions can occur, leading to reduced yields.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boron moiety with a hydrogen atom. This can be minimized by using fresh, high-quality boronic acids or more stable derivatives like boronic esters (e.g., pinacol esters).
-
Homocoupling: The coupling of two molecules of the organohalide or two molecules of the organoboron reagent can occur, leading to symmetrical biaryl byproducts.[9][10]
-
Dehalogenation: The organohalide starting material can be reduced, replacing the halogen with a hydrogen atom.[5]
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and can precipitate as inactive palladium black.[10] It is crucial to maintain an inert atmosphere throughout the reaction.
Standard Laboratory Protocol: Suzuki Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol provides a general procedure for a standard Suzuki coupling reaction. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Experimental Workflow
Caption: A general workflow for a standard Suzuki coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Briefly remove the septum and add the palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool in modern organic synthesis, offering a reliable and efficient method for constructing C-C bonds. A thorough understanding of its catalytic cycle and the roles of each component—catalyst, ligand, base, and solvent—is paramount for designing successful experiments and troubleshooting potential issues. By carefully selecting reaction conditions and adhering to rigorous experimental techniques, researchers can effectively harness the power of this Nobel Prize-winning reaction to build complex molecules for a vast range of applications in science and industry.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Martinez-Ferrate, C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Kor-Un, K., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Litvinov, D. N., & Gevorgyan, V. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific, electron-deficient boronic acid. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and enhance your reaction yields effectively.
The structure of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid presents a unique set of challenges. The presence of two electron-withdrawing groups (chloro and methylcarbamoyl) deactivates the boronic acid, making the crucial transmetalation step of the Suzuki catalytic cycle inherently sluggish. This guide is structured as a series of frequently encountered problems, offering detailed explanations and actionable solutions grounded in established organometallic principles.
Troubleshooting Guide & FAQs
Q1: Why am I observing very low or no product yield?
This is the most common issue when working with electron-deficient boronic acids. The primary bottleneck is often a slow transmetalation step, but other factors like catalyst activity and side reactions can be significant contributors.[1]
Root Cause Analysis:
-
Slow Transmetalation: The electron-withdrawing nature of the chloro and amide groups on your boronic acid reduces the nucleophilicity of the aryl group, hindering its transfer from boron to the palladium center.[2] This is often the rate-limiting step in couplings with such substrates.
-
Catalyst Inactivity: The active Pd(0) species required for the catalytic cycle may not be forming efficiently from your Pd(II) precatalyst, or it may be decomposing into palladium black.[3][4] Oxygen contamination is a frequent cause of catalyst decomposition and can also lead to unwanted homocoupling of the boronic acid.
-
Protodeboronation: This is a critical side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, effectively destroying your starting material.[3][5] This process is often base-catalyzed and can be exacerbated by high temperatures.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield reactions.
Q2: Protodeboronation is consuming my boronic acid. How can I minimize it?
Protodeboronation is a protonolysis reaction that cleaves the C-B bond, and it's a major challenge with electron-deficient arylboronic acids, especially under basic aqueous conditions.[3][5]
Mechanistic Insight:
The reaction can proceed through several pathways, but a common one under basic Suzuki conditions involves the formation of a boronate species (Ar-B(OH)3⁻) which then reacts with a proton source (like water) to cleave the C-B bond.[2][5] High pH and elevated temperatures accelerate this undesired reaction.[6][7]
Mitigation Strategies:
-
Choice of Base: The base is crucial. While necessary to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation.[8]
-
Solvent System: The presence of water can be a double-edged sword. It's often required to solubilize the base and facilitate the formation of the active boronate species, but it's also the primary proton source for protodeboronation.
-
Boronic Acid Stability: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[5][11] These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus suppressing the rate of protodeboronation.[5][7]
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, CsF | Stronger, non-nucleophilic bases that effectively promote transmetalation without excessively accelerating protonolysis.[9] |
| Solvent | Dioxane/H₂O (10:1), Toluene/H₂O, or anhydrous THF, 2-MeTHF | Minimizes the primary proton source. Anhydrous conditions can be highly effective but may require more optimization.[9] |
| Temperature | 80-100 °C | Use the lowest temperature that gives a reasonable reaction rate to disfavor the higher activation energy pathway of decomposition. |
| Boronic Acid Form | Use as boronic acid, or convert to BPin or BF₃K salt | Ester or salt forms can offer enhanced stability and slow release, minimizing decomposition.[5][11] |
Table 1. Recommended conditions to mitigate protodeboronation.
Q3: How do I select the optimal catalyst and ligand for this challenging coupling?
Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate. The key is to use a catalyst system that accelerates the oxidative addition and transmetalation steps to outcompete the decomposition pathways.
Catalyst System Principles:
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G2, G3, G4 precatalysts) are highly recommended.[2] They generate the active, monoligated Pd(0) species under mild conditions, ensuring a high concentration of the active catalyst from the start of the reaction.[2]
-
Ligand Choice: The ligand is arguably the most critical component. For electron-deficient substrates, you need a ligand that is both electron-rich and bulky .[11][12]
-
Electron-richness increases the electron density on the palladium center, which promotes the initial, often rate-limiting, oxidative addition step with the aryl halide.[9][11]
-
Bulkiness promotes the final, product-forming reductive elimination step and helps stabilize the monoligated Pd(0) species, preventing catalyst decomposition.[9][12]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands are the state-of-the-art for this type of challenge.[12]
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): A robust, general-purpose ligand.
-
XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): Often provides higher reactivity due to its increased steric bulk.[9]
-
RuPhos ((2-dicyclohexylphosphino)-2',6'-diisopropoxy-1,1'-biphenyl): Another highly active ligand for difficult couplings.
-
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol provides a robust starting point for the coupling of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid with a generic aryl bromide.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe to achieve a concentration of ~0.2 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Reaction Optimization Screening
If the general conditions provide low yield, a systematic screening of parameters is necessary. Set up an array of parallel reactions in vials, varying one parameter at a time.
-
Base Screening: Test K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Ligand Screening: Test XPhos, SPhos, and RuPhos.
-
Solvent Screening: Test Dioxane/H₂O, 2-MeTHF/H₂O, and Toluene/H₂O (all at a 10:1 ratio).
-
Temperature Screening: Test 80 °C, 100 °C, and 110 °C.
Analyze the outcome of each reaction by LC-MS to determine the relative conversion to product and the formation of key byproducts like the protodeboronated starting material. This data-driven approach will identify the optimal conditions for your specific substrate pairing.
References
-
Protodeboronation. Wikipedia. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc. 2022. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reaction media, and applications. Omsk State University. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
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- 10. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions of Substituted Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted phenylboronic acids. This guide is designed to provide in-depth technical assistance and troubleshooting for the common side reactions and byproducts encountered during their use, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these challenges, ensuring the integrity and success of your experiments.
Introduction: The Double-Edged Sword of Phenylboronic Acids
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Their general stability, ease of handling, and functional group tolerance make them a go-to tool for synthetic chemists.[3] However, like any powerful tool, they come with their own set of challenges. Understanding and controlling the common side reactions—protodeboronation, homocoupling, and boroxine formation—is crucial for achieving high yields and purity in your desired products. This guide will delve into the causality behind these experimental hurdles and provide field-proven insights to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Protodeboronation - The Unwanted Protonolysis
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, leading to the formation of a simple arene byproduct and consumption of your valuable boronic acid.[4] This side reaction is a frequent culprit for low yields in cross-coupling reactions.[4]
Q1: My Suzuki-Miyaura reaction is giving me a significant amount of the corresponding arene byproduct instead of my desired coupled product. What is causing this, and how can I prevent it?
A1: This is a classic case of protodeboronation.[4] It can be catalyzed by acid or base and is influenced by temperature and the electronic nature of your phenylboronic acid.[4][5]
Causality & Mechanism:
-
Base-catalyzed protodeboronation: This is the more common pathway in Suzuki-Miyaura reactions, which are typically run under basic conditions. The base (e.g., hydroxide) attacks the boron atom to form a more electron-rich boronate species. This intermediate is more susceptible to protonolysis by a proton source (like water or alcohol) to yield the arene byproduct.[4][5] Highly electron-deficient arylboronic acids are particularly prone to this decomposition pathway under basic conditions.[6]
-
Acid-catalyzed protodeboronation: In the presence of a strong acid, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[4]
-
Thermal decomposition: High reaction temperatures can also promote protodeboronation.[7]
Troubleshooting & Preventative Measures:
-
Choice of Base: Opt for non-nucleophilic, anhydrous bases like Cs₂CO₃ or K₃PO₄ over aqueous bases like NaOH or Na₂CO₃, especially if your boronic acid is electron-deficient. The use of KF as a base has also been shown to diminish the cleavage of esters in some cases.[8]
-
Reaction Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. If the reaction is sluggish at lower temperatures, consider a more active catalyst system rather than simply increasing the heat.
-
Anhydrous Conditions: Meticulously dry your solvents and reagents to minimize the presence of water, which acts as a proton source for protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be an effective strategy.[9] These esters "slow-release" the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[4]
-
Catalyst and Ligand Choice: Employing highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the desired cross-coupling reaction, outcompeting the slower protodeboronation pathway.[10][11]
Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
-
Reagent and Glassware Preparation: Thoroughly dry all glassware in an oven overnight. Use anhydrous solvents and reagents. If using a carbonate or phosphate base, ensure it is finely powdered and dried under vacuum.
-
Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), and the anhydrous base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction Monitoring: Stir the reaction at the optimized, lowest effective temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and proceed with a standard aqueous work-up.
Section 2: Homocoupling - The Dimerization Dilemma
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the phenylboronic acid, another common byproduct that complicates purification and reduces the yield of the desired cross-coupled product.[12][13]
Q2: I am observing a significant amount of a biaryl byproduct derived from my boronic acid in my reaction mixture. What leads to this homocoupling, and what are the best strategies to avoid it?
A2: This byproduct is the result of boronic acid homocoupling. This side reaction is often promoted by the presence of oxygen and certain palladium species.[10]
Causality & Mechanism:
The mechanism of homocoupling can be complex and dependent on the reaction conditions. One common pathway involves the oxidative coupling of two boronic acid molecules, often catalyzed by Pd(II) species in the presence of an oxidant, typically oxygen.[10] In some cases, a protonolysis/second transmetalation event can also lead to homocoupling, particularly with electron-deficient arylboronic acids.[12][13]
Troubleshooting & Preventative Measures:
-
Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period (30-60 minutes).
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) rather than a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂). If a Pd(II) pre-catalyst is used, ensure the conditions are sufficiently reducing to generate the active Pd(0) species quickly.
-
Ligand Selection: The choice of ligand can influence the rate of homocoupling. In some cases, using bulky, electron-rich ligands can favor the desired cross-coupling over homocoupling. For instance, SPhos has been shown to be effective in suppressing homocoupling in certain systems.[12][13]
-
Control of Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the catalytic system, which could lead to increased homocoupling.
Data Presentation: Relative Rates of Side Reactions
| Condition | Predominant Side Reaction | Relative Rate | Mitigation Strategy |
| Aqueous base, high temp. | Protodeboronation | High | Use anhydrous base, lower temp. |
| Presence of O₂, Pd(II) catalyst | Homocoupling | High | Degas reaction, use Pd(0) catalyst |
| Anhydrous, aprotic solvent | Boroxine Formation | Varies | Use fresh boronic acid, add water |
Section 3: Boroxine Formation - The Anhydride Equilibrium
Phenylboronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[14][15] While often still reactive in Suzuki-Miyaura couplings, the presence of boroxines can sometimes lead to inconsistent reaction rates and yields.[16]
Q3: My phenylboronic acid appears to have a different consistency than when I first purchased it, and my reaction results are inconsistent. Could this be due to boroxine formation?
A3: It is highly likely. Phenylboronic acids, especially upon storage or heating, can lose water to form the corresponding triphenylboroxine.[15][17] This is a reversible process, and the boroxine is in equilibrium with the boronic acid.[16]
Causality & Mechanism:
The formation of boroxine is a dehydration/condensation reaction where three molecules of boronic acid lose three molecules of water to form a six-membered ring of alternating boron and oxygen atoms.[15] This process is driven by heat and the removal of water.[1]
Troubleshooting & Management:
-
Storage: Store phenylboronic acids in a cool, dry place to minimize boroxine formation.
-
In Situ Hydrolysis: In many Suzuki-Miyaura reactions that use aqueous solvents, the boroxine will hydrolyze back to the active boronic acid in situ.[16] Therefore, for many applications, the presence of boroxine is not a major issue.
-
Anhydrous Reactions: In strictly anhydrous reactions, the boroxine may be the reactive species. If inconsistent results are observed, it may be beneficial to either purposefully convert the boronic acid to the boroxine to ensure a consistent starting material or to recrystallize the boronic acid from water to convert the boroxine back to the acid.[14]
-
Reactivity: The reactivity of the boroxine can sometimes differ from the corresponding boronic acid. If you suspect boroxine formation is affecting your reaction, you can try adding a small amount of water to the reaction mixture to facilitate its hydrolysis back to the boronic acid.
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low-Yielding Suzuki-Miyaura Reactions
Caption: A logical workflow for diagnosing and solving common issues in Suzuki-Miyaura couplings.
Diagram 2: Interplay of Phenylboronic Acid Side Reactions
Caption: Factors influencing common side reactions of phenylboronic acids.
Purification Strategies for Byproducts
Q4: How can I effectively remove protodeboronation and homocoupling byproducts from my desired product?
A4: The purification strategy will depend on the physical properties of your desired product and the byproducts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from both the nonpolar arene byproduct of protodeboronation and the often nonpolar to moderately polar biaryl byproduct of homocoupling.[18]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities.[18] The choice of solvent is critical and will need to be determined empirically.
-
Acid-Base Extraction: Phenylboronic acids have some solubility in water and their solubility can be manipulated by pH.[18] If unreacted boronic acid is a significant impurity, an extractive workup with a basic aqueous solution can help remove it.
-
Complexation: In some specific cases, boronic acids can be selectively removed by complexation with diols, such as sorbitol, followed by an aqueous extraction.[19]
References
-
Sparrow Chemical. (2026, January 12). How to separate Phenylboronic Acid from reaction mixtures? Retrieved from [Link]
-
Kuvshinova, E. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4849-4861. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Thomas, A. A., et al. (2007). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 72(23), 8874-8884. Retrieved from [Link]
-
López-Munguía, A., et al. (2019). Fructooligosaccharides purification: Complexing simple sugars with phenylboronic acid. Food Chemistry, 289, 56-62. Retrieved from [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17582. Retrieved from [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1513-1518. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]
-
Kuvshinova, E. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4849-4861. Retrieved from [Link]
-
Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 1011. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555. Retrieved from [Link]
-
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]
-
Reddit. (2018, September 29). Self-condensation of phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2026, January 19). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]
-
Sparrow Chemical. (2025, June 10). How does temperature affect the reactivity of Phenylboronic Acid? Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
Haddach, M., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(6), 7043-7075. Retrieved from [Link]
-
CNR-IRIS. (2021, November 30). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
-
Sparrow Chemical. (2026, January 16). What are the derivatives of Phenylboronic Acid? Retrieved from [Link]
-
PubMed Central. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
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- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Crude (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Welcome to the technical support guide for the purification of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid (CAS No. 957120-26-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The inherent chemical nature of arylboronic acids presents unique purification challenges, from their tendency to form anhydrides to their problematic behavior on standard silica gel.
This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges and obtain high-purity material, ensuring the reliability and success of your subsequent reactions, such as Suzuki-Miyaura cross-couplings.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in a direct question-and-answer format.
Question 1: My ¹H NMR spectrum is poorly resolved, showing broad peaks for the aromatic and B(OH)₂ protons. What is the likely cause?
Answer: The most common reason for broad signals in the NMR spectrum of a boronic acid is the presence of its trimeric anhydride, known as a boroxine. Boronic acids can reversibly dehydrate, especially upon heating or when stored in a non-anhydrous environment, to form these cyclic structures. This creates a mixture of the monomeric acid and the boroxine, leading to peak broadening or multiple sets of signals in the NMR spectrum.
-
Causality: The equilibrium between the boronic acid and its boroxine is dynamic. The presence of both species, which are in exchange, broadens the observed NMR signals.
-
Rapid Diagnosis: To confirm the presence of boroxines, acquire an NMR spectrum in a coordinating deuterated solvent like methanol-d₄. The solvent will coordinate to the boron center, breaking up the trimer and yielding a sharp spectrum of the monomeric boronic acid methyl ester or the free acid.
-
Purification Solution: The boroxine can be fully hydrolyzed back to the monomeric boronic acid by introducing water during the workup or purification. Stirring the crude material in a biphasic mixture (e.g., ethyl acetate and water) or recrystallizing from an aqueous solvent system will typically resolve this issue.
Question 2: My primary impurity is the protodeboronated byproduct, 3-chloro-N-methylbenzamide. How can I efficiently remove it?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction in the synthesis and handling of arylboronic acids.[1][2] The resulting impurity, 3-chloro-N-methylbenzamide, lacks the acidic boronic acid moiety and is therefore chemically distinct. This difference is the key to its removal.
-
Expert Recommendation: The most robust method for separating a boronic acid from its neutral or weakly acidic/basic byproducts is an acid-base extraction .
-
Mechanism: (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is sufficiently acidic (pKa ~8-9) to be deprotonated and dissolved in an aqueous solution of a mild base, such as sodium carbonate or dilute sodium hydroxide.[3][4] The neutral protodeboronated amide impurity will remain in the organic phase and can be physically separated. The boronic acid is then recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
-
See Protocol 1 for a detailed step-by-step procedure.
Question 3: I attempted to purify my crude product using a standard silica gel flash column, but my recovery was very low and the TLC showed significant streaking.
Answer: This is a classic and widely reported problem when purifying boronic acids on silica gel.[1][5][6] You are likely experiencing two phenomena: irreversible adsorption and/or on-column decomposition.
-
Causality: The silica gel surface is covered with acidic silanol groups (Si-OH). The boron atom in your compound is Lewis acidic and can strongly coordinate to the Lewis basic oxygen atoms of the silanol groups. This strong interaction leads to poor elution (streaking, low recovery) and can even catalyze the decomposition of the boronic acid on the column.
-
Solutions:
-
Avoid Silica Gel: The best solution is often to use a non-chromatographic method like recrystallization or acid-base extraction.
-
Modify the Stationary Phase: If chromatography is unavoidable, you must deactivate the silica. Impregnating the silica gel with boric acid prior to packing the column can significantly suppress the over-adsorption of boronic esters and acids.[7]
-
Use an Alternative Stationary Phase: For some boronic acids, neutral alumina can be a viable alternative to silica.[5] Reversed-phase (C18) chromatography is another option, though removal of aqueous mobile phases can sometimes be problematic and lead to decomposition if heated.[1]
-
Question 4: My crude product is a sticky oil that refuses to crystallize, even after trying several solvents.
Answer: The failure to crystallize is almost always due to the presence of impurities that inhibit the formation of a regular crystal lattice. An oily or tacky consistency suggests a mixture.
-
Logical Approach: The goal is to first remove the bulk of the impurities using a method that does not rely on crystallinity.
-
Initial Cleanup: Perform an acid-base extraction (Protocol 1) first. This will often remove a significant portion of the impurities, and the resulting solid may be more amenable to crystallization.
-
Derivatization: A highly effective, albeit more involved, strategy is to convert the boronic acid into a more crystalline derivative. Forming an adduct with diethanolamine often yields a stable, highly crystalline solid that can be easily purified by filtration.[1][6] The pure boronic acid can then be regenerated from the adduct. See Protocol 3.
-
Anti-Solvent Crystallization: If you have a relatively clean oil, dissolve it in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or methanol). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) dropwise until persistent cloudiness is observed. Warming slightly to redissolve and then allowing slow cooling can sometimes induce crystallization.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification strategy for this compound on a lab scale?
For multigram-scale purification aiming for >98% purity, a sequential approach is recommended. First, perform an acid-base extraction as a robust "first pass" cleanup. This will efficiently remove non-acidic impurities like starting materials or the protodeboronation product. Follow this with a recrystallization from a carefully selected solvent system to remove closely related acidic impurities and achieve high crystalline purity.
Q2: How do I select the best solvent system for recrystallization?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] Given the structure of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, which has both polar (amide, boronic acid) and non-polar (chlorophenyl) features, solvent mixtures are likely to be most effective. A systematic screening is the best approach.
| Solvent System (v/v) | Rationale & Expected Behavior |
| Water / Ethanol | The compound may have low solubility in hot water but good solubility in hot ethanol. A mixture can fine-tune the solubility for optimal crystal formation upon cooling. |
| Water / Acetonitrile | Similar to the above, this is another excellent polar system. Acetonitrile is often a good solvent for moderately polar organics. |
| Ethyl Acetate / Heptane | Dissolve the crude material in a minimal amount of hot ethyl acetate, then add hot heptane as an anti-solvent until the solution becomes turbid. Slow cooling should yield crystals. |
| Toluene / Heptane | A good option for removing more polar impurities that remain insoluble in hot toluene. |
Screening Protocol: In separate small vials, dissolve ~20 mg of your crude material in a minimal amount (~0.2-0.5 mL) of various hot solvents or solvent mixtures from the table. Allow them to cool slowly to room temperature and then in an ice bath. Observe which system provides the best yield of crystalline solid.
Q3: How should I store the purified (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid to prevent degradation?
Boronic acids are generally stable solids but are susceptible to degradation over time.[9] To ensure long-term stability:
-
Prevent Boroxine Formation: Store the compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture.
-
Avoid Light and Heat: Keep the container in a cool, dark place. A refrigerator is ideal for long-term storage.
-
Inert Atmosphere: For maximum stability, especially for analytical standards, storing under an inert atmosphere (Nitrogen or Argon) is recommended.
Visualized Workflow
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial state and purity of your crude material.
Caption: Decision workflow for purification method selection.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for removing neutral or basic impurities, such as the protodeboronation byproduct.
-
Dissolution: Dissolve the crude boronic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether, MTBE) at a concentration of approximately 0.1-0.2 M.
-
Base Extraction: Transfer the organic solution to a separatory funnel. Extract the organic layer with a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2-3 times). The boronic acid will move into the aqueous basic layer as its sodium salt, leaving neutral impurities in the organic phase.
-
Organic Wash (Optional): Combine the aqueous layers and wash them once with a fresh portion of the organic solvent to remove any last traces of impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution to pH ~2 by adding 2 M hydrochloric acid (HCl) dropwise with vigorous stirring. The pure boronic acid will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This method is ideal as a final polishing step to achieve high purity.
-
Solvent Selection: Based on prior screening, choose an appropriate solvent system (e.g., water/ethanol).
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil until the solid just dissolves.
-
Co-solvent Addition: If using a two-solvent system, add the second solvent (the "anti-solvent," e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the solid and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.[10]
Protocol 3: Purification via Diethanolamine Adduct Formation
This is a powerful technique for purifying stubborn oils or highly impure solids.[1][6]
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a hot non-polar solvent like toluene or a mixture of ethyl acetate and hexanes. Add diethanolamine (1.0 - 1.1 eq) dropwise. The crystalline diethanolamine adduct should precipitate upon addition or after cooling.
-
Isolation of Adduct: Stir the resulting slurry at room temperature or in an ice bath to ensure complete precipitation. Collect the crystalline adduct by vacuum filtration, wash with cold solvent (e.g., hexanes), and dry. At this stage, the adduct is often highly pure.
-
Regeneration of Boronic Acid: To recover the free boronic acid, suspend the purified adduct in an organic solvent (e.g., ethyl acetate) and wash it vigorously in a separatory funnel with an acidic aqueous solution (e.g., 2 M HCl). The acid will protonate the diethanolamine, releasing the free boronic acid into the organic layer.
-
Final Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the pure boronic acid.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
-
Purification of boronic acids? (2017). Reddit. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Šrámková, L., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]
-
Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange. [Link]
- Process for purification of boronic acid and its derivatives.
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
-
HELP: Purifying boronic acids sucks. (2025). Reddit. [Link]
-
Arylboronic Acids. (n.d.). DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). American Chemical Society. [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Recrystallization and Crystallization. (n.d.). University of California, Davis. [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Phenyl Boronic Acid (PBA). (n.d.). Kairav Chemofarbe Industries Ltd. [Link]
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Phenyl Boronic Acid | CAS 98-80-6 | Kairav Chemofarbe Industries Ltd [kcilglobal.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Mitigating Deboronation of Arylboronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for addressing the common yet often vexing issue of deboronation in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who utilize arylboronic acids and their derivatives in their synthetic endeavors. Here, we will dissect the causes of this undesired side reaction and provide actionable, field-proven strategies to ensure your cross-coupling reactions proceed with the highest possible efficiency and fidelity.
Introduction: The Challenge of Protodeboronation
Protodeboronation is a chemical reaction in which the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of Suzuki-Miyaura and other cross-coupling reactions, this represents a significant parasitic pathway that consumes the boronic acid starting material, thereby reducing the yield of the desired coupled product and generating the corresponding arene or heteroarene as a byproduct. Understanding and controlling this process is paramount for successful and reproducible synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Deboronation Issues
This section is formatted to address specific problems you might be observing in your reactions.
Issue 1: Low yield of the desired product with significant formation of the corresponding arene/heteroarene byproduct.
This is the most direct evidence of protodeboronation. Analysis of your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy will confirm the presence of the protonated version of your boronic acid starting material (Ar-H) at the expense of your desired biaryl product (Ar-Ar').
Question: My reaction is run under basic conditions. Could the base be the problem?
Answer: Absolutely. The choice and concentration of the base are critical factors.[2] Base-catalyzed protodeboronation is a major decomposition pathway.[3][4] The base promotes the formation of the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which can be more susceptible to protonolysis, especially with electron-deficient or certain heteroaromatic systems.[5][6]
-
Expert Insight: While the boronate anion is the active species for the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, its increased concentration can also accelerate deboronation.[7] The key is to find a "sweet spot" where the rate of cross-coupling significantly outpaces the rate of protodeboronation.
-
Protocol 1: Screening for a Milder Base.
-
Initial State: Reaction with a strong base (e.g., NaOH, KOH, Cs₂CO₃) shows >20% deboronation.
-
Action: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent first choices. In some cases, potassium fluoride (KF) has been shown to suppress this side reaction.
-
Procedure: Set up parallel reactions with your standard conditions, but replace the strong base with 2-3 equivalents of K₃PO₄, K₂CO₃, or KF.
-
Analysis: Monitor the reactions by LC-MS or GC-MS at regular intervals to compare the ratio of desired product to the deboronated byproduct.
-
Question: I'm using an electron-deficient (or heteroaromatic) arylboronic acid and observing rapid decomposition. What should I do?
Answer: The electronic nature of the aryl group plays a significant role. Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl) are notoriously prone to protodeboronation.[3][6][8]
-
Expert Insight: For these challenging substrates, simply changing the base may not be sufficient. A more robust strategy involves modifying the boronic acid itself or the reaction conditions to protect the C-B bond.
-
Protocol 2: The "Slow-Release" Strategy. The principle here is to use a more stable boron derivative that slowly hydrolyzes in the reaction mixture to generate a low, steady-state concentration of the active boronic acid.[1][9] This minimizes the amount of free boronic acid available for decomposition at any given time.[1][9]
-
Action: Instead of the boronic acid, use the corresponding MIDA boronate ester or potassium aryltrifluoroborate salt.[1] Pinacol esters are also more stable than the corresponding boronic acids and are a common alternative.[10]
-
Reagent Preparation: Synthesize or procure the MIDA boronate, trifluoroborate, or pinacol ester of your aryl group.
-
Reaction Setup: Use the modified boron reagent (typically 1.2-1.5 equivalents) under your optimized base and catalyst conditions. A controlled amount of water may be necessary to facilitate the slow hydrolysis.
-
Rationale: This approach has proven highly effective for notoriously unstable substrates like 2-pyridine boronic acid.[1]
-
Question: Could my catalyst system be contributing to deboronation?
Answer: Yes, the catalyst system, particularly the phosphine ligand, can influence the rate of protodeboronation. While bulky, electron-rich phosphine ligands are often employed to accelerate the desired cross-coupling, some studies have shown they can also promote palladium-catalyzed protodeboronation.[11]
-
Expert Insight: A slow or inefficient catalyst system allows the boronic acid more time to decompose via background (non-catalyzed) or palladium-catalyzed pathways. The goal is to use a highly active catalyst that promotes rapid turnover, consuming the boronic acid in the productive cycle before it can decompose.[1]
-
Protocol 3: Catalyst and Ligand Optimization.
-
Initial State: Reaction with a standard catalyst (e.g., Pd(PPh₃)₄) is slow and gives significant deboronation.
-
Action: Employ a modern, highly active catalyst system. This typically involves a palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle) paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[12]
-
Procedure: Screen a panel of ligands with a suitable palladium source. Start with a precatalyst like XPhos G3 (1-2 mol%) which is designed for high activity.
-
Temperature Consideration: A more active catalyst may allow you to run the reaction at a lower temperature (e.g., 60-80 °C), which will further disfavor the deboronation pathway.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation?
A1: Protodeboronation can proceed through both acid- and base-catalyzed pathways.[1][4] Under the basic conditions typical for Suzuki-Miyaura coupling, the reaction involves the formation of a tetrahedral arylboronate species ([ArB(OH)₃]⁻).[3][5] This species can then be protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond.[3][14] For highly electron-deficient systems, a mechanism involving the liberation of a transient aryl anion has also been identified.[3][15]
Q2: How does temperature affect deboronation?
A2: Higher reaction temperatures generally accelerate the rate of all chemical reactions, including protodeboronation.[13] If you are observing significant deboronation, lowering the reaction temperature is a prudent step. The use of a more active catalyst system can often enable successful coupling at lower temperatures.[13]
Q3: Does the choice of solvent matter?
A3: Yes, the solvent system can play a role. The presence of water is often necessary for the Suzuki-Miyaura reaction to proceed, but an excessive amount can accelerate protodeboronation.[6] Some strategies aim to minimize water by using anhydrous solvents, which can be effective, particularly when using boronic esters.[5][16]
Q4: Are boronic esters always more stable than boronic acids?
A4: It is a common assumption that esterification always confers greater stability, but this is not universally true.[5] While five-membered ring esters like pinacolates are generally more stable, some esters, particularly those forming six-membered rings, can undergo protodeboronation even faster than the parent boronic acid.[15][17] The stability of a boronic ester is a nuanced interplay of its hydrolysis rate and the intrinsic stability of the ester itself.[5]
Q5: I have tried everything and still see significant deboronation. What are my options?
A5: For extremely sensitive substrates, a change in strategy may be required. Consider a "cationic" Suzuki-Miyaura coupling protocol, which is designed to proceed in the absence of a base, thereby avoiding the primary catalyst for deboronation.[18] These methods use specialized palladium catalysts that can facilitate transmetalation without the need for base activation of the boronic acid.[18] Alternatively, other cross-coupling reactions that do not employ boronic acids (e.g., Stille, Hiyama, Negishi) could be explored if the substrate is compatible.
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the key decision points and chemical transformations.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of Electron-Deficient Boronic Acids
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura couplings, specifically with challenging electron-deficient boronic acids. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your reactions for maximum efficiency and yield.
Troubleshooting Guide: Addressing Common Experimental Failures
When working with electron-deficient boronic acids, their unique electronic properties can lead to specific side reactions and low conversion rates. This section addresses the most common issues in a question-and-answer format.
Issue 1: My reaction has very low to no yield of the desired product. Where do I start?
This is the most common issue and typically points to one of two major problems: catalyst inefficiency or substrate decomposition. Let's break down the causes and solutions.
Possible Cause A: Protodeboronation of the Boronic Acid
Electron-withdrawing groups on the boronic acid make the C-B bond highly susceptible to cleavage by proton sources, a destructive side reaction known as protodeboronation.[1][2] This is often the primary reason for failure in these couplings.
-
Why it Happens: The electron-deficient nature of the aryl ring increases the acidity of the boronic acid, making it more prone to react with trace amounts of water or other protic sources, especially under basic conditions, leading to the formation of an undesired arene byproduct instead of the coupled product.
-
Solutions & Protocol Adjustments:
-
Switch to a More Stable Boron Reagent: Free boronic acids are the most susceptible. Using boronic esters (like pinacol esters) or potassium trifluoroborate salts significantly enhances stability against protodeboronation.[3] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions, which can be highly effective.
-
Ensure Strictly Anhydrous Conditions: The presence of water greatly facilitates protodeboronation. Use freshly distilled, anhydrous solvents. Dry your glassware thoroughly in an oven, and handle hygroscopic bases (like K₃PO₄) in a glovebox or dry them before use.
-
Employ a "Rapid" Catalyst System: The goal is for the rate of cross-coupling to be much faster than the rate of protodeboronation. Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed to rapidly generate the active Pd(0) species, initiating the catalytic cycle quickly.
-
Possible Cause B: Slow Transmetalation Step
The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. Electron-deficient boronic acids are less nucleophilic, which can make this step particularly slow.
-
Why it Happens: The catalytic cycle relies on the boron reagent being nucleophilic enough to transfer its organic fragment to the Pd(II) center. Electron-withdrawing groups reduce this nucleophilicity, slowing the reaction and allowing side reactions to dominate.
-
Solutions & Protocol Adjustments:
-
Use a Stronger, Non-Nucleophilic Base: A strong base is required to activate the boronic acid and form the more reactive boronate species.[4][5] For these challenging substrates, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Employ Electron-Rich, Bulky Ligands: Ligands play a critical role. Bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are essential. These ligands accelerate both the initial oxidative addition and the final reductive elimination steps, driving the catalytic cycle forward more efficiently.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the slow transmetalation step. Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for the desired temperature.
-
Visualizing the Problem: Competing Reaction Pathways
The diagram below illustrates the competition between the desired cross-coupling and the undesired protodeboronation pathway for an electron-deficient boronic acid.
Caption: Desired cross-coupling vs. undesired protodeboronation.
Issue 2: My reaction produces a significant amount of homocoupled biaryl byproduct from the boronic acid.
This side reaction, where two boronic acid molecules couple with each other, is often promoted by the presence of molecular oxygen.
-
Why it Happens: Oxygen can participate in the catalytic cycle, leading to the oxidative homocoupling of the boronic acid. Additionally, when using Pd(II) precatalysts, the reduction to the active Pd(0) species can sometimes proceed via the homocoupling of two boronic acid molecules.[6]
-
Solutions & Protocol Adjustments:
-
Thoroughly Degas Your Reaction Mixture: This is critical. Ensure your solvent is properly degassed before use. Once all reagents (except the catalyst) are added, purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes. A "freeze-pump-thaw" cycle is even more effective for complete oxygen removal.
-
Choose an Appropriate Catalyst System: Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that rapidly forms Pd(0) can minimize the homocoupling pathway that serves to reduce a Pd(II) source.[6] Bulky, electron-donating ligands can also favor the desired cross-coupling pathway over homocoupling.
-
Troubleshooting Workflow for Low Yield
Use this flowchart to diagnose and solve low-yield reactions with electron-deficient boronic acids.
Caption: A decision tree for troubleshooting low-yield couplings.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for coupling electron-deficient boronic acids?
The ligand is arguably the most important variable you can tune. For these challenging substrates, bulky and electron-rich ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are required.[7] They stabilize the palladium center and electronically activate it, accelerating the key steps of oxidative addition and reductive elimination. This acceleration is crucial for the desired cross-coupling to outpace the rapid decomposition (protodeboronation) of the electron-deficient boronic acid.
Q2: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?
The choice depends on the stability of your specific substrate. While boronic acids are often more reactive, their instability can be a major drawback.[8] Boronic esters and trifluoroborates provide a significant stability advantage.[3]
| Boron Reagent | General Stability | Susceptibility to Protodeboronation | Key Considerations |
| Arylboronic Acid | Moderate | High, especially for electron-deficient systems. | Most reactive but prone to decomposition and boroxine formation.[8] |
| Arylboronic Ester (Pinacol) | High | Lower than corresponding boronic acids. | Excellent for stability during storage and reaction; a common choice to avoid protodeboronation.[3] |
| Aryl MIDA Boronate | Very High | Very low under anhydrous conditions. | Crystalline, highly stable solids. Allows for a "slow release" of the boronic acid, minimizing its concentration and decomposition. |
| Potassium Aryltrifluoroborate | High | Lower than corresponding boronic acids. | Stable, crystalline solids that are easy to handle and often show excellent reactivity. |
Q3: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
The widely accepted mechanism involves a Pd(0)/Pd(II) cycle with three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[5][9]
-
Transmetalation: The base activates the boronic acid to form a boronate, which then transfers its organic group (Ar') to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol incorporates best practices for handling sensitive, electron-deficient boronic acids.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid derivative (e.g., pinacol ester, 1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
If using a solid catalyst/ligand, add them at this stage (e.g., XPhos Pd G3, 1-3 mol%).
-
-
Inert Atmosphere Setup:
-
Seal the vial with a septum cap.
-
Thoroughly purge the vessel with dry argon or nitrogen for at least 15 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
-
Solvent Addition:
-
Using a syringe, add the degassed anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block and stir vigorously.
-
Typical temperatures range from 80-110 °C, but should be optimized for the specific substrates.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
-
Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Riddell, N., & Organ, M. G. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384-4387.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
- Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing base and solvent conditions for reactions with boronic acids
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Base and Solvent Conditions for Reactions with Boronic Acids
Introduction
Palladium-catalyzed cross-coupling reactions involving boronic acids, particularly the Suzuki-Miyaura reaction, are fundamental tools in modern organic synthesis.[1] Despite their versatility, these reactions are highly sensitive to reaction parameters. The choice of base and solvent is not merely a matter of convention; it is a critical decision that dictates yield, selectivity, and the suppression of unwanted side reactions.[2][3] This guide provides in-depth, field-proven insights into troubleshooting and optimizing these crucial conditions, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during reactions with boronic acids in a direct question-and-answer format.
Q1: My reaction yield is low or zero. Where do I start troubleshooting?
A low or non-existent yield is the most common issue, often stemming from a mismatch between the substrates, base, and solvent.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your catalyst and ligand are from a reliable, fresh source.
-
Action: Consider using a more robust, air-stable precatalyst, such as a palladacycle, which often requires no pre-activation.
-
-
Poor Base/Solvent Synergy: The base must be sufficiently strong to activate the boronic acid but not so strong as to cause degradation. Crucially, many inorganic bases are poorly soluble in common organic solvents.
-
Action: For biphasic reactions (e.g., Toluene/Water), ensure vigorous stirring (>700 RPM) to maximize the interfacial area where the reaction occurs. If using an anhydrous system, ensure the base is a fine, dry powder to maximize surface area.
-
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst.
-
Protocol: Implement a rigorous degassing procedure. For solvents, a "freeze-pump-thaw" cycle (3 repetitions) is most effective. For the reaction vessel, evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times before adding reagents.
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway that consumes your starting material.[4] It is especially problematic for electron-rich, heteroaromatic, or sterically hindered boronic acids.
Causality & Mitigation Strategies:
-
Mechanism: This side reaction is often accelerated by strong bases and the presence of a proton source, typically water.
-
Strategy 1: Use a Milder Base: Strong bases like NaOH or even K₃PO₄ can accelerate protodeboronation.
-
Action: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
-
Strategy 2: Minimize Water: While water can be beneficial for the Suzuki reaction, it is the primary proton source for protodeboronation.
-
Action: Switch to anhydrous conditions. Use solvents like dioxane or toluene with a highly soluble base like cesium carbonate (Cs₂CO₃).[5]
-
-
Strategy 3: Use a "Slow-Release" Boronic Acid Source: Protecting the boronic acid as a more stable derivative can limit its concentration in the reaction mixture, minimizing side reactions.
-
Action: Convert the boronic acid to a pinacol ester, MIDA boronate ester, or an organotrifluoroborate salt. These derivatives slowly hydrolyze in situ to release the active boronic acid.[4]
-
Q3: My substrates are sterically hindered (e.g., ortho-substituted), and the reaction is sluggish. What conditions should I try?
Steric hindrance dramatically slows the key transmetalation and reductive elimination steps of the catalytic cycle. Overcoming this requires a more potent catalytic system and optimized conditions.
Recommendations:
-
Employ Bulky, Electron-Rich Ligands: These are essential for promoting the difficult steps in the catalytic cycle for hindered substrates.
-
Action: Use Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center and accelerate both oxidative addition and reductive elimination.
-
-
Use a Stronger, Non-Nucleophilic Base: A stronger base is often needed to facilitate the transmetalation of hindered boronic acids.
-
Action: Potassium phosphate (K₃PO₄) is often the base of choice in these situations. It is sufficiently basic to promote the reaction without causing significant degradation of sensitive substrates.
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy.
-
Action: Use a high-boiling point solvent like 1,4-dioxane, toluene, or cyclopentyl methyl ether (CPME) and increase the temperature to 80–110 °C.
-
Part 2: Frequently Asked Questions (FAQs)
What is the fundamental role of the base in the Suzuki-Miyaura reaction?
The primary role of the base is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, such as [R-B(OH)₃]⁻.[6][7] This anionic boronate species is much more reactive and readily undergoes the crucial transmetalation step with the palladium(II) intermediate, transferring its organic group to the palladium center.[8][9]
How do I rationally select a base?
Base selection should be a deliberate choice based on substrate compatibility and reaction requirements.
Decision Workflow for Base Selection
Caption: A phased approach to screening reaction parameters.
-
Setup: Prepare an array of reaction vials (e.g., in a 24-well plate).
-
Variable Matrix: Design a matrix of experiments to test different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Toluene/H₂O, Dioxane/H₂O, anhydrous Dioxane). Keep the catalyst, ligand, temperature, and stoichiometry constant initially.
-
Execution: Run all reactions simultaneously under identical conditions.
-
Analysis: After a set time (e.g., 12 hours), quench all reactions and analyze the conversion/yield by LC-MS or GC-MS with an internal standard.
-
Iteration: Identify the most promising base/solvent combination from the initial screen. In a second screen, use these fixed conditions while varying the ligand (e.g., PPh₃, SPhos, XPhos) to further optimize the yield.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Gurung, S. R., Mitchell, C., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9635–9642. [Link]
-
Couto, M., et al. (2020). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Cano, I., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 123(43), 10768-10773. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of York. [Link]
-
Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
-
Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Wikipedia. (n.d.). Caesium carbonate. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ResearchGate. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]
-
Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. SN Applied Sciences. [Link]
-
Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Evans, D. A. (n.d.). pKa Values of Common Bases. Harvard University. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Column chromatography methods for purifying boronic acid derivatives
Welcome to the technical support center for the purification of boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile synthetic intermediates. Boronic acids and their derivatives, while central to powerful reactions like the Suzuki-Miyaura coupling, present unique purification challenges due to their chemical nature.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity for your target compounds.
General Purification Workflow
A successful purification strategy begins with a logical workflow. The following diagram outlines a typical decision-making process for purifying a crude boronic acid derivative.
Caption: General workflow for boronic acid derivative purification.
Frequently Asked Questions (FAQs)
This section addresses common, specific questions encountered during the purification of boronic acid derivatives.
Q1: Why is my boronic acid streaking badly or staying at the baseline on a standard silica gel TLC plate?
A: This is a classic problem caused by the interaction between the boronic acid and the silica gel. There are two primary reasons for this:
-
Strong Adsorption: The boron atom is Lewis acidic and can interact strongly with the Lewis basic silanol groups (Si-OH) on the silica surface, leading to poor mobility and significant tailing.
-
On-Column Degradation: Silica gel is inherently acidic, which can catalyze the decomposition (protodeboronation) of sensitive boronic acids.[4][5] This degradation can occur during the spotting and elution on a TLC plate, and is even more pronounced on a column where the residence time is longer.
Q2: What is a boroxine, and how does it affect my purification?
A: A boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules.[6] This is often a reversible equilibrium that can be influenced by the presence of water.[6][7][8] In your NMR spectrum, the presence of a boroxine may appear as a second set of signals, which can be mistaken for an impurity.[4] During chromatography, the equilibrium between the boronic acid and its boroxine can lead to broadened peaks or apparent impurity profiles, complicating the purification process.[6] Adding a small amount of water to your sample or solvent system can sometimes shift the equilibrium back to the boronic acid monomer.[4]
Q3: Can I use reversed-phase (C18) chromatography for my boronic acid?
A: Yes, reversed-phase HPLC or flash chromatography is often a suitable alternative, especially for more polar boronic acids that do not perform well on silica.[4][9] A typical mobile phase would be a gradient of water and acetonitrile or methanol.[10][11] It's important to note that on-column hydrolysis of boronic esters to their corresponding acids can occur under typical reversed-phase conditions.[2][12][13][14] Using fast chromatography methods can help minimize this degradation by reducing the analysis time.[13]
Q4: My boronic acid is an oil. Does that mean I can't use recrystallization?
A: Not necessarily. While recrystallization is ideal for solids, an effective technique for oils is trituration .[15] This involves repeatedly washing the oil with a solvent in which your desired compound is insoluble (or sparingly soluble), but the impurities are soluble. This can effectively "wash away" impurities, often causing the purified oil to solidify.
Troubleshooting Guide
This guide provides detailed, scenario-based solutions to more complex purification challenges.
Problem 1: Low or No Recovery from a Silica Gel Column
You've run a flash column on silica gel, but you recover very little of your desired boronic acid derivative.
This issue almost always points to irreversible adsorption or on-column decomposition.[5] The acidic silanol groups on the silica surface can either bind your compound so strongly that it won't elute, or they can catalyze its degradation into baseline impurities.[4]
Caption: Decision tree for troubleshooting low recovery of boronic acids.
1. Deactivate the Silica Gel:
-
Base Treatment: For acid-sensitive compounds, you can neutralize the acidic sites on the silica.[16] A common method is to add 1-2% triethylamine (TEA) to your mobile phase.[16] This works well if your compound is stable to basic conditions.
-
Boric Acid Impregnation: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters and acids, leading to better recovery and less tailing.[17][18] This technique is effective for both TLC and column chromatography.[17]
Protocol: Preparing Boric Acid-Treated Silica
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of your silica gel in this solution (e.g., ~550 mL for 100 g of silica).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica with ethanol.
-
Dry the silica thoroughly under vacuum until it is a free-flowing powder.
-
2. Change the Stationary Phase:
-
Neutral Alumina: For less polar compounds, neutral alumina can be an excellent alternative to silica gel, as it lacks the strong acidity of silica.[5][15]
-
Reversed-Phase (C18 Silica): This is the preferred method for many polar boronic acids. The separation mechanism is based on hydrophobicity, avoiding the Lewis acid/base issues seen with silica.[4][9]
3. Use a Derivatization Strategy: If direct chromatography fails, converting the boronic acid to a more stable or chromatographically well-behaved derivative is a powerful strategy.
-
Pinacol Esters (Bpin): Boronic acids can be easily converted to their pinacol esters, which are generally more stable, less polar, and behave much better during silica gel chromatography.
-
Diethanolamine (DEA) Adducts: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from non-polar solvents, allowing for simple purification by filtration.[4][9] The free boronic acid can be recovered afterward if needed.[4]
Problem 2: Co-elution of Product with Impurities
Your TLC shows good separation, but on the column, fractions are consistently mixed.
This can happen for several reasons:
-
Misleading TLC: A spot on a TLC plate might appear pure, but it could be a mixture of compounds with very similar Rf values. Alternatively, what appears as two spots could be one compound degrading into another on the plate, a process that continues throughout the column run.[5]
-
Boroxine Equilibrium: As mentioned in the FAQs, the on-column equilibrium between the boronic acid and its boroxine can cause significant peak broadening, leading to overlap with impurities.[6]
-
Column Overload: Loading too much crude material onto the column can exceed its separation capacity, causing bands to broaden and merge.
1. Optimize Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Solvent System | Use a less polar solvent system that gives your product an Rf of 0.2-0.3 on TLC.[19] | Increases the interaction with the stationary phase, allowing more time for separation to occur. |
| Loading Method | Use dry loading.[19] | Dissolving the sample in a strong solvent for wet loading can cause premature band broadening at the top of the column. Dry loading onto a small amount of silica ensures a tight, even starting band. |
| Column Dimensions | Use a longer, narrower column. | Increases the number of theoretical plates, enhancing separation efficiency for difficult mixtures. |
| Gradient Elution | Employ a shallow gradient instead of an isocratic elution. | Gradually increasing the solvent polarity can help resolve compounds with close Rf values more effectively. |
2. Implement an Acid/Base Extraction: Boronic acids are weakly acidic and can often be separated from neutral organic impurities via an acid/base workup.[15][20]
Protocol: Acid/Base Extraction [20][21]
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Extract with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The boronic acid will move to the aqueous layer as its boronate salt, while neutral impurities remain in the organic layer.
-
Separate the layers.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extract the now-protonated, pure boronic acid back into an organic solvent.
-
Dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified product.
3. Consider Preparative HPLC: For very difficult separations or when high purity is critical, preparative reversed-phase HPLC is a powerful tool. It offers much higher resolution than flash chromatography.[10][15]
References
-
How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives.
-
Purification of boronic acids?. (2017). Reddit. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods (RSC Publishing). [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. (2006). ResearchGate. [Link]
-
Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. (2006). Taylor & Francis. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters Corporation. [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). Oxford Academic. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). ResearchGate. [Link]
-
HELP: Purifying boronic acids sucks. (2023). Reddit. [Link]
-
Can I remove boronic acid using Work up process?. (2016). ResearchGate. [Link]
-
How to Purify Boric Acid (by Recrystallization). (2015). YouTube. [Link]
-
The Boroxine–Boronic Acid Equilibrium. (2020). University of Edinburgh Research Explorer. [Link]
-
The Boroxine-Boronic Acid Equilibrium. (2020). Semantic Scholar. [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). RSC Publishing. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]
-
The Boroxine–Boronic Acid Equilibrium - Fingerprint. Edinburgh Research Explorer. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). ResearchGate. [Link]
-
Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. (2020). Chemical Science (RSC Publishing). [Link]
-
Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. (2012). PMC - NIH. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds?. (2023). Reddit. [Link]
-
Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
How to reduce massive protein degradation during purification?. (2019). ResearchGate. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. reddit.com [reddit.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
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- 17. academic.oup.com [academic.oup.com]
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- 19. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Impact of steric hindrance on the reactivity of substituted phenylboronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for challenges encountered when working with sterically hindered substituted phenylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with an ortho-substituted phenylboronic acid is giving low to no yield. What are the most likely causes?
A1: Low yields with sterically hindered boronic acids, especially those with ortho-substituents, are a common challenge. The primary reason is the steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle.[1][2] Here’s a breakdown of the likely issues and how to address them:
-
Inefficient Transmetalation: The transfer of the aryl group from boron to the palladium center is often the rate-limiting step and is highly sensitive to steric hindrance.[1][3] The bulky ortho-substituent can prevent the boronic acid from approaching the palladium complex effectively.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically demanding couplings.[1] Bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[4][5]
-
Protodeboronation: This is a significant side reaction where the boronic acid reacts with water or other protic sources, replacing the C-B bond with a C-H bond, thus consuming your starting material.[6][7] Sterically hindered boronic acids can be more susceptible to this pathway, especially under basic conditions.[6][8]
Q2: What is protodeboronation, and how can I minimize it in my reactions?
A2: Protodeboronation is a major degradation pathway for organoboron compounds where the carbon-boron bond is cleaved by a proton source.[6] This side reaction is often catalyzed by the base required for the Suzuki-Miyaura coupling.[6][8]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water content.
-
Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH.
-
Stable Boronic Acid Derivatives: Consider using more stable derivatives of your boronic acid, such as:
-
Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.
-
MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[9]
-
Q3: I'm observing significant homocoupling of my boronic acid. What's causing this and how can I prevent it?
A3: Homocoupling, the dimerization of the boronic acid, is another common side reaction. It is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.
To prevent homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.
-
Appropriate Ligand Selection: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[4]
Troubleshooting Guides
Scenario 1: Coupling of a di-ortho-substituted Phenylboronic Acid Fails
You are attempting to couple 2,6-dimethylphenylboronic acid with 4-bromoanisole using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture, but you only recover starting materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed Suzuki coupling.
Detailed Explanation:
-
Evaluate the Catalyst System: For sterically hindered substrates, Pd(PPh₃)₄ is often not active enough. The bulky triphenylphosphine ligands can dissociate to form the active 14-electron species, but the subsequent steps are slow.
-
Action: Switch to a more robust catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to facilitate couplings of sterically hindered substrates.[4] These ligands are both bulky and electron-rich, which promotes oxidative addition and reductive elimination.[4] N-heterocyclic carbenes (NHCs) are also excellent ligands for these challenging reactions.[5]
-
-
Assess Reaction Conditions:
-
Temperature: Sterically hindered couplings often require more forcing conditions. If your reaction is running at a lower temperature (e.g., 80 °C), increasing it to 100-120 °C can provide the necessary activation energy.
-
Base: While aqueous bases are common, for very hindered systems, a stronger, non-coordinating base in an anhydrous solvent system can be more effective. Consider using potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in solvents like dioxane or THF.[10]
-
Scenario 2: Persistent Protodeboronation with an Electron-Deficient Phenylboronic Acid
You are using 2-fluoro-6-(trifluoromethyl)phenylboronic acid in a coupling reaction and observe significant formation of 1-fluoro-3-(trifluoromethyl)benzene, the protodeboronated product.
Protective Group Strategy
Caption: Protective group strategy to mitigate protodeboronation.
Detailed Explanation:
Electron-deficient phenylboronic acids are particularly susceptible to protodeboronation.[11] Protecting the boronic acid functionality can significantly improve the outcome.
-
Convert to a More Stable Derivative:
-
Potassium Trifluoroborates (R-BF₃K): These salts are highly stable to air and moisture and can be used directly in the coupling reaction.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be purified by chromatography. They slowly release the boronic acid under the basic reaction conditions, keeping its concentration low and minimizing protodeboronation.
-
Diethanolamine (DABO) Boronates: These are air- and water-stable crystalline solids that can be used directly in the coupling, often in protic solvents.[9]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Phenylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., dioxane or THF, to achieve a concentration of 0.1-0.5 M).
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Adduct
This protocol describes the protection of a boronic acid with diethanolamine.[9]
-
Dissolution:
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
-
Addition:
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[9]
-
-
Precipitation:
-
A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[9]
-
-
Isolation:
-
Isolate the white solid product by vacuum filtration.
-
-
Drying:
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions.
-
Data Summary
Table 1: Ligand Effects on the Coupling of a Sterically Hindered Substrate
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | 2 | 100 | <5 | [1] |
| PCy₃ | 2 | 100 | 45 | [13] |
| XPhos | 1 | 80 | 92 | [4] |
| SPhos | 1 | 80 | 95 | [4] |
| RuPhos | 1 | 80 | 88 | [4] |
This table is a representative summary based on typical outcomes for sterically hindered couplings and is intended for illustrative purposes.
Conclusion
Successfully navigating the challenges posed by sterically hindered phenylboronic acids requires a nuanced understanding of the Suzuki-Miyaura coupling mechanism. By carefully selecting the catalyst system, optimizing reaction conditions, and considering the use of more stable boronic acid derivatives, researchers can significantly improve reaction outcomes. This guide provides a foundation for troubleshooting and developing robust protocols for these demanding but synthetically valuable transformations.
References
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- The influence of ortho-substituents on the properties of phenylboronic acids.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. Benchchem.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Advances in Cross-Coupling Reactions. PMC - NIH.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Subtle steric differences reveal a model for Ni cross-coupling success. Princeton Chemistry.
- 4.
- Suzuki Coupling. Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Protodeboron
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. MIT Libraries.
- A mechanistic proposal for the protodeboronation of neat boronic acids: Boronic acid mediated reaction in the solid state.
- Ortho, Para, Meta. Chemistry Steps.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
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- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing the Boronic Acid-Boroxine Equilibrium
Welcome to the Technical Support Center for managing the dynamic equilibrium between boronic acids and their corresponding cyclic anhydrides, boroxines. This guide is designed for researchers, medicinal chemists, and process development scientists who frequently work with these versatile reagents. Mismanagement of this equilibrium is a common source of reproducibility issues, affecting reaction stoichiometry, kinetics, and overall process efficiency. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the fundamental principles governing this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the boronic acid-boroxine equilibrium and why is it important?
The boronic acid-boroxine equilibrium is a reversible dehydration reaction where three molecules of a boronic acid (R-B(OH)₂) condense to form a six-membered, planar heterocyclic compound called a boroxine ((RBO)₃), releasing three molecules of water.[1][2] This process is fundamental to the chemistry of boronic acids and has significant practical implications.
The position of this equilibrium can dictate the purity and reactivity of your boronic acid reagent.[3] For instance, if you weigh out 100 mg of what you believe is a boronic acid, but a significant portion exists as the boroxine, the effective molar quantity of the active monomeric species is lower than calculated. This can lead to incomplete conversions and misleading kinetic data, particularly in sensitive reactions like Suzuki-Miyaura cross-couplings.
Q2: What key factors drive the equilibrium towards boroxine formation?
The equilibrium is highly sensitive to environmental conditions. Understanding these factors is the first step to controlling the speciation of your material.
-
Water Content: This is the most critical factor. The reaction is a dehydration, so removing water shifts the equilibrium to the right, favoring the boroxine.[4] Conversely, the presence of water promotes hydrolysis back to the boronic acid monomer.[4][5]
-
Solvent: Non-polar, aprotic solvents like toluene, chloroform, or CCl₄ strongly favor boroxine formation.[1] Polar solvents, especially those capable of hydrogen bonding, tend to stabilize the boronic acid form.[6]
-
Temperature: Heating a sample of boronic acid, particularly in a non-polar solvent, will drive off water and promote cyclization to the boroxine.[4][7][8] The formation of boroxine is often an entropically favorable process due to the release of water molecules.[4]
-
Substituent Effects: The electronic nature of the 'R' group on the boronic acid influences the equilibrium. Electron-donating groups on arylboronic acids tend to favor boroxine formation, while electron-withdrawing groups favor the monomeric acid form.[4][6]
Q3: Can a boroxine be used directly in a reaction, such as a Suzuki coupling?
In many instances, yes. Boroxines can serve as effective "pro-reagents" or slow-release sources of the monomeric boronic acid. Most cross-coupling reactions are run under conditions (e.g., in the presence of an aqueous base) that rapidly hydrolyze the boroxine back to the active boronic acid in situ.[7]
However, there are critical caveats:
-
Stoichiometry: As mentioned, using a boroxine without accounting for its structure will lead to an under-stoichiometric amount of the boron reagent.
-
Kinetics: The rate of hydrolysis can become the rate-limiting step of your overall reaction, affecting kinetics and potentially leading to the formation of side products.
-
Solubility: Boroxines are typically more soluble in non-polar organic solvents than their corresponding boronic acids, which can be an advantage in certain applications.
For highly sensitive or quantitative reactions, it is always best practice to ensure your starting material is predominantly in the monomeric form or to accurately quantify the monomer-to-trimer ratio beforehand.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is sluggish or incomplete, and I suspect boroxine formation in my starting material.
Causality: You likely have a mixture of boronic acid and boroxine, reducing the concentration of the active monomeric species available for your reaction. This is common for commercially supplied boronic acids, which can dehydrate during storage.[7][9]
Solution Workflow:
Detailed Protocols:
-
Protocol 1: ¹H NMR 'Water Spike' Test for Boroxine Detection
-
Initial Spectrum: Dissolve 5-10 mg of your boronic acid in an anhydrous NMR solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Boroxine formation is often indicated by a more complex set of signals than expected for the simple monomer.
-
Spike: Add a single drop (~20 µL) of deuterium oxide (D₂O) directly into the NMR tube.
-
Re-analyze: Gently shake the tube to mix and immediately re-acquire the ¹H NMR spectrum.
-
Interpretation: If a significant amount of boroxine was present, the spectrum will simplify dramatically. The signals corresponding to the boroxine will decrease or disappear, while the signals for the monomeric boronic acid will sharpen and increase in relative intensity. The broad B(OH)₂ proton signal will also disappear due to exchange with deuterium.
-
-
Protocol 2: Pre-treatment to Ensure Monomeric Boronic Acid
-
Dissolution: Dissolve the boronic acid/boroxine mixture in a suitable solvent like 1,4-dioxane or THF.
-
Hydration: Add 5-10% (v/v) of water to the solution.
-
Equilibration: Stir the mixture at room temperature for 30-60 minutes to ensure complete hydrolysis of the boroxine back to the monomer.
-
Isolation: Remove the solvent in vacuo. It is crucial to avoid excessive heating during this step to prevent the re-formation of the boroxine. The resulting solid should be used promptly.
-
Problem 2: I need to intentionally and completely convert my boronic acid to the boroxine form for a specific application (e.g., for use in a non-polar system or for characterization).
Causality: To drive the equilibrium completely to the boroxine, you must rigorously remove the water that is formed during the condensation reaction.
Solution: Azeotropic Distillation
Azeotropic distillation is the most robust and common method for synthesizing boroxines.[1] It involves heating the boronic acid in a solvent that forms a low-boiling azeotrope with water. As the azeotrope boils, water is continuously removed from the system, driving the equilibrium towards the product according to Le Châtelier's principle.
Protocol 3: General Procedure for Boroxine Synthesis via Azeotropic Distillation
-
Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Reagents: Charge the flask with the boronic acid (1.0 equiv) and a suitable solvent (e.g., toluene or benzene) to create a 0.1-0.5 M solution. Toluene is often preferred over the more toxic benzene.[10]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope (boiling point ~85 °C) will begin to distill. Water will collect in the Dean-Stark trap while the toluene returns to the flask.
-
Monitoring: Continue the reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by TLC or NMR analysis of aliquots.
-
Isolation: Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure. The resulting solid is the boroxine, which should be stored under anhydrous conditions.
Table 1: Comparison of Common Dehydration Methods
| Method | Procedure | Advantages | Disadvantages |
| Azeotropic Distillation | Refluxing in a solvent (e.g., toluene) with a Dean-Stark trap.[1][11] | Highly effective; scalable; drives equilibrium to completion. | Requires elevated temperatures; not suitable for thermally sensitive substrates. |
| Chemical Dehydrating Agents | Stirring with a drying agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves. | Mild conditions; can be done at room temperature. | Can be slow; may require stoichiometric amounts of agent; agent removal needed. |
| High Vacuum Drying | Drying the solid boronic acid under high vacuum, sometimes with gentle heating or over P₂O₅.[1] | Simple setup; solvent-free. | Often incomplete; may require long times; risk of thermal decomposition. |
Problem 3: My analytical data (NMR, Mass Spec) is confusing and doesn't seem to match either the pure boronic acid or the pure boroxine.
Causality: You are observing a dynamic equilibrium in solution. Analytical techniques that have a longer timescale than the rate of interconversion may show averaged signals or complex mixtures of species. Mass spectrometry can be particularly challenging due to in-source fragmentation or aggregation.[12][13]
Troubleshooting Analytical Characterization:
-
¹¹B NMR Spectroscopy: This is a powerful tool. Boronic acids typically show a broad signal around δ 28-30 ppm, while the more symmetrical boroxine ring appears as a sharper signal around δ 32-34 ppm in CDCl₃.
-
Mass Spectrometry (ESI-MS): The observed ions can be highly dependent on the solvent and instrument settings. It's possible to see ions corresponding to the monomer [M+H]⁺, the boroxine [M₃-3H₂O+H]⁺, and various adducts or fragments.[12] Running the sample in a solvent system that strongly favors one form (e.g., acetonitrile/water for the monomer) can help simplify the spectrum.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) and the appearance of strong B-O stretching bands for the boroxine ring can be diagnostic.[14]
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., & Lloyd-Jones, G. C. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(46), 13447–13455. [Link]
-
Ono, K. (2023). Hydrostability of Boroxines. Chemistry – A European Journal. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). 3,4,5-Trifluorophenylboronic Acid as an Efficient Catalyst for Amide Condensation of Carboxylic Acids and Amines. Macromolecules, 35(21), 7573-7575. [Link]
-
Tokunaga, N., Ueno, M., & Shiraishi, Y. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 31(8), 814-815. [Link]
-
Qing, G., et al. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Communications, 15(1234). [Link]
-
Sereda, G. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synthetic Communications, 39(13), 2347-2357. [Link]
-
Korich, A. L., & Iovine, P. M. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(14), 7192–7200. [Link]
-
Yamanoi, Y., & Nishihara, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. HETEROCYCLES, 87(5), 989-1011. [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved January 19, 2026, from [Link]
-
Guo, Y., & Wang, L. (2019). Research Progress on Azeotropic Distillation Technology. Advances in Chemical Engineering and Science, 9, 333-342. [Link]
- Russell, J. L., & Feder, J. B. (1968). U.S. Patent No. 3,397,954. U.S.
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of products from (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid reactions
An In-Depth Technical Guide to the Reaction Products and Comparative Analysis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
This guide provides a comprehensive characterization of the reaction products derived from (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, a versatile building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer a comparative analysis of its performance against alternative synthetic strategies. We will delve into the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system grounded in authoritative scientific literature.
Introduction: The Synthetic Utility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a multifunctional aromatic building block. Its utility stems from the strategic placement of three key functional groups on a phenyl ring:
-
The Boronic Acid (-B(OH)₂): This group is the primary reactive center, renowned for its participation in a wide array of cross-coupling reactions. Boronic acids are generally stable, have low toxicity, and their byproducts are easily removed, making them highly desirable in synthesis.[1][2]
-
The Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent influences the electronic properties of the aromatic ring. It can also serve as a secondary reactive handle for further cross-coupling reactions under more forcing conditions, allowing for sequential, regioselective functionalization.[3][4]
-
The Methylcarbamoyl Group (-C(O)NHCH₃): This amide functionality provides a site for hydrogen bonding, influencing solubility and the potential for biological interactions in resulting molecules. It is generally stable under the conditions of most cross-coupling reactions.
The convergence of these functionalities makes this reagent a valuable precursor for synthesizing complex molecules, particularly in the fields of medicinal chemistry and materials science where biaryl and N-aryl motifs are prevalent structural features.[5][6][7]
Part 1: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing carbon-carbon bonds between sp²-hybridized centers, making it the cornerstone application for this boronic acid.[6][8][9]
Mechanistic Rationale and Causality
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[10]
// Node styles pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pdII_halide [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; pdII_boronate [label="Ar¹-Pd(II)L₂-O-B(OH)₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; pdII_biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for structure start [label="Ar¹-X\n(Aryl Halide)", shape=plaintext]; boronic_acid [label="Ar²-B(OH)₂\n(Boronic Acid)", shape=plaintext]; base [label="Base\n(e.g., K₂CO₃)", shape=plaintext]; product [label="Ar¹-Ar²\n(Biaryl Product)", shape=plaintext];
// Edges start -> pd0 [label=" Oxidative\n Addition "]; pd0 -> pdII_halide [style=invis];
pdII_halide -> pdII_boronate [label=" Transmetalation "]; boronic_acid -> pdII_halide [style=invis]; base -> pdII_halide [style=invis];
pdII_boronate -> pdII_biaryl [style=invis, len=0.1]; // Short invisible edge for layout pdII_biaryl -> product [label=" Reductive\n Elimination "]; product -> pd0 [style=invis]; pdII_biaryl -> pd0;
// Graph attributes graph [bgcolor="#F1F3F4", label="Suzuki-Miyaura Catalytic Cycle", fontcolor="#202124", fontsize=12, labelloc="t"]; } ends_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Choices Explained:
-
Palladium Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is common, modern catalysts like Pd(dppf)Cl₂ or palladacycles offer greater stability and efficiency, especially for less reactive coupling partners like aryl chlorides.[11] The choice of ligands on the palladium center is critical; bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1][10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates.
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]
Experimental Protocol: Synthesis of N-methyl-3'-chloro-5'-(methylcarbamoyl)-[1,1'-biphenyl]-4-carboxamide
This protocol describes a representative coupling with 4-bromobenzamide.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid (1.0 equiv), 4-bromobenzamide (1.1 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the Palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Comparative Performance
The following table illustrates the expected outcomes when coupling (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid with various aryl halides. Yields are representative based on typical Suzuki-Miyaura reactions.[3][5]
| Aryl Halide Partner | Product Structure | Expected Yield (%) | Key Considerations |
| 4-Iodoanisole | N-methyl-3'-chloro-4-methoxy-5'-(methylcarbamoyl)-[1,1'-biphenyl] | >90% | Highly reactive C-I bond allows for mild conditions (e.g., room temp to 60°C). |
| 4-Bromobenzonitrile | 4'-cyano-3-chloro-5-(methylcarbamoyl)-[1,1'-biphenyl] | 80-90% | C-Br bond is robust. Electron-withdrawing -CN group facilitates oxidative addition. |
| 4-Chlorotoluene | N-methyl-3'-chloro-4-methyl-5'-(methylcarbamoyl)-[1,1'-biphenyl] | 60-75% | C-Cl bond is least reactive. Requires more active catalysts (e.g., using Buchwald ligands) and higher temperatures.[11] |
| 2-Bromopyridine | 2-(3-Chloro-5-(methylcarbamoyl)phenyl)pyridine | 75-85% | Heteroaromatic halides are excellent coupling partners.[4] |
Comparison with Alternative Biaryl Synthesis Methods
| Method | Advantages | Disadvantages |
| Suzuki-Miyaura | Low toxicity of boron reagents; high functional group tolerance; mild conditions; reagents are often air and moisture stable.[6] | Potential for boronic acid homo-coupling.[3] |
| Stille Coupling | Very high functional group tolerance. | Uses highly toxic organotin reagents which are difficult to remove from the product. |
| Negishi Coupling | Highly reactive and often gives high yields. | Organozinc reagents are highly moisture and air-sensitive, requiring strict anhydrous techniques. |
| Hiyama Coupling | Uses non-toxic and readily available organosilanes. | Requires activation of the C-Si bond, often with fluoride sources, which can be incompatible with certain functional groups. |
For most applications, particularly in pharmaceutical development, the Suzuki-Miyaura coupling represents the optimal balance of reactivity, safety, and operational simplicity.[7]
Part 2: C-N Bond Formation via Chan-Lam Coupling
While less common than Suzuki coupling for boronic acids, the Chan-Lam reaction provides a powerful, complementary method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl compounds.[12][13]
Mechanistic Rationale
This reaction utilizes a copper catalyst, typically Cu(OAc)₂, and an oxidant (often atmospheric oxygen) to couple the boronic acid with an N-H containing substrate like an amine, amide, or carbamate.[12]
// Node styles cuII [label="Cu(II)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cuII_aryl [label="Ar-Cu(II)L", fillcolor="#FBBC05", fontcolor="#202124"]; cuII_complex [label="[Ar-Cu(II)-NuH]L", fillcolor="#FBBC05", fontcolor="#202124"]; cuI [label="Cu(I)L", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for structure boronic_acid [label="Ar-B(OH)₂", shape=plaintext]; nucleophile [label="NuH (Amine/Amide)", shape=plaintext]; product [label="Ar-Nu\n(N-Aryl Product)", shape=plaintext]; oxidant [label="Oxidant (O₂)", shape=plaintext];
// Edges cuII -> cuII_aryl [label=" Transmetalation "]; boronic_acid -> cuII [style=invis];
cuII_aryl -> cuII_complex [label=" Ligand Exchange "]; nucleophile -> cuII_aryl [style=invis];
cuII_complex -> product [label=" Reductive\n Elimination "]; cuII_complex -> cuI;
cuI -> cuII [label=" Oxidation "]; oxidant -> cuI [style=invis];
// Graph attributes graph [bgcolor="#F1F3F4", label="Chan-Lam Catalytic Cycle", fontcolor="#202124", fontsize=12, labelloc="t"]; } ends_dot Caption: The catalytic cycle of the Chan-Lam N-arylation reaction.
Experimental Protocol: Synthesis of 3-Chloro-N-methyl-5-(phenylamino)benzamide
This protocol outlines a representative coupling with aniline.
-
Vessel Preparation: To a round-bottom flask open to the air (via a needle), add (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid (1.0 equiv), Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv), and activated 4 Å molecular sieves.
-
Solvent and Reagent Addition: Add an appropriate solvent, such as Dichloromethane (DCM). Add aniline (1.2 equiv) and a base like pyridine or triethylamine (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The open atmosphere provides the necessary oxidant (O₂). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the N-aryl product.
Data Presentation: Comparative Performance
| N-H Coupling Partner | Product Structure | Expected Yield (%) | Key Considerations |
| Aniline | 3-Chloro-N-methyl-5-(phenylamino)benzamide | 70-85% | Primary aromatic amines are generally good substrates.[12] |
| Morpholine | 3-Chloro-N-methyl-5-morpholinobenzamide | 65-80% | Secondary aliphatic amines are also effective nucleophiles. |
| Benzamide | 3-Chloro-5-benzamido-N-methylbenzamide | 50-70% | Amides are less nucleophilic and may require higher temperatures or longer reaction times.[12] |
| Imidazole | 3-Chloro-5-(1H-imidazol-1-yl)-N-methylbenzamide | >85% | N-heterocycles are excellent coupling partners.[14] |
Comparison with Alternative N-Arylation Methods
| Method | Advantages | Disadvantages |
| Chan-Lam Coupling | Operationally simple (often open to air); uses inexpensive copper catalyst; very mild conditions.[14] | Can have a narrower substrate scope than palladium-catalyzed methods; stoichiometric copper is sometimes required. |
| Buchwald-Hartwig Amination | Extremely broad substrate scope (amines, amides, etc.); high yields are common. | Requires more expensive palladium catalysts and ligands; strict inert atmosphere is necessary; can be sensitive to functional groups. |
| Ullmann Condensation | A classic method that is well-established. | Requires very high temperatures and often uses stoichiometric copper, leading to harsh conditions and difficult purification. |
The Chan-Lam coupling is an excellent choice for its mild conditions and operational simplicity, making it a highly "green" alternative to other methods.[13]
Workflow and Characterization Summary
Final product characterization is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and connectivity, and Mass Spectrometry (MS) to verify the molecular weight.[15]
Conclusion
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a highly effective and versatile reagent. Its primary application in Suzuki-Miyaura coupling provides a reliable and robust pathway to complex biaryl structures under relatively mild and safe conditions, outperforming many classical alternatives. Furthermore, its utility in Chan-Lam N-arylation offers a complementary and operationally simple method to access important N-aryl motifs. The judicious choice of reaction conditions—catalyst, base, and solvent—allows for the targeted synthesis of a diverse library of compounds, underscoring its value as a key building block for drug discovery and materials science professionals.
References
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). National Institutes of Health.
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- Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. (n.d.). BLDpharm.
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. (n.d.). ResearchGate.
- (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. (n.d.). AiFChem.
- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- Wang, D. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). National Institutes of Health.
- Phenylboronic acid – preparation and application. (2024). Georganics.
- Competing experiments in the Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate.
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- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). National Institutes of Health.
- Smith, A. M., et al. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health.
- Chan-Lam Coupling. (2022, July 9). YouTube.
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- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
- Application Notes and Protocols for N-arylation of 3-Chloroquinoline Hydrochloride via Chan-Lam Coupling. (n.d.). Benchchem.
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A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
Introduction: The Subtle Influence of Halogens in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. Its impact is particularly profound in the pharmaceutical and materials science industries, where the construction of complex biaryl scaffolds is a frequent necessity. At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. The substituents on the phenyl ring of these boronic acids are not mere spectators; they are critical directors of the reaction's efficiency, yield, and scope.
This guide provides an in-depth comparison of two common, yet electronically distinct, classes of reagents: chloro-substituted and fluoro-substituted phenylboronic acids. While both are halogens, their differing electronic properties create a fascinating dichotomy of reactivity. We will dissect the mechanistic underpinnings of these differences, supported by established chemical principles, and provide a robust experimental framework for their direct comparison in the laboratory.
The Mechanistic Arena: Understanding Reactivity in the Suzuki-Miyaura Cycle
To appreciate the subtle differences between chloro- and fluoro-substituted phenylboronic acids, one must first understand their role within the catalytic cycle of the Suzuki-Miyaura reaction. The process is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The boronic acid enters the cycle during transmetalation , the step where the organic group (Ar²) is transferred from the boron atom to the palladium(II) center.[1] This is frequently the rate-determining step, and it is here that the electronic character of the halogen substituent exerts its most significant influence. For transmetalation to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[2][3]
The reactivity of the substituted phenylboronic acid in this crucial step is governed by a delicate balance of two primary factors:
-
The Lewis Acidity of the Boron Atom: A more electron-deficient (more Lewis acidic) boron atom will more readily coordinate with the base (e.g., hydroxide), facilitating the formation of the active boronate complex.[4]
-
The Nucleophilicity of the Migrating Aryl Group: The carbon atom bonded to boron is ultimately what transfers to the palladium. A higher electron density on this carbon (greater nucleophilicity) can facilitate a more rapid transfer.[5][6]
A Tale of Two Halogens: Electronic Effects in Direct Competition
The core of the difference between fluorine and chlorine substituents lies in the interplay of their inductive and resonance effects.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bond framework, driven by electronegativity. Fluorine is the most electronegative element, and therefore exerts a significantly stronger electron-withdrawing inductive effect than chlorine.[7][8] This effect increases the Lewis acidity of the boronic acid's boron center.[9]
-
Resonance Effect (+M): This is the donation of electron density from a halogen's lone pair into the pi-system of the phenyl ring.[8] Effective resonance requires good overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps much more effectively with the 2p orbital of carbon than does the larger 3p orbital of chlorine.[8] Consequently, fluorine has a stronger resonance-donating effect.
The Reactivity Conundrum:
These two effects work in opposition, creating a nuanced reactivity profile.
-
The stronger -I effect of fluorine makes the corresponding phenylboronic acid more acidic.[9] This is beneficial for the formation of the boronate species, a prerequisite for transmetalation.
-
However, this same powerful -I effect also withdraws significant electron density from the entire phenyl ring, decreasing the nucleophilicity of the carbon atom attached to boron.
In many standard Suzuki-Miyaura coupling reactions, the net result is that the strong electron-withdrawing nature of fluorine can render fluoro-substituted phenylboronic acids less reactive than their chloro-substituted counterparts . The reduced nucleophilicity of the aryl ring often becomes the dominant factor, slowing the transfer to the palladium center.
The Importance of Position: Ortho, Meta, and Para Isomers
The position of the halogen on the phenyl ring is not trivial and adds another layer of complexity.
-
Para-Substitution: The resonance effect (+M) is strongest at the para position, which can help to counteract the inductive withdrawal (-I). Nonetheless, for fluorine, the -I effect typically dominates.
-
Meta-Substitution: The resonance effect has a minimal impact at the meta position. Therefore, the strong electron-withdrawing inductive effect of the halogen is the primary influence, leading to a significant increase in the boronic acid's acidity.[9]
-
Ortho-Substitution: In addition to electronic effects, steric hindrance can play a major role, often retarding the reaction rate.[10][11] In the specific case of ortho-fluorophenylboronic acid, the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron can increase the compound's acidity.[9]
Experimental Protocol: A Self-Validating Kinetic Comparison
To move from theoretical principles to practical application, a well-designed experiment is essential. The following protocol provides a self-validating system to directly compare the reactivity of a chloro- and a fluoro-substituted phenylboronic acid. The core principle of self-validation lies in running parallel reactions under identical conditions, eliminating systematic errors from variables like temperature fluctuations or catalyst batch variations.
Figure 2: Workflow for Comparative Kinetic Analysis.
Step-by-Step Methodology
-
Preparation: In two identical reaction vials (Vial A and Vial B), add the aryl halide (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Boronic Acid Addition: To Vial A, add para-chlorophenylboronic acid (1.1 mmol). To Vial B, add para-fluorophenylboronic acid (1.1 mmol).
-
Equilibration: Seal the vials and place them in a preheated reaction block at 80 °C. Allow the mixtures to stir for 10 minutes to ensure thermal equilibrium.
-
Initiation (t=0): Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol in 1 mL of dioxane). At time zero, add 0.5 mL of this catalyst solution to each vial as rapidly as possible.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (~0.1 mL) from each vial.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing cold water (1 mL) and ethyl acetate (1 mL). Vortex thoroughly.
-
Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) or HPLC. Calculate the concentration of the biaryl product relative to the constant concentration of the internal standard.
-
Data Interpretation: Plot the concentration of the product versus time for both reactions. The initial slope of each curve represents the initial reaction rate, allowing for a direct quantitative comparison.
Data Summary and Expected Outcomes
While actual results depend on the specific substrates and conditions, a comparative study as described above would likely yield data that can be summarized as follows.
| Phenylboronic Acid (PBA) | Halogen Electronegativity | Dominant Electronic Effect | Expected Relative Rate | Rationale |
| 4-Fluorophenylboronic acid | 3.98 | Strong Inductive (-I) | Slower | Strong withdrawal of electron density from the phenyl ring reduces its nucleophilicity, slowing the transmetalation step. |
| 4-Chlorophenylboronic acid | 3.16 | Moderate Inductive (-I) | Faster | A more balanced electronic profile allows for sufficient ring nucleophilicity for efficient transmetalation. |
| 2-Fluorophenylboronic acid | 3.98 | Strong -I & Steric Hindrance | Slowest | Combines the strong deactivating inductive effect with significant steric hindrance from the ortho-substituent.[10][11] |
| 2-Chlorophenylboronic acid | 3.16 | Moderate -I & Steric Hindrance | Slow | Steric hindrance is the primary retarding factor, but the electronic deactivation is less severe than with fluorine. |
Conclusion and Practical Recommendations for the Synthetic Chemist
The choice between a chloro-substituted and a fluoro-substituted phenylboronic acid is more than a simple halogen swap; it is a decision that can fundamentally alter the kinetics and success of a Suzuki-Miyaura coupling.
Key Takeaways:
-
Reactivity is a Trade-Off: The reactivity of halo-substituted phenylboronic acids is a balance between the Lewis acidity of the boron (enhanced by electron-withdrawing groups) and the nucleophilicity of the aryl ring (diminished by electron-withdrawing groups).
-
Chlorine Often Outpaces Fluorine: In many standard applications, chloro-substituted phenylboronic acids will exhibit faster reaction kinetics than their fluoro-substituted analogs. This is primarily due to the overwhelming electron-withdrawing inductive effect of fluorine, which overly deactivates the aryl ring towards transmetalation.
-
Positional Isomers Matter: Ortho-substituents introduce steric challenges that can override electronic trends. Meta-substituents feel the inductive effect most strongly, while para-substituents allow for a competing resonance effect.
For the researcher in drug development or materials science, this understanding is crucial. When developing a new synthetic route, if rapid reaction times and high conversion are paramount, a chloro-substituted phenylboronic acid may be the more prudent initial choice. If a fluoro-substituted analog must be used for structural reasons, be prepared to invest more time in optimizing the reaction conditions (e.g., by screening more active catalysts, different bases, or higher temperatures) to overcome its inherent lower reactivity.
References
-
Why is fluorine more reactive than chlorine? (2017). Chemistry Stack Exchange. [Link]
-
Why does Fluorine have a more inductive force than Chlorine? (2021). Reddit. [Link]
-
Cmoch, P., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
-
Comparison of reactivity of different boron reagents. (n.d.). ResearchGate. [Link]
-
Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC - NIH. [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Rate of EAS in chlorobenzene and fluorobenzene. (2016). Chemistry Stack Exchange. [Link]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid: Unveiling its Advantages in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of building blocks is paramount to achieving desired outcomes with efficiency and precision. Among the vast arsenal of reagents available for carbon-carbon bond formation, boronic acids stand out for their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, a strategically substituted arylboronic acid, against other boronic acids. We will explore the nuanced advantages conferred by its unique substitution pattern, supported by established chemical principles and contextual experimental insights.
The Strategic Advantage of Substitution: A Deeper Look at the Molecule
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is not just another arylboronic acid. Its utility and advantages stem from the electronic properties of the chloro and methylcarbamoyl substituents at the meta positions to the boronic acid group. Both are electron-withdrawing groups, which significantly influence the molecule's reactivity, stability, and potential applications, particularly in the realm of medicinal chemistry.[1][2]
The primary advantages of using (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid can be categorized as follows:
-
Modulated Reactivity in Cross-Coupling Reactions: The electron-withdrawing nature of the chloro and methylcarbamoyl groups decreases the electron density of the aromatic ring. In the context of the Suzuki-Miyaura reaction, this can have a complex effect. While electron-donating groups are generally known to accelerate the rate-determining transmetalation step, electron-withdrawing groups can be beneficial in specific scenarios. For instance, they can help to prevent unwanted side reactions like protodeboronation, especially under harsh reaction conditions. The precise electronic tuning afforded by this substitution pattern allows for controlled reactivity, which can be crucial when dealing with complex substrates bearing multiple functional groups.[3]
-
Enhanced Lewis Acidity and Potential for Directed Interactions: The presence of two electron-withdrawing groups increases the Lewis acidity of the boron atom.[4] This enhanced acidity can lead to stronger interactions with bases in the catalytic cycle and can also be exploited in applications beyond cross-coupling, such as in the design of sensors or catalysts where binding to diols or other Lewis bases is desired. In the context of drug discovery, this property can contribute to stronger binding affinities with biological targets.[5][6]
-
Valuable Structural Motif in Medicinal Chemistry: The 3,5-disubstituted pattern with a halogen and an amide group is a common feature in many biologically active molecules, including kinase inhibitors.[7] The chloro group can occupy hydrophobic pockets in protein active sites, while the methylcarbamoyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues. Therefore, the primary advantage of this boronic acid often lies in its direct incorporation as a key pharmacophore into a drug candidate, rather than a general superiority in synthetic reactivity.[8][9][10]
-
Improved Stability: While many simple arylboronic acids are prone to decomposition via pathways like protodeboronation, the electron-deficient nature of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid can contribute to its enhanced stability, making it easier to handle and store.[11]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
Direct, head-to-head comparative yield data for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid against a wide range of other boronic acids in a standardized Suzuki-Miyaura reaction is not extensively documented in publicly available literature. This is largely because the choice of such a specialized boronic acid is often dictated by the specific synthetic target, particularly in drug discovery, rather than for general synthesis.
However, we can infer its likely performance based on established principles of substituent effects in the Suzuki-Miyaura reaction.
Table 1: Inferred Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid Type | Expected Relative Rate of Transmetalation | General Yield Profile | Key Considerations |
| Phenylboronic Acid (Unsubstituted) | Baseline | Generally good to excellent | Standard, well-understood reactivity. |
| Phenylboronic Acids with Electron-Donating Groups (e.g., 4-methoxyphenylboronic acid) | Faster | Often higher yields and faster reactions | May be more prone to protodeboronation. |
| (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid | Slower | Good to excellent with optimized conditions | May require slightly more forcing conditions (higher temperature, stronger base, or more active catalyst) to drive the reaction to completion.[3][12] Offers potential for higher functional group tolerance and stability. |
| Phenylboronic Acids with Stronger Electron-Withdrawing Groups (e.g., 4-nitrophenylboronic acid) | Slower | Variable, highly dependent on conditions | Can be challenging substrates, but successful couplings are well-documented.[13] |
It is crucial to note that the overall success of a Suzuki-Miyaura coupling is a complex interplay between the boronic acid, the coupling partner (aryl halide or triflate), the palladium catalyst, the ligand, the base, and the solvent system.[14][15] Therefore, while the electronic nature of the boronic acid is a key factor, reaction conditions must be optimized for each specific substrate combination.
Experimental Protocol: Suzuki-Miyaura Coupling with an Electron-Deficient Arylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid with an aryl bromide. As a Senior Application Scientist, I stress that optimization of the base, ligand, and temperature may be necessary for different substrates.
Materials:
-
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling electron-deficient boronic acids and unreactive aryl halides.
-
Base: K₃PO₄ is a moderately strong base that is often effective in Suzuki-Miyaura reactions with electron-deficient substrates. Stronger bases like cesium carbonate (Cs₂CO₃) can also be employed if needed.[16]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reaction components.[17] Degassing is crucial to prevent oxidation of the palladium catalyst.
Visualizing the Synthetic Logic
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid represents a sophisticated building block whose advantages are most pronounced in specific, highly tailored applications, particularly in medicinal chemistry. While it may not always offer the fastest reaction rates in general Suzuki-Miyaura couplings compared to electron-rich boronic acids, its true value lies in the unique electronic properties and structural motifs it introduces. The presence of electron-withdrawing groups enhances its Lewis acidity and can contribute to increased stability. For the drug development professional, this boronic acid provides a direct route to incorporating a key pharmacophore with desirable features for protein-ligand interactions. As with any specialized reagent, understanding its inherent properties allows the discerning scientist to leverage its full potential in the synthesis of complex and valuable molecules.
References
- Yan, J., & Springsteen, G. (2004). Substituent Effects on the Acidity of Phenylboronic Acids. Tetrahedron, 60(49), 11205-11209.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Radosevich, A. T., & Chan, D. M. T. (2013). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 3(42), 19256-19266.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Boruah, P. R., Bora, S., Saikia, P. J., & Sarma, D. (2016). Effect of substituents on Suzuki–Miyaura reactions. Tetrahedron Letters, 57(27-28), 2941-2944.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube.
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
- Zhu, D., Zheng, K., Qiao, J., & Shen, C. (2022). Suzuki coupling between phenylboronic acid and aryl halides. Dalton Transactions, 51(31), 11843-11850.
- Silva, F., et al. (2020).
- Ertl, P., & Rohde, B. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube.
- Szostak, M., & Szostak, R. (2026, January 19). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Molecules, 31(2), 123.
- Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Journal of Organic Chemistry, 74(15), 5489-5492.
- De la Cruz, M., & van der Veken, P. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry, 847, 123-130.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Ertl, P., & Rohde, B. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. Bioorganic & Medicinal Chemistry, 91, 117405.
- Ertl, P., & Rohde, B. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- Chem-Impex. (n.d.). 3-Chlorophenylboronic acid.
- The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. (n.d.).
- Ertl, P., & Rohde, B. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- D’hooghe, M., & De Kimpe, N. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.
- Ertl, P., & Rohde, B. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405.
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A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals engaged in syntheses involving (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, rigorous in-process control is paramount to ensuring reaction completion, optimizing yield, and minimizing impurity profiles. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring the progress of reactions involving this critical building block. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to establish a self-validating system for your laboratory.
The Analytical Challenge: Why Boronic Acids Demand a Specialized Approach
Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their analysis is not without challenges. These compounds exhibit high polarity and have a propensity to form cyclic anhydrides known as boroxines, which can complicate chromatographic separation and mass spectrometric detection.[1] Furthermore, in a reaction mixture, the presence of starting materials, intermediates, byproducts, and the final product necessitates a highly selective and sensitive analytical method to accurately track the consumption of the boronic acid and the formation of the desired compound.
LC-MS: The Gold Standard for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier technique for analyzing boronic acids and monitoring reaction progress due to its exceptional sensitivity, selectivity, and high-throughput capabilities. When coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), it allows for rapid and efficient separation of complex mixtures.[1]
The Power of Tandem Mass Spectrometry (MS/MS)
For quantitative analysis, tandem mass spectrometry (MS/MS) performed on a triple quadrupole instrument is particularly powerful.[2][3] By employing techniques like Multiple Reaction Monitoring (MRM), we can achieve unparalleled selectivity and sensitivity.[4] In an MRM experiment, the first quadrupole selects the precursor ion (the ionized molecule of interest), which is then fragmented in the collision cell. The third quadrupole then selects a specific fragment ion to be detected.[4] This two-stage mass filtering significantly reduces chemical noise and allows for accurate quantification even at trace levels.[4]
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is often the preferred method, it is essential to understand its performance in the context of other available analytical tools.
| Technique | Principle | Advantages for Boronic Acid Analysis | Limitations for Boronic Acid Analysis |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation by polarity and mass-to-charge ratio. | High sensitivity and selectivity.[1] Provides molecular weight information. Suitable for complex mixtures. High throughput.[1] | Matrix effects can cause ion suppression. Higher initial instrument cost. |
| TLC (Thin-Layer Chromatography) | Separation by polarity on a solid stationary phase. | Simple, rapid, and inexpensive for qualitative analysis. | Low sensitivity and resolution. Not quantitative. Difficult to differentiate between compounds with similar polarities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds by boiling point and mass-to-charge ratio. | High resolution for volatile compounds. | Boronic acids are generally not volatile and require derivatization, adding complexity and potential for side reactions.[5][6] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification. Quantitative NMR (qNMR) can be used for accurate concentration determination. | Lower sensitivity compared to MS. More complex data analysis. Can be challenging for complex mixtures due to signal overlap. |
Experimental Protocol: LC-MS Method for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
This protocol provides a robust starting point for developing a validated LC-MS method for monitoring reactions involving (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
Sample Preparation
The goal of sample preparation is to dilute the reaction mixture to a concentration suitable for LC-MS analysis and to remove any particulate matter that could damage the instrument.
-
Quench the Reaction: At desired time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilution: Immediately dilute the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v). This quenching step is crucial to stop the reaction and ensure the sample composition reflects the reaction progress at that specific time.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any solid particles.
Liquid Chromatography (LC) Conditions
The choice of column and mobile phase is critical for achieving good chromatographic separation of the boronic acid from other reaction components. A reversed-phase C18 column is a common and effective choice for the separation of a wide range of organic molecules.[1]
| Parameter | Condition | Rationale |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | The C18 stationary phase provides good retention for moderately polar compounds like the target boronic acid. The small particle size of 1.7 µm allows for high-resolution separations and faster analysis times.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Ammonium acetate is a volatile buffer compatible with mass spectrometry and helps to maintain a stable pH for consistent ionization.[1] |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography that provides good elution strength for the analytes. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to separate compounds with a range of polarities typically found in a reaction mixture. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that provides a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation. |
| Injection Volume | 1 µL | A small injection volume helps to prevent column overloading and maintain sharp peaks. |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar and semi-polar compounds.[7] For boronic acids, negative ion mode ESI is often preferred as it can lead to the formation of stable [M-H]⁻ or [M+acetate]⁻ adducts.[3]
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Boronic acids can be readily deprotonated in negative ion mode, leading to sensitive detection.[3] |
| Capillary Voltage | 3.0 kV | Optimizes the spray for efficient ionization. |
| Cone Voltage | 30 V | Helps to desolvate the ions and can be optimized to maximize the precursor ion intensity. |
| Source Temperature | 150 °C | Facilitates the desolvation of the eluent from the column. |
| Desolvation Temperature | 400 °C | Further aids in the removal of solvent molecules from the ions before they enter the mass analyzer. |
| Desolvation Gas Flow | 800 L/Hr | A high flow of nitrogen gas assists in the desolvation process. |
| MRM Transitions | Analyte-specific | To be determined by infusing a standard of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid and its expected product to identify the precursor and most intense, stable fragment ions. |
Workflow for Reaction Monitoring
The following diagram illustrates the logical flow of the LC-MS reaction monitoring process.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Synthetic Biaryl Compounds
Introduction: The Structural Nuances of Biaryl Compounds
Biaryl scaffolds are fundamental building blocks in medicinal chemistry, materials science, and catalysis.[1][2] Their prevalence stems from the unique three-dimensional architecture conferred by the C-C single bond connecting two aromatic rings. This guide provides a comparative analysis of the three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of these often-complex molecules.
A defining characteristic of many substituted biaryls is atropisomerism , a form of axial chirality arising from hindered rotation around the aryl-aryl single bond.[3][4][5] If the energy barrier to rotation is sufficiently high (typically >20-22 kcal/mol), individual rotational isomers (atropisomers) can be isolated and may exhibit distinct biological activities or material properties.[6][7] Consequently, a robust analytical workflow must not only confirm the chemical constitution but also rigorously define the stereochemical nature of the biaryl product. This guide emphasizes the causality behind experimental choices, enabling researchers to select the most appropriate techniques for their specific analytical challenges.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Conformational Analysis
NMR spectroscopy is the most powerful tool for the comprehensive analysis of biaryl compounds, providing deep insights into connectivity, conformation, and dynamic processes like atropisomerism.[3][8]
A. Proton (¹H) NMR: Probing the Electronic and Spatial Environment
¹H NMR is the initial and often most informative experiment. The chemical shifts of protons on the biaryl rings are highly sensitive to their electronic environment and spatial relationship to the other ring and its substituents.
-
Causality of Chemical Shifts : Protons on aromatic rings typically resonate between 7-8 ppm.[9] In a biaryl system, the magnetic anisotropy of one ring influences the protons of the other. Protons situated in the shielding cone (above or below the plane of the adjacent ring) will shift upfield (to lower ppm), while those in the deshielding zone (in the plane of the adjacent ring) shift downfield.[10] This effect is pronounced in sterically hindered biaryls with a fixed dihedral angle. For unsubstituted biphenyl, protons ortho to the inter-aryl bond appear around 7.59 ppm, meta protons at 7.43 ppm, and the para proton at 7.34 ppm in CDCl₃.[11]
-
Identifying Atropisomers : For a chiral, non-racemic biaryl, the protons of one atropisomer will be in a different chemical environment from the other, leading to two distinct sets of signals in the ¹H NMR spectrum. Even in a racemic mixture, prochiral groups (e.g., a CH₂ group on a substituent) can become diastereotopic and appear as distinct signals.[12]
B. Dynamic NMR (D-NMR): Quantifying Rotational Barriers
The true power of NMR in biaryl analysis lies in its ability to study dynamic processes. Variable-Temperature NMR (VT-NMR) is the definitive method for investigating atropisomeric stability.[6]
-
The Principle of Coalescence : At low temperatures, the rotation around the aryl-aryl bond is slow on the NMR timescale, and distinct signals for each atropisomer are observed. As the temperature is raised, the rate of interconversion increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, averaged signal. By analyzing the line shape at different temperatures, the rotational energy barrier (ΔG‡) can be calculated.[8][12] This is a critical parameter for classifying atropisomers and predicting their stereochemical stability under physiological or reaction conditions.[7]
Experimental Protocol: Variable-Temperature (VT) ¹H NMR
-
Sample Preparation : Dissolve 5-10 mg of the biaryl compound in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) that remains liquid over the desired temperature range. Ensure the sample is homogeneous.
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Analysis : Cool the sample in the NMR probe in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until sharp, distinct signals for the individual atropisomers are resolved or the solvent's freezing point is approached.
-
High-Temperature Analysis : From the temperature of best resolution, increase the temperature in increments of 5-10 K. Acquire a spectrum at each step, paying close attention to the broadening and eventual merging of the atropisomeric signals. Identify the coalescence temperature (Tc).
-
Data Analysis : Use specialized software for lineshape analysis to accurately determine the rate constant (k) at coalescence and calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.
Workflow for NMR-Based Atropisomer Analysis
Caption: Workflow for investigating biaryl atropisomerism using NMR.
C. Carbon (¹³C) NMR: A Complementary View
¹³C NMR spectroscopy provides additional, complementary structural information.
-
Chemical Shifts : The ¹³C chemical shift range is much wider than for ¹H, minimizing signal overlap.[13] Aromatic carbons typically resonate between 110-160 ppm. Quaternary carbons, which are invisible in ¹H NMR, are readily observed, including the two carbons forming the pivotal aryl-aryl bond.
-
Enantiomeric Discrimination : In the presence of chiral solvating agents or through derivatization with a chiral auxiliary, it is sometimes possible to resolve separate ¹³C signals for each enantiomer of a chiral biaryl, allowing for the determination of enantiomeric excess (ee).[14]
| Nucleus | Typical Chemical Shift (ppm) | Key Insights for Biaryl Analysis |
| ¹H | 7.0 - 8.5 ppm (Aromatic) | Anisotropic effects, signal doubling for atropisomers, dynamic behavior (VT-NMR).[9][11] |
| ¹³C | 110 - 160 ppm (Aromatic) | Observation of all carbons including quaternary C's, less signal overlap.[13] |
II. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While less powerful than NMR for detailed conformational analysis, IR spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the presence of key functional groups and verifying the overall biaryl backbone.[15]
-
Diagnostic Region (1500-4000 cm⁻¹) : This region is used to identify specific functional groups attached to the biaryl core. For example, a broad peak between 3200-3600 cm⁻¹ indicates an -OH group, while a strong, sharp absorption around 1700 cm⁻¹ is characteristic of a C=O carbonyl group.[16] The presence of C-H stretching vibrations just above 3000 cm⁻¹ confirms the sp² hybridization of the aromatic rings.[16]
-
Fingerprint Region (<1500 cm⁻¹) : This region contains a complex series of absorptions arising from skeletal vibrations of the molecule as a whole.[17] While difficult to interpret from first principles, the fingerprint region is unique to each compound. It is exceptionally useful for confirming the identity of a synthesized biaryl by matching its spectrum to that of a known reference standard.[15]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Biaryl Analysis |
| O-H Stretch (Alcohol/Phenol) | 3200 - 3600 (broad) | Presence of hydroxyl substituents. |
| N-H Stretch (Amine/Amide) | 3300 - 3500 | Presence of amine or amide linkers. |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms sp² C-H bonds of the aryl rings.[16] |
| C=O Stretch (Ketone, Ester, Acid) | 1680 - 1750 (strong) | Presence of carbonyl-containing groups. |
| C=C Aromatic Stretch | 1450 - 1600 | Confirms the presence of the aromatic rings. |
| C-H Out-of-Plane Bending | 690 - 900 | Pattern can give clues about ring substitution. |
Experimental Protocol: KBr Pellet for Solid Samples
-
Preparation : Grind 1-2 mg of the solid biaryl sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis : Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides two crucial pieces of information: the precise molecular weight of the compound and, depending on the ionization method, structural data derived from fragmentation patterns.[18]
A. Comparison of Ionization Techniques
The choice of ionization method is critical and depends on the information sought.
-
Electron Ionization (EI) : This is a "hard" ionization technique where high-energy electrons bombard the sample, causing both ionization and extensive fragmentation.[19] While the molecular ion (M⁺·) may sometimes be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[1][20] For biaryls, characteristic fragments often include the loss of substituents or cleavage of the central aryl-aryl bond.
-
Electrospray Ionization (ESI) : This is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[21] Its primary advantage is the unambiguous determination of the molecular weight, which is essential for confirming the elemental composition of the synthesized compound. ESI is the method of choice when coupling liquid chromatography with mass spectrometry (LC-MS).[22][23]
Logical Flow: EI vs. ESI for Biaryl Analysis
Caption: Decision tree for selecting an MS ionization technique.
B. Common Fragmentation Patterns in EI-MS
Analysis of fragmentation patterns can corroborate the proposed structure.
| Fragment Ion | Description | Significance |
| M⁺· | Molecular Ion | Represents the mass of the entire molecule. |
| [M - R]⁺ | Loss of a Substituent | Confirms the presence and mass of substituent 'R'. |
| [M - Ar]⁺ | Loss of one Aryl Ring | Indicates cleavage of the biaryl bond. |
| [Ar]⁺ | Aryl Cation | Represents one of the aromatic rings post-cleavage. |
For example, a study on substituted m-terphenyl and biaryl derivatives using EI-MS showed common losses of small groups like CH₃, HCN, and C₂H₄, as well as the successive loss of phenyl groups, which is characteristic of the biaryl skeleton.[1]
Conclusion: An Integrated Spectroscopic Approach
No single technique provides a complete picture. A synergistic approach is paramount for the unambiguous characterization of synthesized biaryl compounds. The journey begins with MS to confirm the molecular weight and IR to verify functional groups. It culminates in a detailed NMR analysis, including VT-NMR where appropriate, to elucidate the precise 3D structure, conformation, and stereochemical stability. This integrated workflow ensures the scientific rigor required for advancing research in drug development and materials science.
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A Senior Application Scientist's Guide to C-C Cross-Coupling: Alternatives to the Suzuki-Miyaura Reaction
For the modern synthetic chemist, the formation of carbon-carbon bonds is a foundational art. Among the many tools available, palladium-catalyzed cross-coupling reactions stand as pillars of synthetic utility, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The Suzuki-Miyaura coupling, in particular, has become a workhorse in both academic and industrial laboratories, prized for its mild conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[1][2]
However, no single method is a panacea. The specific demands of a complex synthesis—be it functional group compatibility, reagent availability, or the need to avoid certain reaction conditions—often necessitate a broader toolkit. This guide provides an in-depth comparison of prominent alternatives to the Suzuki-Miyaura reaction: the Heck, Negishi, Stille, and Sonogashira couplings. We will delve into the mechanistic nuances, practical advantages and limitations, and provide validated experimental protocols to empower researchers in making informed decisions for their synthetic challenges.
The Palladium Catalytic Cycle: A Unifying Theme
Most of the cross-coupling reactions discussed herein are unified by a common mechanistic pathway. The cycle is typically initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This is followed by a crucial transmetalation step (or an analogous step in the Heck reaction) where the second organic partner is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3] Understanding this fundamental cycle is key to troubleshooting and optimizing these powerful transformations.
The Heck Reaction
The Heck (or Mizoroki-Heck) reaction is unique among this group as it forms C-C bonds by coupling an unsaturated halide or triflate with an alkene, avoiding the pre-formation of an organometallic reagent for the alkene component.[4]
Mechanism and Guiding Principles
The Heck reaction's catalytic cycle diverges slightly from the others. After the initial oxidative addition of the aryl/vinyl halide to Pd(0), the resulting Pd(II) complex coordinates to the alkene. This is followed by a migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the substituted alkene product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride complex, completing the cycle.[5] The regioselectivity of the alkene insertion is primarily governed by sterics, with the organic group typically adding to the less substituted carbon of the double bond.[6]
Performance Comparison
-
Advantages :
-
Operational Simplicity: Avoids the synthesis and handling of often sensitive organometallic reagents by using readily available alkenes.
-
Atom Economy: Utilizes alkenes directly, which can be more atom-economical than preparing an organometallic counterpart.
-
-
Disadvantages :
-
Limited Scope: Primarily forms C(sp²)-C(sp²) bonds and is generally used for vinylation of aryl halides. Biphenyl synthesis, for example, requires starting with a vinylarene like styrene.
-
Harsh Conditions: Often requires higher temperatures (100-140 °C) compared to other cross-coupling methods.[7]
-
Regioselectivity Issues: While often predictable, regioselectivity can be a challenge with unsymmetrically substituted alkenes.
-
Detailed Experimental Protocol: Heck Coupling of Bromobenzene and Styrene
This protocol describes the synthesis of trans-stilbene, a classic Heck reaction. The choice of a phase-transfer catalyst (TBAB) and a polar aprotic solvent (DMA) is crucial for achieving high yields, especially with less reactive aryl bromides. The base (K₂CO₃) is essential for regenerating the Pd(0) catalyst.[7]
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (Pd(OAc)₂, 0.01 equiv), an appropriate phosphine ligand (e.g., P(o-tolyl)₃, 0.02 equiv), potassium carbonate (K₂CO₃, 3.5 equiv), and tetrabutylammonium bromide (TBAB, 0.2 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition : Under the inert atmosphere, add N,N-Dimethylacetamide (DMA) as the solvent, followed by bromobenzene (1.0 equiv) and styrene (1.2 equiv) via syringe.
-
Reaction : Heat the reaction mixture to 130-140 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 24-40 hours.[7]
-
Work-up : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure trans-stilbene.
The Negishi Coupling
The Negishi coupling is a highly versatile reaction that couples organic halides or triflates with organozinc compounds.[8][9] Its power lies in the high reactivity of the organozinc reagents, which often allows for milder reaction conditions and the coupling of a wider variety of carbon centers.
Mechanism and Guiding Principles
The Negishi coupling follows the canonical catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The key step is the transmetalation from the organozinc reagent to the Pd(II)-halide complex. Organozinc reagents are more reactive than their organoboron (Suzuki) and organotin (Stille) counterparts, which often translates to faster reaction rates and the ability to perform couplings at room temperature.[10] However, this heightened reactivity comes at the cost of air and moisture sensitivity, necessitating strictly anhydrous and anaerobic conditions.[11]
Performance Comparison
-
Advantages :
-
High Reactivity: Organozinc reagents are highly reactive, allowing for fast reaction rates and often mild conditions (room temperature).[10]
-
Broad Scope: Enables the coupling of sp³, sp², and sp carbon atoms, making it more versatile than many other methods.[9]
-
High Functional Group Tolerance: Despite their reactivity, organozinc reagents are compatible with many functional groups like esters and nitriles that are intolerant to more reactive organometallics like Grignards.[10]
-
-
Disadvantages :
-
Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring stringent inert atmosphere techniques.
-
Reagent Preparation: Organozinc reagents are less commonly commercially available than boronic acids and often must be prepared in situ from the corresponding organic halide or organolithium species.
-
Detailed Experimental Protocol: Negishi Coupling of 2-Iodo-3-bromofuran
This protocol details the selective coupling at the more reactive C-I bond and involves the in situ preparation of the phenylzinc chloride reagent. All steps must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Part 1: Preparation of Phenylzinc Chloride
-
Initial Setup : In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous zinc chloride (ZnCl₂, 1.1 equiv) in anhydrous tetrahydrofuran (THF).
-
Organolithium Formation : In a separate Schlenk flask, dissolve bromobenzene (1.0 equiv) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation : Slowly add n-butyllithium (n-BuLi in hexanes, 1.0 equiv) to the bromobenzene solution and stir for 30 minutes at -78 °C to form phenyllithium.
-
Transmetalation to Zinc : Slowly transfer the cold phenyllithium solution via cannula to the ZnCl₂ solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. This solution of phenylzinc chloride is used directly in the next step.
Part 2: Cross-Coupling Reaction
-
Catalyst and Substrate : In a separate flame-dried Schlenk flask, dissolve 3-bromo-2-iodofuran (1.0 equiv) in anhydrous THF. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Coupling : Slowly add the freshly prepared phenylzinc chloride solution (1.2 equiv) to the reaction mixture at room temperature.
-
Reaction : Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by TLC or GC/MS.
-
Quenching : Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification : Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Stille Coupling
The Stille reaction utilizes organostannanes (organotin compounds) as the organometallic coupling partner. It is renowned for its excellent functional group tolerance and mild reaction conditions, making it a powerful tool for the synthesis of complex molecules.
Mechanism and Guiding Principles
The Stille coupling follows the standard Pd(0)/Pd(II) catalytic cycle.[6] The organostannane reagents are notable for their stability to air and moisture, making them significantly easier to handle than organozinc or organomagnesium reagents. The transmetalation step is often the rate-limiting step and can be accelerated by the use of polar aprotic solvents or additives like copper(I) salts. A key consideration in Stille coupling is the relative transfer rate of different groups from the tin atom, which generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl. This predictable reactivity allows for the use of "dummy" ligands (typically butyl groups) that are non-transferable.[11]
Performance Comparison
-
Advantages :
-
Excellent Functional Group Tolerance: The reaction conditions are neutral and tolerate a vast array of functional groups, including aldehydes, ketones, and esters.[11]
-
Reagent Stability: Organostannanes are stable to air and moisture, simplifying handling and storage.
-
Mild Conditions: Reactions can often be run under neutral or basic conditions at moderate temperatures.
-
-
Disadvantages :
-
Toxicity: The primary drawback is the high toxicity of organostannane reagents and byproducts.[3]
-
Purification Challenges: The removal of stoichiometric tin byproducts (e.g., Bu₃SnX) from the reaction mixture can be difficult and often requires specific workup procedures, such as treatment with potassium fluoride.
-
Detailed Experimental Protocol: Stille Coupling of 1-Bromo-4-iodobenzene
This protocol demonstrates the chemoselective coupling at the more reactive C-I bond to synthesize 4-bromo-1,1'-biphenyl. The use of a KF workup is critical for removing the toxic tin byproducts.
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Inert Atmosphere : Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition : Add anhydrous and degassed toluene via syringe. Stir to dissolve the solids. Add tributyl(phenyl)stannane (1.1 equiv) to the reaction mixture via syringe.
-
Reaction : Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL).
-
Tin Removal : To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. A white precipitate of tributyltin fluoride will form.
-
Purification : Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
The Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling aryl or vinyl halides with terminal alkynes. It is distinguished by its use of a dual catalytic system, typically employing a palladium catalyst and a copper(I) co-catalyst.
Mechanism and Guiding Principles
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, which is similar to the others, oxidative addition of the organic halide to Pd(0) is the first step. The copper cycle's role is to activate the terminal alkyne. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-halide complex. The final reductive elimination step yields the coupled alkyne product and regenerates the Pd(0) catalyst. The amine base is crucial as it both deprotonates the alkyne and neutralizes the HX byproduct. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst.
Performance Comparison
-
Advantages :
-
Mild Conditions: The reaction is typically run under very mild conditions, often at room temperature.
-
High Reliability: It is a highly reliable and efficient method for forming C(sp²)-C(sp) and C(sp)-C(sp) bonds.
-
Good Functional Group Tolerance: The mild conditions allow for excellent compatibility with a wide range of functional groups, including alcohols and silyl-protected alkynes.
-
-
Disadvantages :
-
Limited to Alkynes: The reaction is specifically for the coupling of terminal alkynes.
-
Homocoupling Side Reaction: The copper catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction that must be minimized, typically by running the reaction under strictly anaerobic conditions.
-
Catalyst System Complexity: Requires a dual catalyst system and an amine base, adding to the complexity of the reaction setup.
-
Detailed Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-chloropyridine
This protocol describes the selective coupling of an aryl alkyne at the more reactive C-Br bond of 3-bromo-2-chloropyridine.
-
Reaction Setup : To a dry Schlenk flask, add 3-bromo-2-chloropyridine (1.0 equiv), the terminal alkyne (e.g., phenylacetylene, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen).
-
Solvent and Base : Add an anhydrous, degassed solvent such as THF or toluene, followed by an amine base like triethylamine (Et₃N, 2.0 equiv), which often serves as both the base and a co-solvent.
-
Reaction : Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 16 hours. Monitor progress by TLC.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the 3-alkynyl-2-chloropyridine product.
Comparative Summary and Conclusion
Choosing the right cross-coupling method is a critical decision in synthesis design. The Suzuki-Miyaura reaction remains the first choice for many applications due to its balance of reactivity, stability, and low toxicity. However, when faced with specific challenges, the alternatives offer powerful solutions.
| Reaction | Organometallic Reagent (Nucleophile) | Key Advantages | Key Disadvantages | Best For... |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Low toxicity, air/water stable reagents, broad functional group tolerance.[1][2] | Requires a base, which can affect sensitive substrates. | General purpose C(sp²)-C(sp²) coupling; large-scale synthesis. |
| Heck | Alkene | Avoids pre-formed organometallic reagents, good atom economy. | Higher temperatures often needed, limited to vinylation, potential regioselectivity issues.[7] | Vinylation of aryl/vinyl halides. |
| Negishi | Organozinc (R-ZnX) | High reactivity, mild conditions, couples sp³, sp², and sp carbons.[9][10] | Air and moisture sensitive reagents, reagents often prepared in situ. | Couplings involving sp³ centers or when high reactivity is needed. |
| Stille | Organostannane (R-SnBu₃) | Excellent functional group tolerance, air/moisture stable reagents.[11] | High toxicity of tin reagents and byproducts, difficult purification. | Complex molecule synthesis with sensitive functional groups. |
| Sonogashira | Terminal Alkyne (+ Cu(I)) | Very mild conditions, highly reliable for C-C triple bonds. | Limited to terminal alkynes, risk of alkyne homocoupling. | Synthesis of arylalkynes and conjugated enynes. |
The Heck reaction offers a streamlined approach when an alkene is a desired coupling partner. The Negishi coupling provides unmatched reactivity for challenging couplings, including those forming C(sp³)-C(sp²) bonds. The Stille coupling is a robust option in the late-stage functionalization of complex molecules laden with sensitive functional groups, provided the toxicity concerns can be managed. Finally, the Sonogashira coupling is the undisputed champion for the synthesis of internal alkynes.
By understanding the distinct mechanistic features, operational requirements, and performance characteristics of each of these named reactions, researchers can navigate the landscape of C-C bond formation with greater confidence and precision, ultimately accelerating the discovery and development of novel molecules.
References
Click to expand
Sources
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A Comparative Guide to the Biological Activity of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic Acid Derivatives: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, boronic acid derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including potent anticancer and enzyme-inhibitory effects.[1][2] The parent compound, (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, presents a promising scaffold for derivatization. The presence of a chloro substituent, a methylcarbamoyl group, and the boronic acid moiety offers multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of potential derivatives of this scaffold, based on established structure-activity relationship (SAR) principles and the concept of bioisosteric replacement. While direct comparative experimental data for this specific series of derivatives is not yet prevalent in published literature, this document serves as an expert guide to predicting the impact of structural modifications on biological activity, thereby guiding future research and development efforts.
The Rationale for Derivatization: Tuning Biological Activity
The core structure of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid features key pharmacophoric elements. The boronic acid group is a known pharmacophore that can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of various enzymes, leading to potent inhibition.[2][3] The chloro and methylcarbamoyl substituents on the phenyl ring play a crucial role in defining the molecule's electronic properties, solubility, and potential for specific interactions with target proteins.
Derivatization of this parent compound is a strategic approach to:
-
Enhance Potency and Selectivity: Fine-tuning the substituents can optimize interactions with the target's binding pocket.
-
Improve Pharmacokinetic Properties: Modifications can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Reduce Off-Target Effects and Toxicity: Increasing selectivity for the desired target can minimize adverse effects.
Comparative Analysis of Proposed Derivatives
Based on established SAR principles for phenylboronic acids, we can predict how modifications to the (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid scaffold will influence its biological activity. The following sections explore key modification sites and their likely impact.
Modifications of the Carbamoyl Group
The methylcarbamoyl group at the 5-position is a prime target for modification. Its hydrogen bond donor and acceptor capabilities can be altered through N-substitution or by replacement with bioisosteric groups.
| Derivative | Proposed Modification | Predicted Impact on Biological Activity | Rationale |
| Derivative A | N-ethylcarbamoyl | Likely similar or slightly decreased activity. | Increased steric bulk may hinder binding in some targets, but the change in hydrogen bonding is minimal. |
| Derivative B | N-cyclopropylcarbamoyl | Potentially increased activity and metabolic stability. | The cyclopropyl group can introduce favorable conformational constraints and is often associated with improved metabolic stability. |
| Derivative C | N-phenylcarbamoyl | Activity is highly dependent on the target. | The introduction of an aryl group can lead to new π-π stacking interactions but may also introduce significant steric hindrance. |
Bioisosterism is a powerful tool in drug design where a functional group is replaced by another with similar physicochemical properties to enhance the compound's biological profile.[3][4]
| Derivative | Bioisosteric Replacement | Predicted Impact on Biological Activity | Rationale |
| Derivative D | Carboxylic Acid | Potentially altered target selectivity and improved solubility. | The carboxylic acid is a classical bioisostere of the amide, introducing a negative charge at physiological pH, which can form different ionic interactions.[3] |
| Derivative E | Tetrazole | Potentially improved oral bioavailability and metabolic stability. | The tetrazole ring is a well-established bioisostere for the carboxylic acid and amide groups, offering increased lipophilicity and resistance to metabolic degradation.[4] |
| Derivative F | Sulfonamide | May alter hydrogen bonding patterns and improve metabolic stability. | The sulfonamide group is a non-classical bioisostere of the amide, with different electronic and hydrogen bonding properties that can lead to novel interactions with the target.[4] |
Modifications of the Chloro Substituent
The chloro group at the 3-position is an electron-withdrawing group that influences the Lewis acidity of the boronic acid. Its replacement can modulate this acidity and, consequently, the covalent interaction with the target enzyme.
| Derivative | Proposed Modification | Predicted Impact on Biological Activity | Rationale |
| Derivative G | 3-Fluoro | Potentially increased potency. | Fluorine is a smaller, more electronegative atom than chlorine, which can lead to a stronger covalent bond with the target enzyme due to increased Lewis acidity of the boron.[5] |
| Derivative H | 3-Trifluoromethyl | Significantly increased potency is possible. | The trifluoromethyl group is a strong electron-withdrawing group that would substantially increase the Lewis acidity of the boronic acid, potentially leading to a much stronger interaction with the target.[5] |
| Derivative I | 3-Methoxy | Likely decreased activity. | The methoxy group is an electron-donating group, which would decrease the Lewis acidity of the boronic acid and weaken the covalent interaction with the target. |
Experimental Workflows for Comparative Analysis
To validate these predictions, a systematic biological evaluation of the synthesized derivatives is essential. The following experimental workflows provide a robust framework for this comparative analysis.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of novel derivatives.
Detailed Experimental Protocols
This protocol can be adapted for various enzymes, such as serine proteases or the proteasome.
-
Enzyme and Substrate Preparation: Reconstitute the purified enzyme and a fluorogenic or chromogenic substrate in the appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO and create a dilution series.
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the derivative solutions to the wells.
-
Add the enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Add the substrate solution to start the reaction.
-
-
Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the derivatives and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Hypothetical Signaling Pathway Inhibition
Many boronic acid derivatives exert their anticancer effects by inhibiting the proteasome, a key component of the ubiquitin-proteasome system (UPS). Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis.
Diagram of Proteasome Inhibition Pathway
Caption: Proposed mechanism of action via inhibition of the 26S proteasome, leading to apoptosis.
Conclusion and Future Directions
The (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a framework for the rational design and comparative evaluation of its derivatives. By systematically modifying the carbamoyl and chloro substituents, researchers can explore the structure-activity landscape and identify compounds with enhanced potency, selectivity, and pharmacokinetic properties. The proposed experimental workflows offer a clear path for validating these predictions and advancing the most promising candidates through the drug discovery pipeline. Future studies should focus on the synthesis and rigorous biological testing of these and other novel derivatives to unlock the full therapeutic potential of this chemical class.
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The Ascendancy of Boronic Acids: A Comparative Benchmarking Guide for Next-Generation Reagents
Introduction: Beyond the Workhorse – The Evolving Landscape of Boronic Acids
For decades, boronic acids have been indispensable tools in the arsenal of synthetic chemists, particularly as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Their versatility in forming carbon-carbon and carbon-heteroatom bonds has cemented their role as foundational building blocks in medicinal chemistry and materials science.[2][3] The archetypal phenylboronic acid and its pinacol ester derivative have long been the established workhorses. However, the demands of modern drug discovery and complex molecule synthesis for greater efficiency, stability, and functional group tolerance have spurred the development of a new generation of boronic acid derivatives.
This guide provides a comprehensive performance benchmark of these novel boronic acids against their established counterparts. We will delve into the key performance indicators that dictate their utility, provide robust experimental protocols for their evaluation, and present comparative data to empower researchers in selecting the optimal reagent for their specific applications. The focus will be on providing not just data, but a causal understanding of the experimental choices and outcomes, reflecting a field-proven perspective on this critical class of reagents.
Pillar 1: Defining the Benchmarks of Performance
The "performance" of a boronic acid is not a monolithic concept. It is a composite of several key attributes that determine its suitability for a given transformation. Our comparative analysis will be structured around three critical pillars:
-
Reactivity in Cross-Coupling: The efficiency with which a boronic acid participates in reactions like the Suzuki-Miyaura coupling is paramount. This is often quantified by reaction kinetics, yield, and catalyst turnover number.
-
Stability and Handling: A significant drawback of traditional boronic acids is their propensity for decomposition, primarily through protodeboronation and oxidation.[4][5] Enhanced stability simplifies purification, storage, and handling, leading to more reproducible results.
-
Biological Interface: In medicinal chemistry, the boronic acid moiety often acts as a pharmacophore, interacting with biological targets.[6][7] Here, performance is measured by inhibitory activity (e.g., IC₅₀), selectivity, and the ability to form reversible covalent bonds with biological nucleophiles.[6][8]
Pillar 2: The Contenders – Established vs. New Boronic Acids
For this guide, we will compare the performance of archetypal, "established" boronic acids with several classes of "new" boronic acids that have been designed to overcome the limitations of their predecessors.
Established Boronic Acids:
-
Phenylboronic Acid (PBA): The simplest aryl boronic acid, widely used but susceptible to decomposition.
-
Phenylboronic Acid Pinacol Ester (PhBpin): A more stable and commonly used derivative, though hydrolysis to the parent boronic acid can still be a factor.[4]
New Boronic Acids and Derivatives:
-
Sterically Hindered Boronic Esters (e.g., Epin, Gpin): These esters, derived from diols like 3,4-diethyl-hexane-3,4-diol (for Epin), offer enhanced stability against hydrolysis and chromatography-induced decomposition.[4]
-
Borinic Acids (R₂BOH): Characterized by two C-B bonds, borinic acids exhibit enhanced Lewis acidity and, in some cases, significantly faster reactivity compared to their boronic acid counterparts.[9][10]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive under standard Suzuki-Miyaura conditions but can be slowly hydrolyzed to release the active boronic acid. This "slow-release" feature offers advantages in complex syntheses.
Pillar 3: Experimental Benchmarking Protocols & Comparative Data
This section provides detailed, self-validating protocols for benchmarking the performance of different boronic acids. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Benchmarking Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the gold standard for assessing the reactivity of boronic acids.[1] The rate of the transmetalation step is often the rate-determining step and is highly dependent on the nature of the boron reagent.[11]
This protocol allows for the real-time monitoring of product formation and the determination of reaction rate constants.
-
Reagent Preparation:
-
Prepare a stock solution of the aryl halide (e.g., 4-bromoanisole, 1.0 mmol) in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare separate stock solutions of the boronic acid/ester to be tested (1.1 mmol) in the same deuterated solvent.
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and base (e.g., K₂CO₃, 2.0 mmol) in the deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine the aryl halide stock solution with the boronic acid/ester stock solution.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for accurate quantification.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Initiation and Monitoring:
-
Inject the catalyst/base stock solution into the NMR tube, cap, and shake vigorously.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant (e.g., aryl halide) and a forming product.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the curve. For a more detailed analysis, fit the data to an appropriate kinetic model to determine the rate constant.
-
Caption: Workflow for kinetic analysis of Suzuki-Miyaura coupling.
| Boron Reagent | Relative Reaction Rate (vs. Phenylboronic Acid) | Key Observations | Citation |
| Phenylboronic Acid (PBA) | 1.0 | Baseline for comparison. | [12] |
| Phenylboronic Acid Pinacol Ester (PhBpin) | ~0.8 | Generally slightly less reactive than the free acid.[13] The active transmetalating species may be the boronic acid after hydrolysis.[12] | [12][13] |
| Diphenylborinic Acid | >10 | Significantly faster reaction rates observed due to increased Lewis acidity.[10] | [10] |
| Aryl MIDA Boronate | <0.1 (without hydrolysis) | Very low reactivity until deprotection, allowing for controlled release of the active boronic acid. |
Benchmarking Stability: Hydrolytic Stability Assay
The stability of boronic esters to hydrolysis is a critical parameter, especially during aqueous workups and purification by chromatography on silica gel.[4][14]
This protocol quantifies the rate of hydrolysis of a boronic ester to its corresponding boronic acid.
-
Standard Preparation:
-
Prepare standard solutions of the pure boronic ester and the corresponding pure boronic acid at known concentrations in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve for each compound using HPLC with UV detection.
-
-
Reaction Setup:
-
Dissolve a known amount of the boronic ester in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions, or in a solvent system representative of workup/chromatography conditions (e.g., acetonitrile/water).
-
Maintain the solution at a constant temperature.
-
-
Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in a non-aqueous solvent (e.g., pure acetonitrile).
-
Analyze the quenched sample by HPLC.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentrations of the remaining boronic ester and the formed boronic acid in each aliquot.
-
Plot the percentage of boronic ester remaining versus time.
-
Calculate the half-life (t₁/₂) of the boronic ester under the tested conditions.
-
Caption: Key factors influencing the hydrolytic stability of boronic esters.
| Boronic Ester | Relative Hydrolytic Stability | Key Observations | Citation |
| Phenylboronic Acid Pinacol Ester (PhBpin) | Baseline | Prone to hydrolysis, especially on silica gel.[4] | [4] |
| 3,4-diethyl-hexane-3,4-diol boronic esters (Epin) | High | Enhanced stability aids in chromatographic purification.[4] | [4] |
| (1,1'-bicyclohexyl)-l,l'-diol boronic esters | Very High | Among the most stable boronic esters to hydrolysis studied.[15] | [15] |
| MIDA Boronate | Exceptionally High | Highly stable to a wide range of reaction conditions, requiring specific reagents for deprotection. |
Benchmarking at the Biological Interface: Enzyme Inhibition
For drug development applications, the ability of a boronic acid to inhibit a target enzyme is a key performance metric. The boronic acid moiety in drugs like Bortezomib acts as a warhead, forming a reversible covalent bond with the catalytic threonine residue of the proteasome.[6]
This protocol measures the inhibitory potency (IC₅₀) of a boronic acid against the 20S proteasome.
-
Reagent Preparation:
-
Prepare a stock solution of the boronic acid inhibitor in DMSO.
-
Prepare a solution of purified 20S proteasome in assay buffer.
-
Prepare a solution of a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the boronic acid inhibitor at various concentrations (serial dilutions).
-
Add the 20S proteasome solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Mechanism of enzyme inhibition by a boronic acid warhead.
| Compound | Target | IC₅₀ | Key Therapeutic Area | Citation |
| Bortezomib | 20S Proteasome | 0.6 nM | Multiple Myeloma | [6] |
| Ixazomib | 20S Proteasome | 0.93 nM | Multiple Myeloma | [6] |
| Vaborbactam | β-lactamases | 5-130 nM (depending on enzyme) | Antibacterial (in combination) | [16] |
Conclusion: Selecting the Right Tool for the Job
The field of boronic acids has evolved significantly, offering researchers a diverse toolkit with tailored properties. While established reagents like phenylboronic acid and its pinacol ester remain valuable, new derivatives provide compelling advantages in terms of stability, reactivity, and controlled release. Borinic acids, for instance, offer a dramatic increase in reaction rates for certain applications, while highly stable esters like Epin and MIDA boronates address the long-standing challenge of decomposition.
The choice of boronic acid is no longer a one-size-fits-all decision. By understanding the key performance benchmarks and employing robust evaluation protocols as outlined in this guide, researchers can make informed decisions, leading to more efficient, reproducible, and innovative science. The continued development of novel boronic acids promises to further expand their applications, from the synthesis of next-generation pharmaceuticals to the creation of advanced materials.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic Acid
The proper disposal of specialized reagents like (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its handling and disposal, grounded in established safety principles. As a halogenated arylboronic acid, this compound requires specific handling considerations due to its chemical properties and potential hazards. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Hazard Profile and Risk Assessment
Before handling waste, it is essential to understand the inherent risks associated with (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally analogous arylboronic acids provide a clear and consistent hazard profile. The primary risks stem from two key structural features: the arylboronic acid moiety and the chloro- substituent.
Arylboronic acids as a class are recognized as potential genotoxic impurities (GTIs), meaning they may have mutagenic properties[1][2][3]. The chloro- group classifies it as a halogenated organic compound, which dictates a specific and mandatory waste segregation stream[4][5][6][7].
| Hazard Classification | GHS Hazard Statement | Rationale & Precautionary Action |
| Skin Irritation | H315: Causes skin irritation[8][9][10][11] | The compound can cause redness, itching, or inflammation upon contact. Action: Always wear chemical-resistant gloves and a lab coat. |
| Eye Irritation | H319: Causes serious eye irritation[8][9][10][11] | Direct contact can lead to significant eye damage. Action: Wear safety goggles with side shields. |
| Respiratory Irritation | H335: May cause respiratory irritation[8][10] | Inhalation of the dust can irritate the respiratory tract. Action: Handle exclusively within a certified chemical fume hood. |
| Acute Oral Toxicity | H302: Harmful if swallowed[12][13][14] | Ingestion can lead to adverse health effects. Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Potential Mutagenicity | Not formally classified | Studies on the arylboronic acid class suggest potential for mutagenicity[1][3]. Action: Treat with the highest level of care as a particularly hazardous substance. |
Immediate Safety Preparations
Proper preparation is the first line of defense against chemical exposure and incidents.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes a flame-resistant lab coat, safety goggles with side-shields, and chemical-resistant nitrile or neoprene gloves.
-
Engineering Controls: All handling and segregation of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[15][16].
-
Emergency Preparedness: Confirm the location and operational status of the nearest safety shower, eyewash station, and chemical spill kit.
Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of proper chemical disposal is rigorous and accurate segregation. Mixing incompatible waste streams is a serious safety violation that can result in dangerous chemical reactions and complicates disposal[17][18].
Step 1: Waste Characterization All waste containing (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid must be classified as Hazardous Halogenated Organic Waste . This classification is non-negotiable and dictates all subsequent handling steps.
Step 2: Container Selection Select a waste container that is in good condition, free of contamination, and chemically compatible with the waste.
-
For solid waste: Use a wide-mouth, high-density polyethylene (HDPE) container with a secure, screw-top lid[19].
-
For liquid waste: Use a glass or HDPE solvent waste bottle with a screw cap[19]. Ensure the container material does not react with the solvents used[20].
-
Never use foodstuff containers for hazardous waste storage[19].
Step 3: Waste Segregation Logic The following diagram illustrates the critical decision-making process for segregating waste generated from work with this compound.
Caption: Waste segregation workflow for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
Step 4: Labeling Proper labeling is mandated by regulatory bodies like the EPA and OSHA[21][22]. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste" [21].
-
Full Chemical Name(s): List "(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid" and any solvents or other chemicals present. Do not use abbreviations[6].
-
Hazard Identification: Indicate the relevant hazards (e.g., Irritant, Potentially Mutagenic).
-
Generator Information: Your name, lab, and contact information.
Step 5: Collection Procedures
-
Solid Waste: Carefully place all contaminated solid materials, such as unused reagent, contaminated gloves, weigh boats, and paper towels, directly into the designated "Hazardous Solid Halogenated Organic Waste" container. Minimize the generation of dust[23].
-
Liquid Waste: Collect all liquid waste, including reaction residues, solvent rinses (e.g., from dichloromethane, chloroform), and chromatography fractions, in a dedicated "Hazardous Liquid Halogenated Organic Waste" container[5][7]. Do not fill containers beyond 90% capacity to allow for expansion[20]. Keep the container securely capped when not in use[19].
-
Contaminated Glassware: Triple-rinse contaminated glassware with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. After rinsing, the glassware can typically be disposed of in a designated "lab glass" or "broken glass" box. Consult your institution's specific policies.
On-Site Storage and Disposal Logistics
-
Satellite Accumulation Area (SAA): Hazardous waste containers must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel[19][21][24]. This area should be clearly marked, have secondary containment, and be inspected weekly for leaks[19].
-
Transfer and Final Disposal: Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be moved to your facility's Central Accumulation Area (CAA)[19][21]. Coordinate with your institution's Environmental Health & Safety (EHS) department. They will arrange for pickup by a licensed hazardous waste disposal vendor, who will transport it for final disposal, likely via high-temperature incineration[18][21].
Spill and Emergency Procedures
Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Carefully sweep or scoop the absorbed material into the "Hazardous Solid Halogenated Organic Waste" container.
-
Wipe the area with a solvent-wetted towel, and dispose of the towel as solid hazardous waste.
-
Report the incident to your laboratory supervisor or EHS officer.
Large Spill (Outside of a fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify others and activate the nearest fire alarm to initiate a full evacuation if necessary.
-
Call for Help: Contact your institution's emergency response number and provide details about the chemical and location.
-
Decontaminate: If there has been skin or eye contact, use the safety shower or eyewash station for at least 15 minutes and seek immediate medical attention[9].
By adhering to this structured disposal protocol, you ensure a safe working environment, maintain compliance with federal and local regulations, and uphold your professional responsibility to protect the broader ecosystem. When in doubt, always consult your organization's Chemical Hygiene Plan and EHS professionals[15][22].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
